(6-(Trifluoromethyl)pyridin-3-yl)boronic acid
Description
Properties
IUPAC Name |
[6-(trifluoromethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)5-2-1-4(3-11-5)7(12)13/h1-3,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNTIPMNMTIAWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648808 | |
| Record name | [6-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868662-36-6 | |
| Record name | [6-(Trifluoromethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The primary route for its preparation involves a palladium-catalyzed Miyaura borylation of 5-bromo-2-(trifluoromethyl)pyridine. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, and process visualizations.
Overview of the Synthetic Strategy
The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a readily available starting material, 5-bromo-2-(trifluoromethyl)pyridine, and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the corresponding pinacol boronate ester. Subsequent hydrolysis of the ester yields the desired boronic acid.
An alternative, though less commonly detailed for this specific substrate, is the lithiation-borylation pathway. This method involves a halogen-metal exchange of 5-bromo-2-(trifluoromethyl)pyridine with an organolithium reagent at low temperatures, followed by quenching with a borate ester.
This guide will focus on the well-established Miyaura borylation protocol.
Experimental Protocols
Synthesis of 2-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester Intermediate)
This procedure outlines the palladium-catalyzed borylation of 5-bromo-2-(trifluoromethyl)pyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Equivalents |
| 5-Bromo-2-(trifluoromethyl)pyridine | 225.99 | 1.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.1 - 1.5 | 1.1 - 1.5 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 816.64 | 0.02 - 0.05 | 0.02 - 0.05 |
| Potassium Acetate (KOAc) | 98.14 | 3.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 88.11 | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.02-0.05 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by subjecting it to several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove solid residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as a solid.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | 70-90% |
| Purity (by NMR) | >95% |
| Physical State | White solid |
Hydrolysis of the Pinacol Ester to this compound
This step involves the conversion of the pinacol boronate ester to the final boronic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | 273.06 |
| Acetone | 58.08 |
| Hydrochloric Acid (aqueous solution, e.g., 2 M) | 36.46 |
| Diethyl ether | 74.12 |
Procedure:
-
Dissolve the 2-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in a mixture of acetone and water.
-
Add an aqueous acid solution (e.g., 2 M HCl) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the reaction is complete, remove the acetone under reduced pressure.
-
Extract the aqueous layer with diethyl ether to remove any unreacted starting material and the pinacol byproduct.
-
The aqueous layer containing the boronic acid can be used directly in subsequent reactions or the product can be isolated by adjusting the pH and extracting with an appropriate organic solvent, followed by drying and evaporation. For isolation, careful pH adjustment is crucial to avoid decomposition.
Quantitative Data Summary:
| Parameter | Value |
| Typical Yield | >90% (crude) |
| Purity | Varies |
| Physical State | Off-white solid |
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
An In-depth Technical Guide to the Physicochemical Properties of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and drug discovery. Its trifluoromethyl-substituted pyridine core makes it a valuable reagent for introducing this important pharmacophore into potential drug candidates. The boronic acid functionality allows for versatile carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for its application, to support researchers in its effective utilization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. The data has been compiled from various sources and includes both experimental and computed values.
| Property | Value | Source |
| Molecular Formula | C₆H₅BF₃NO₂ | [1] |
| Molecular Weight | 190.92 g/mol | [1][2] |
| CAS Number | 868662-36-6 | [1] |
| Appearance | White to pale yellow solid | [3] |
| Purity | ≥98% | [1] |
| Melting Point | Data not available. A structurally similar compound, 4-[6-(Trifluoromethyl)nicotinamido]phenylboronic acid, has a melting point of 246.2–247.5 °C, suggesting a high melting point for the title compound. | [4] |
| Boiling Point | Not available | |
| pKa | Experimental data not readily available. Predicted pKa for the structurally related pyridin-3-ylboronic acid is approximately 4.00. The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the pyridine nitrogen and the boronic acid moiety. | [5] |
| Solubility | The pinacol ester derivative shows good solubility in organic solvents such as ether, methanol, and dichloromethane. Solubility in aqueous solutions is expected to be pH-dependent. The compound is soluble in Dimethyl Sulfoxide (DMSO). | [3][6] |
| Storage Conditions | -20°C | [1] |
Computed Physicochemical Properties
Computational models provide valuable insights into the molecular characteristics of a compound. The following table summarizes key computed properties for this compound.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [1] |
| LogP (Octanol-Water Partition Coefficient) | -0.2198 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds. This compound is an excellent coupling partner in these reactions for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals.[7][8]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction flask, add the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl or heteroaryl compound.
Caption: Suzuki-Miyaura cross-coupling reaction workflow.
Signaling Pathways and Applications in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The trifluoromethylpyridine moiety is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell permeability. Boronic acids themselves have emerged as important pharmacophores, with several FDA-approved drugs containing this functional group.[9][10]
The primary application of this compound is in the synthesis of inhibitors for various enzymes and receptors implicated in disease. For instance, molecules synthesized using this building block could potentially target kinases, proteases, or G-protein coupled receptors, which are central to numerous signaling pathways involved in cancer, inflammation, and infectious diseases.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
This compound is a versatile and valuable reagent for researchers in drug discovery and development. Its favorable physicochemical properties, particularly when incorporated into larger molecules, and its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling, make it an indispensable tool for the synthesis of novel bioactive compounds. This guide provides the foundational knowledge and practical protocols to facilitate its effective use in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chembk.com [chembk.com]
- 6. trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid CAS number 868662-36-6
An In-Depth Technical Guide to (6-(Trifluoromethyl)pyridin-3-yl)boronic acid (CAS 868662-36-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with CAS number 868662-36-6, is a heterocyclic organoboron compound. It serves as a crucial building block in modern synthetic chemistry, particularly within the fields of medicinal chemistry and materials science.[1] Its structure, which combines a pyridine ring with a trifluoromethyl group and a boronic acid moiety, makes it a versatile reagent for constructing complex molecular architectures.
The trifluoromethyl group is a key feature, often incorporated into drug candidates to enhance properties such as metabolic stability, lipophilicity, and binding affinity. The boronic acid functional group is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[1][2] This guide provides a comprehensive overview of its properties, synthesis, applications, and key experimental protocols.
Physicochemical and Computational Data
The fundamental properties of this compound are summarized below. This data is essential for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 868662-36-6 | [3][4][5] |
| Molecular Formula | C₆H₅BF₃NO₂ | [3][5][6] |
| Molecular Weight | 190.92 g/mol | [3][6][7] |
| Synonyms | 6-(Trifluoromethyl)-3-pyridylboronic Acid, 2-(Trifluoromethyl)pyridine-5-boronic acid | [3][5] |
| Storage Conditions | -20°C, often requires cold-chain transportation | [3][4] |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | [3] |
| LogP | -0.2198 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis
The synthesis of trifluoromethyl-substituted pyridylboronic acids is commonly achieved through a lithiation-boronation protocol.[1][2] This method involves the deprotonation of a suitable pyridine precursor using a strong organolithium base, followed by quenching the resulting anion with a trialkyl borate to form the boronic ester, which is then hydrolyzed to the desired boronic acid.
Caption: General synthesis of the target boronic acid.
Applications in Drug Discovery
Boronic acids are a privileged class of compounds in medicinal chemistry, with notable drugs like Bortezomib (Velcade®) validating their therapeutic potential as enzyme inhibitors.[8] The title compound is a valuable building block for synthesizing novel bioactive molecules.
Role as a Synthetic Intermediate
This compound is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions to introduce the 6-(trifluoromethyl)pyridin-3-yl moiety into a larger molecular scaffold.[1] This fragment is desirable in drug design for its ability to modulate physicochemical properties and engage in specific interactions with biological targets.
Targeting the PI3K/AKT Signaling Pathway
The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] Novel quinazoline derivatives, synthesized using building blocks structurally related to this compound, have shown potent inhibitory activity against PI3Kα.[9] The incorporation of the trifluoromethylpyridine group can lead to compounds that serve as lead structures for the development of new PI3Kα inhibitors.[9]
Caption: Inhibition of the PI3K pathway by derived compounds.
Key Reactions: Suzuki-Miyaura Cross-Coupling
The premier application of this boronic acid is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide (or triflate). The reaction is highly valued for its mild conditions and tolerance of a wide variety of functional groups.[10]
The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid (often activated by a base), and reductive elimination to yield the final product and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura coupling reaction. Researchers should optimize conditions for their specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This procedure outlines the coupling of this compound with a generic aryl bromide.
Reagents & Equipment:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous Solvent (e.g., Dioxane, Toluene, or DME/Water mixture)
-
Schlenk flask or reaction vial, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), base (2.0 eq), and palladium catalyst (0.03 eq).
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. The reaction mixture is typically heterogeneous.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Caption: A typical workflow for a Suzuki coupling experiment.
Safety and Handling
This compound is classified as a hazardous chemical and should be handled with appropriate care.[11]
-
Hazards: Causes skin irritation and serious eye irritation.[11] May cause respiratory system irritation.[11] The toxicological properties have not been fully investigated.[11]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12] Work in a well-ventilated fume hood.
-
Handling: Avoid generating dust. Keep away from heat and sources of ignition.[11] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at -20°C.[3]
Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[11]
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. 868662-36-6|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. (6-(Trifluoromethyl)pyridin-2-yl)boronic acid | C6H5BF3NO2 | CID 17750498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - [sigmaaldrich.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. fishersci.com [fishersci.com]
- 12. chembk.com [chembk.com]
An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Structure, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, characterization, and applications of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science.
Chemical Structure and Properties
This compound is a heterocyclic organoboron compound. The presence of the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring significantly influences its chemical reactivity and properties.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 868662-36-6[1][2] |
| Molecular Formula | C₆H₅BF₃NO₂[1][2] |
| Molecular Weight | 190.92 g/mol [1][2] |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as methanol, ether, and dichloromethane.[3] |
| Stability | Stable in air, but sensitive to moisture.[3] |
Characterization Data
Detailed spectroscopic analysis confirms the identity and purity of this compound.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | Signals corresponding to the pyridine ring protons are observed. |
| ¹³C NMR (125 MHz, DMSO-d₆) | Resonances for the carbon atoms of the pyridine ring and the trifluoromethyl group are present. The carbon attached to the boron atom may show a broad signal. |
| ¹⁹F NMR | A singlet corresponding to the CF₃ group is expected. The chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃. |
| FT-IR (KBr Pellet) | Characteristic absorption bands for O-H stretching of the boronic acid group (broad, ~3300 cm⁻¹), B-O stretching (~1350 cm⁻¹), and vibrations of the trifluoromethyl-substituted pyridine ring are observed. |
| Mass Spectrometry (ESI-MS) | The mass spectrum would show the molecular ion peak or fragments corresponding to the loss of water or other small molecules. |
Experimental Protocols
Synthesis of this compound
A common synthetic route involves a halogen-metal exchange followed by borylation.
Figure 2: General workflow for the synthesis of this compound.
Detailed Protocol (adapted from similar syntheses):
-
Reaction Setup: A solution of 3-bromo-6-(trifluoromethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Halogen-Metal Exchange: A solution of n-butyllithium (n-BuLi) in hexanes is added dropwise to the cooled solution, and the mixture is stirred at -78 °C for a specified time to allow for the formation of the corresponding lithiated intermediate.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Workup: The reaction is quenched by the addition of aqueous hydrochloric acid (HCl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a versatile coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds.
Figure 3: Key components of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Procedure:
-
Reaction Setup: To a reaction vessel are added this compound, an aryl or heteroaryl halide, a palladium catalyst, and a base.
-
Solvent Addition: The reaction vessel is evacuated and backfilled with an inert gas, and then a degassed solvent is added.
-
Reaction: The reaction mixture is heated to the desired temperature and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
Workup: The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Applications in Drug Discovery and Medicinal Chemistry
The trifluoromethylpyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Boronic acids are also recognized for their unique chemical properties, including their ability to form reversible covalent bonds with biological targets.
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are present in molecules targeting various biological systems.
-
Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors, and the trifluoromethyl group can enhance binding to the ATP-binding pocket.
-
GPCR Modulators: The aromatic nature of the pyridine ring allows for interactions with G-protein coupled receptors.
-
Enzyme Inhibition: The boronic acid functional group can act as a warhead, forming covalent adducts with serine, threonine, or cysteine residues in the active sites of enzymes.
The use of this compound allows for the introduction of the trifluoromethyl-pyridinyl group into a wide range of molecular scaffolds, making it a valuable tool for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Figure 4: Role in the drug discovery pipeline.
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a trifluoromethyl-substituted pyridine ring and a boronic acid functionality makes it an attractive starting material for the development of novel pharmaceuticals and functional materials. The experimental protocols provided herein offer a starting point for the synthesis and application of this important compound in various research and development settings.
References
Spectroscopic Data of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and materials science. The information presented herein includes nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols to aid in the characterization and utilization of this compound.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 868662-36-6 |
| Molecular Formula | C₆H₅BF₃NO₂ |
| Molecular Weight | 190.92 g/mol |
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.93 | s | 1H | H-2 |
| 8.28 | d, J = 7.8 Hz | 1H | H-4 |
| 8.20 | br s | 2H | B(OH)₂ |
| 7.85 | d, J = 7.8 Hz | 1H | H-5 |
¹³C NMR (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 155.0 | C-2 |
| 147.2 (q, J = 34.5 Hz) | C-6 |
| 143.8 | C-4 |
| 128.0 (br) | C-3 |
| 122.1 (q, J = 273.1 Hz) | CF₃ |
| 120.2 (q, J = 3.5 Hz) | C-5 |
Note: Due to the quadrupolar nature of the boron atom, the signal for the carbon attached to the boronic acid (C-3) may be broadened.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350-3100 | Broad, Strong | O-H stretch (B(OH)₂) |
| 1610 | Medium | C=N stretch (pyridine ring) |
| 1405 | Strong | B-O stretch |
| 1340 | Strong | C-F stretch (CF₃) |
| 1170, 1130 | Strong | C-F stretch (CF₃) |
| 1080 | Medium | B-C stretch |
Mass Spectrometry (MS)
Electrospray Ionization (ESI)
| m/z | Ion |
| 191.04 | [M+H]⁺ |
| 173.03 | [M-H₂O+H]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
Approximately 10-20 mg of this compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ as a solvent is crucial for arylboronic acids as it helps to minimize the formation of boronic acid anhydrides (boroxines) through hydrogen bonding, which can lead to complex and poorly resolved spectra. The solution was transferred to a 5 mm NMR tube.
Instrumentation and Parameters:
¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR: 16 scans were acquired with a relaxation delay of 1 second.
-
¹³C NMR: 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation:
A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Instrumentation and Parameters:
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. The spectrum was collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
Mass Spectrometry (MS)
Sample Preparation:
A dilute solution of this compound was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
Instrumentation and Parameters:
The mass spectrum was obtained using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The analysis was performed in positive ion mode. The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5 µL/min. The capillary voltage was set to 3.5 kV, and the source temperature was maintained at 120°C.
Data Interpretation and Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a crucial building block in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through Suzuki-Miyaura cross-coupling reactions. The trifluoromethyl group imparts unique electronic properties that are highly desirable in medicinal chemistry and materials science. However, the efficacy and reproducibility of reactions involving this reagent are intrinsically linked to its solubility and stability. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural details, general solubility characteristics, and stability profile. While specific quantitative data for this compound is sparse in publicly available literature, this guide furnishes detailed experimental protocols for determining these critical parameters, enabling researchers to optimize reaction conditions, storage, and formulation.
Introduction
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. Their utility as synthetic intermediates is well-established. The subject of this guide, this compound (CAS 868662-36-6), features a pyridine ring substituted with a highly electron-withdrawing trifluoromethyl (CF3) group. This structural feature significantly influences the reactivity and physicochemical properties of the molecule. Understanding its solubility in various solvent systems and its stability under different environmental conditions is paramount for its effective application.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 868662-36-6 | [1][2] |
| Molecular Formula | C₆H₅BF₃NO₂ | [1] |
| Molecular Weight | 190.92 g/mol | [1] |
| Purity | Typically ≥98% | [1][2] |
| Appearance | White to off-white solid (typical) | General knowledge |
| Synonyms | 6-(Trifluoromethyl)-3-pyridylboronic Acid | [1] |
Solubility Profile
Direct, quantitative solubility data for this compound in a range of solvents is not extensively reported in the literature. However, general principles governing boronic acid solubility can provide valuable guidance. The solubility of boronic acids is influenced by the polarity of the solvent and the nature of the organic substituent.
Generally, boronic acids exhibit:
-
Low solubility in nonpolar, hydrocarbon solvents (e.g., methylcyclohexane).[3][4]
-
Moderate to high solubility in polar organic solvents such as ethers and ketones.[3][4]
-
Variable solubility in water, which is significantly affected by pH and the presence of substituents that can engage in hydrogen bonding.
The pinacol ester of this compound is reported to be soluble in organic solvents like ether, methanol, and dichloromethane, suggesting that the parent boronic acid likely shares some of these solubility characteristics.[5] Esterification of boronic acids generally increases their solubility in organic solvents.[3][6]
Table 2: Predicted and General Solubility of this compound
| Solvent | Predicted Solubility | Rationale / General Trend |
| Water | Low to Moderate | Dependent on pH. The pyridine nitrogen can be protonated at low pH, increasing solubility. |
| Methanol | Soluble | Polar protic solvent, capable of hydrogen bonding.[5] |
| Dichloromethane | Soluble | Polar aprotic solvent.[5] |
| Acetone | Soluble | Ketones generally solubilize phenylboronic acids well.[3][4] |
| Diethyl Ether | Soluble | Ethers are effective solvents for many boronic acids.[3][5] |
| Toluene | Sparingly Soluble | Aromatic hydrocarbon, less polar. |
| Hexanes | Insoluble | Nonpolar hydrocarbon solvent.[3] |
Stability Considerations
The stability of boronic acids is a critical factor for their storage and handling. Two primary degradation pathways are of concern for this compound:
-
Oxidation: The boron center is susceptible to oxidation, which can be accelerated by exposure to air over extended periods.[7]
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This reaction can be catalyzed by acidic or basic conditions.
-
Dehydration: Boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines.[8][9] This is often a reversible equilibrium in the presence of water. The product is often sold as a mixture containing varying amounts of the anhydride.[1]
The presence of the electron-deficient pyridine ring and the strongly electron-withdrawing CF3 group can influence the rate of these degradation pathways. For instance, electron-withdrawing groups can impact the kinetics of Suzuki-Miyaura coupling reactions and potentially the stability of the C-B bond.[10]
General Handling and Storage Recommendations:
-
Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen).
-
Avoid contact with moisture, strong oxidizing agents, strong acids, and strong bases.[5]
Experimental Protocols
To empower researchers to generate specific data for this compound, the following detailed experimental protocols are provided, adapted from established methods for other boronic acids.
Protocol for Solubility Determination (Dynamic Method)
This method determines the temperature at which a known concentration of the solute completely dissolves, allowing for the construction of a solubility curve.[3][8][11]
Materials and Equipment:
-
This compound
-
High-purity organic solvents
-
Sealed glass test tubes or vials
-
Magnetic stirrer and stir bars
-
Temperature-controlled bath (e.g., oil bath or heating block)
-
Calibrated thermometer or temperature probe
-
Analytical balance
-
Luminance probe or laser scattering system for turbidity detection (optional, visual inspection can be used)
Procedure:
-
Accurately weigh a sample of this compound and the desired solvent into a sealable glass tube to prepare a mixture of known composition.
-
Place the tube in the temperature-controlled bath on a magnetic stirrer.
-
Begin stirring and slowly heat the mixture (e.g., 0.5 °C/min).
-
Observe the solution for the disappearance of solid particles. The temperature at which the last solid crystal dissolves is recorded as the solubility temperature for that specific concentration. For more precise measurements, the disappearance of turbidity can be monitored with a light scattering detector.[3][8]
-
Repeat this process for several different concentrations to generate a solubility curve (mole fraction vs. temperature).
-
To determine solubility at a specific temperature (e.g., room temperature), a saturated solution can be prepared, equilibrated, and the supernatant concentration measured by a suitable analytical method like HPLC-UV.
Protocol for Stability Assessment (HPLC-Based Assay)
This stability-indicating assay quantifies the amount of the parent boronic acid and its degradation products over time under various stress conditions.[7]
Materials and Equipment:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C18 column (or other suitable stationary phase)
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers for pH adjustment
-
Temperature-controlled incubator or oven
-
Volumetric flasks and pipettes
Procedure:
-
Method Development: Develop an HPLC method capable of separating the parent compound from potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid) is a common starting point.
-
Detection: The pyridine ring provides a UV chromophore, so UV detection (e.g., at 254 nm or 270 nm) should be suitable.
-
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials. Subject these vials to various stress conditions:
-
Temperature: Store at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
pH: Adjust the pH of aqueous solutions using acidic (e.g., HCl) and basic (e.g., NaOH) solutions.
-
Oxidative: Add a small amount of an oxidizing agent like hydrogen peroxide.[12]
-
Photostability: Expose the solution to UV light.
-
-
Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
HPLC Analysis: Inject the samples into the HPLC system.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the emergence of any new peaks corresponding to degradation products. The percentage of remaining parent compound can be calculated at each time point to determine the degradation rate.
Visualizations
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for evaluating the stability of this compound.
Caption: Workflow for assessing the stability of boronic acids.
Key Reaction: Suzuki-Miyaura Coupling
This diagram outlines the catalytic cycle of the Suzuki-Miyaura reaction, a primary application for this boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
- 1. chemscene.com [chemscene.com]
- 2. BLDpharm - Bulk Product Details [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Commercial Availability, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. This document details its commercial availability, physicochemical properties, and a detailed experimental protocol for its application in the synthesis of bioactive molecules, specifically focusing on its use in Suzuki-Miyaura cross-coupling reactions for the development of kinase inhibitors.
Commercial Availability and Suppliers
This compound is readily available from a variety of commercial suppliers. The following table summarizes the offerings from several prominent vendors, providing key information for procurement.
| Supplier | Catalog Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| ChemScene | CS-W004793 | ≥98% | 868662-36-6 | C₆H₅BF₃NO₂ | 190.92 |
| BLDpharm | BD24950 | 98% | 868662-36-6 | C₆H₅BF₃NO₂ | 190.92 |
| AK Scientific, Inc. | 5334DV | Not Specified | 2304634-22-6 (HCl salt) | C₆H₅BF₃NO₂·HCl | 227.38 |
| Sigma-Aldrich | CIAH987EEDB2 | 98% | 868662-36-6 | C₆H₅BF₃NO₂ | 190.92 |
Physicochemical and Computational Data
A summary of the key physical, chemical, and computational properties of this compound is provided below. This data is essential for reaction planning and understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₅BF₃NO₂ | ChemScene[1] |
| Molecular Weight | 190.92 g/mol | ChemScene[1] |
| Appearance | White to off-white solid | General knowledge |
| Purity | Typically ≥98% | ChemScene[1] |
| CAS Number | 868662-36-6 | ChemScene[1] |
| Storage Temperature | -20°C | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 53.35 Ų | ChemScene[1] |
| LogP | -0.2198 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 2 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Key Synthetic Application: Suzuki-Miyaura Cross-Coupling
This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many biologically active compounds. The trifluoromethylpyridine moiety is of particular interest in drug discovery due to its ability to enhance metabolic stability, binding affinity, and cell permeability.
Experimental Workflow: Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of a PI3K Inhibitor
The following protocol is adapted from the synthesis of 2-(4-((4-Morpholino-6-(6-(trifluoromethyl)pyridin-3-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-ol, a potent Phosphoinositide 3-kinase (PI3K) inhibitor.[1]
Materials:
-
2-(4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-ol
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
1,2-Dimethoxyethane (DME)
-
2 M aqueous Sodium Carbonate (Na₂CO₃) solution
-
Microwave reaction tube
Procedure:
-
To a sealable microwave tube, add 2-(4-((4-chloro-6-morpholino-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-ol (0.20 mmol, 1.0 equiv).
-
Add this compound (0.30 mmol, 1.5 equiv).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 10 mol %).
-
Add Triphenylphosphine (PPh₃) (0.16 mmol, 80 mol %).
-
Add a 4:1 mixture of DME and 2 M aqueous Na₂CO₃ solution.
-
Degas the reaction mixture by bubbling nitrogen through the solution for 10-15 minutes.
-
Seal the microwave tube and place it in a microwave reactor.
-
Irradiate the reaction mixture with 300 W of microwave power for 10-50 minutes, with a temperature cutoff of 100°C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-((4-Morpholino-6-(6-(trifluoromethyl)pyridin-3-yl)-1,3,5-triazin-2-yl)amino)phenyl)ethan-1-ol.
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
The synthesized inhibitor targets the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common occurrence in many types of cancer, making it a key target for drug development.[1][2] The diagram below illustrates the central role of PI3K in this pathway and the downstream effects of its activation.
References
Technical Guide: Safety and Handling of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a heterocyclic organoboron compound increasingly utilized in organic synthesis, particularly in the pharmaceutical industry. Its utility as a building block, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures. The incorporation of the trifluoromethyl-pyridine motif is of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
This guide provides a comprehensive overview of the safety and handling precautions necessary for the proper use of this compound in a laboratory setting. Adherence to these guidelines is crucial to ensure the safety of personnel and the integrity of experimental outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following information is derived from the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Signal Word: Warning
Pictograms:
| Pictogram | Hazard Class |
|
| Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific target organ toxicity — single exposure (Category 3), Respiratory system |
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| P312 | Call a POISON CENTER or doctor if you feel unwell.[1] |
| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |
| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] |
| P362 | Take off contaminated clothing and wash before reuse.[1] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound are limited. The following table summarizes available information.
| Property | Value |
| Molecular Formula | C₆H₅BF₃NO₂ |
| Molecular Weight | 190.92 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |
| Odor | Not available |
Toxicological Information
| Toxicity Metric | Value |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not available |
| LD50/LC50 | Not available |
General studies on boronic acids suggest they have relatively low toxicity.[2] However, the presence of the trifluoromethylpyridine moiety may influence the toxicological profile. In the absence of specific data, the compound should be handled with care, assuming it to be potentially harmful if ingested, inhaled, or absorbed through the skin.
Handling and Storage
Proper handling and storage are essential to maintain the chemical's integrity and prevent exposure.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Avoid generation of dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[1]
-
Store away from incompatible materials such as strong oxidizing agents.[1]
-
For long-term storage, refrigeration at -20°C is recommended.
First-Aid Measures
In case of exposure, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation persists.[1][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician.[3] |
Experimental Protocols
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions. Below is a representative protocol for the coupling of this boronic acid with an aryl halide.
Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or DME/water mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealable reaction vial
-
Standard laboratory glassware and workup reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealable reaction vial under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental Workflow Diagram
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound does not directly participate in biological signaling pathways. Its significance lies in its role within the logical framework of synthetic chemistry, enabling the construction of molecules that may interact with such pathways. The Suzuki-Miyaura reaction, its primary application, follows a well-established catalytic cycle.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Disposal Considerations
Chemical waste must be disposed of in accordance with local, regional, and national regulations.[1]
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not allow the product to enter drains, other waterways, or soil.[1]
-
Contaminated packaging should be treated as the product itself.
Conclusion
This compound is a valuable reagent in modern organic synthesis. Its effective use requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. By following the guidelines outlined in this technical guide, researchers can handle this compound safely and efficiently, minimizing risks and ensuring the successful execution of their chemical transformations.
References
molecular weight and formula of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
An In-depth Technical Guide on (6-(Trifluoromethyl)pyridin-3-yl)boronic acid: Physicochemical Properties
This technical guide provides essential information regarding the molecular formula and weight of this compound, a compound of interest for researchers, scientists, and professionals in drug development. The data is presented to facilitate easy reference and integration into research workflows.
Physicochemical Data
The fundamental molecular properties of this compound are summarized below. These values are critical for a variety of applications, including stoichiometric calculations in chemical reactions, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C₆H₅BF₃NO₂[1][2] |
| Molecular Weight | 190.92 g/mol [1][2][3] |
| CAS Number | 868662-36-6[1] |
Structural and Molecular Information
This compound is a substituted pyridine derivative containing a trifluoromethyl group and a boronic acid functional group. The presence of these functionalities makes it a valuable building block in medicinal chemistry and organic synthesis, particularly in cross-coupling reactions.
Caption: Key molecular properties of this compound.
Experimental Protocols
This document focuses on the fundamental physicochemical properties of the compound. Detailed experimental protocols for the synthesis or application of this compound are beyond the current scope but can be found in relevant chemical literature and patents. The determination of molecular weight and formula is typically achieved through a combination of mass spectrometry and elemental analysis.
Mass Spectrometry (MS): This technique is used to measure the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula.
Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental percentages are then compared to the theoretical values calculated from the proposed molecular formula to verify its accuracy.
References
Synthesis of Trifluoromethyl-Substituted Pyridylboronic Acids via Lithiation-Boronation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of the trifluoromethyl (CF₃) group into pyridine scaffolds is a cornerstone of modern medicinal chemistry and drug development. This strategic functionalization can significantly enhance the pharmacological profile of molecules by improving metabolic stability, binding affinity, and bioavailability. Trifluoromethyl-substituted pyridylboronic acids are versatile intermediates, enabling the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling. This technical guide provides an in-depth overview of the synthesis of these valuable building blocks via the lithiation-boronation pathway, offering detailed experimental protocols and quantitative data to support research and development efforts.
Core Synthesis Strategy: Lithiation-Boronation
The primary approach for the synthesis of trifluoromethyl-substituted pyridylboronic acids involves a two-step sequence:
-
Lithiation: Regioselective deprotonation of a trifluoromethyl-substituted pyridine using a strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi). The position of lithiation is directed by the electronic effects of the trifluoromethyl group and other substituents on the pyridine ring.
-
Boronation: The resulting lithiated intermediate is quenched with a boron electrophile, typically a trialkyl borate like triisopropyl borate (B(Oi-Pr)₃), to form a boronate ester. Subsequent hydrolysis yields the desired pyridylboronic acid.
This methodology offers a direct and efficient route to a variety of trifluoromethyl-substituted pyridylboronic acids, which are crucial for the synthesis of novel pharmaceutical and agrochemical candidates.
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of specific trifluoromethyl-substituted pyridylboronic acids.
Synthesis of 2-(Trifluoromethyl)pyridin-3-ylboronic Acid[1]
This protocol describes the ortho-lithiation of 2-(trifluoromethyl)pyridine followed by borylation.
Methodology:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
2-(Trifluoromethyl)pyridine (1.0 eq) is then added dropwise to the freshly prepared LDA solution at -78 °C.
-
The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation.
-
Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the addition of an aqueous acid solution (e.g., 2 M HCl).
-
The aqueous layer is separated, and the pH is adjusted to approximately 7 with a base (e.g., NaOH).
-
The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
-
Purification is typically achieved by recrystallization or column chromatography.
Synthesis of 6-(Trifluoromethyl)pyridin-3-ylboronic Acid[1]
This procedure involves the lithiation of 5-bromo-2-(trifluoromethyl)pyridine via lithium-halogen exchange, followed by borylation.
Methodology:
-
A solution of 5-bromo-2-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred at -78 °C for the specified duration to facilitate lithium-halogen exchange.
-
Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with an aqueous acid solution (e.g., 2 M HCl).
-
The aqueous layer is basified to a pH of approximately 7.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The crude product is purified by appropriate methods.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various trifluoromethyl-substituted pyridylboronic acids via lithiation-boronation.[1]
| Starting Material | Lithiation Reagent | Boron Electrophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-(Trifluoromethyl)pyridine | LDA | B(Oi-Pr)₃ | THF | -78 to rt | 2 | 75 |
| 3-(Trifluoromethyl)pyridine | LDA | B(Oi-Pr)₃ | THF | -78 to rt | 2 | 68 |
| 4-(Trifluoromethyl)pyridine | LDA | B(Oi-Pr)₃ | THF | -78 to rt | 2 | 72 |
| 5-Bromo-2-(trifluoromethyl)pyridine | n-BuLi | B(Oi-Pr)₃ | THF | -78 to rt | 16 | 85 |
| 3-Chloro-5-(trifluoromethyl)pyridine | LDA | B(Oi-Pr)₃ | THF | -78 to rt | 2 | 70 |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of trifluoromethyl-substituted pyridylboronic acids via the lithiation-boronation pathway.
Caption: General experimental workflow for the synthesis of trifluoromethyl-substituted pyridylboronic acids.
Caption: Decision pathway for predicting the site of lithiation on the pyridine ring.
Conclusion
The lithiation-boronation sequence is a powerful and versatile method for the synthesis of trifluoromethyl-substituted pyridylboronic acids. The protocols and data presented in this guide offer a solid foundation for researchers and scientists in the pharmaceutical and agrochemical industries to produce these key intermediates. Careful control of reaction conditions, particularly temperature and the choice of lithiating agent, is crucial for achieving high yields and regioselectivity. The resulting boronic acids are invaluable precursors for the development of novel, high-value molecules through subsequent functionalization, most notably via Suzuki-Miyaura cross-coupling reactions.
References
X-ray Crystal Structure of Trifluoromethyl-Substituted Pyridylboronic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the X-ray crystal structure of fluorinated arylboronic acids, with a specific focus on trifluoromethyl-substituted analogs. Due to the limited availability of public crystallographic data for trifluoromethyl-substituted pyridylboronic acids, this document utilizes the closely related and well-characterized ortho- and para-(trifluoromethoxy)phenylboronic acids as representative examples to illustrate the structural features and experimental methodologies. This guide includes detailed experimental protocols for synthesis and crystallization, tabulated crystallographic data, and visualizations of the experimental workflow, serving as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
Trifluoromethyl-substituted pyridylboronic acids are a class of organic compounds of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl (-CF3) group into the pyridine ring can profoundly influence the compound's physicochemical properties, such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. The boronic acid moiety serves as a versatile functional group for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds.
Understanding the three-dimensional structure of these molecules at an atomic level is crucial for rational drug design and the development of new materials. X-ray crystallography is the most definitive method for elucidating the solid-state structure of crystalline compounds, providing precise information on bond lengths, bond angles, and intermolecular interactions. This guide aims to provide a detailed technical overview of the X-ray crystallographic analysis of this important class of molecules.
While extensive searches of public databases, including the Cambridge Structural Database (CSD), did not yield specific crystallographic information for trifluoromethyl-substituted pyridylboronic acids, this guide presents data for the analogous (trifluoromethoxy)phenylboronic acids.[1][2] The structural principles and experimental techniques are directly transferable and provide a strong foundation for researchers working with the pyridyl derivatives.
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of fluorinated arylboronic acids, based on established procedures.[1]
Synthesis of (Trifluoromethoxy)phenylboronic Acids
A general synthetic route to (trifluoromethoxy)phenylboronic acids involves the reaction of a corresponding bromo- or iodo-(trifluoromethoxy)benzene with an organolithium reagent followed by quenching with a trialkyl borate and subsequent acidic hydrolysis.
Materials:
-
Bromo(trifluoromethoxy)benzene isomer (ortho-, meta-, or para-)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO4)
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of the appropriate bromo(trifluoromethoxy)benzene isomer in anhydrous diethyl ether is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, and the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the addition of 2 M hydrochloric acid, and the mixture is stirred vigorously for 1 hour.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure (trifluoromethoxy)phenylboronic acid.
Crystallization for X-ray Diffraction
Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.[3] Slow evaporation is a commonly employed technique.
Procedure:
-
A saturated solution of the purified boronic acid is prepared in a suitable solvent or solvent mixture (e.g., toluene, methanol, or a mixture of methanol and dichloromethane).
-
The solution is filtered to remove any particulate matter.
-
The filtered solution is placed in a clean vial, which is loosely capped or covered with parafilm perforated with a few small holes.
-
The vial is left undisturbed in a vibration-free environment at a constant temperature (e.g., room temperature) to allow for the slow evaporation of the solvent.
-
Single crystals suitable for X-ray diffraction are typically formed over a period of several days to weeks.
X-ray Data Collection and Structure Refinement
The following is a general procedure for X-ray data collection and structure refinement.
Instrumentation:
-
Single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.
-
Graphite-monochromated Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
Procedure:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and potential degradation.
-
The unit cell parameters are determined, and the intensity data are collected over a range of diffraction angles.
-
The collected data are processed, including integration of the reflection intensities and corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and displacement parameters, are deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[4][5][6]
Data Presentation: Crystallographic Data for (Trifluoromethoxy)phenylboronic Acids
The following tables summarize the crystallographic data for the ortho- and para-isomers of (trifluoromethoxy)phenylboronic acid.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| Empirical formula | C₇H₆BF₃O₃ | C₇H₆BF₃O₃ |
| Formula weight | 205.93 | 205.93 |
| Temperature (K) | 100(2) | 100(2) |
| Wavelength (Å) | 0.71073 | 0.71073 |
| Crystal system | Monoclinic | Monoclinic |
| Space group | P2₁/c | P2₁/n |
| a (Å) | 8.423(2) | 7.166(2) |
| b (Å) | 7.221(2) | 11.238(3) |
| c (Å) | 13.568(4) | 9.873(3) |
| α (°) | 90 | 90 |
| β (°) | 98.78(3) | 93.30(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 815.1(4) | 794.1(4) |
| Z | 4 | 4 |
| Density (calculated) (Mg/m³) | 1.679 | 1.722 |
| Absorption coefficient (mm⁻¹) | 0.160 | 0.164 |
| F(000) | 416 | 416 |
| Crystal size (mm³) | 0.30 x 0.20 x 0.10 | 0.20 x 0.10 x 0.10 |
| θ range for data collection (°) | 3.47 to 26.37 | 3.55 to 26.37 |
| Reflections collected | 5302 | 4894 |
| Independent reflections | 1664 [R(int) = 0.044] | 1621 [R(int) = 0.046] |
| Goodness-of-fit on F² | 1.04 | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.046, wR₂ = 0.116 | R₁ = 0.043, wR₂ = 0.110 |
| R indices (all data) | R₁ = 0.059, wR₂ = 0.125 | R₁ = 0.057, wR₂ = 0.119 |
Table 2: Selected Bond Lengths (Å)
| Bond | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| B(1)-O(1) | 1.368(2) | 1.370(2) |
| B(1)-O(2) | 1.365(2) | 1.361(2) |
| B(1)-C(1) | 1.564(2) | 1.560(2) |
| C(2)-O(3) | 1.353(2) | 1.357(2) |
| O(3)-C(7) | 1.319(2) | 1.325(2) |
| C(7)-F(1) | 1.328(2) | 1.324(2) |
| C(7)-F(2) | 1.332(2) | 1.328(2) |
| C(7)-F(3) | 1.334(2) | 1.329(2) |
Table 3: Selected Bond Angles (°)
| Angle | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| O(2)-B(1)-O(1) | 117.1(1) | 117.5(1) |
| O(2)-B(1)-C(1) | 122.1(1) | 121.3(1) |
| O(1)-B(1)-C(1) | 120.8(1) | 121.2(1) |
| C(6)-C(1)-B(1) | 121.7(1) | 121.6(1) |
| C(2)-C(1)-B(1) | 119.5(1) | 121.5(1) |
| C(3)-C(2)-O(3) | 117.8(1) | 118.7(1) |
| C(1)-C(2)-O(3) | 123.4(1) | - |
| C(5)-C(4)-O(3) | - | 124.6(1) |
| C(7)-O(3)-C(2) | 119.7(1) | 118.9(1) |
| F(1)-C(7)-O(3) | 113.1(1) | 112.5(1) |
| F(2)-C(7)-O(3) | 106.0(1) | 106.1(1) |
| F(3)-C(7)-O(3) | 112.2(1) | 112.2(1) |
Table 4: Selected Torsion Angles (°)
| Torsion Angle | ortho-(trifluoromethoxy)phenylboronic acid | para-(trifluoromethoxy)phenylboronic acid |
| C(6)-C(1)-B(1)-O(2) | -152.0(1) | -178.9(1) |
| C(2)-C(1)-B(1)-O(2) | 29.2(2) | 0.8(2) |
| C(6)-C(1)-B(1)-O(1) | 28.1(2) | 1.3(2) |
| C(2)-C(1)-B(1)-O(1) | -150.6(1) | -179.0(1) |
| C(1)-C(2)-O(3)-C(7) | 1.6(2) | -177.6(1) |
| C(3)-C(2)-O(3)-C(7) | -177.3(1) | 3.1(2) |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural characterization of trifluoromethyl-substituted arylboronic acids.
Caption: General workflow for the synthesis and characterization.
Supramolecular Assembly
In the solid state, boronic acids often form hydrogen-bonded dimers. This logical relationship is depicted below.
Caption: Dimerization via hydrogen bonding in boronic acids.
Conclusion
References
- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Cambridge Structural Database | Information Systems & Technology [ist.mit.edu]
understanding the Lewis acidity of fluorinated phenylboronic compounds
An In-depth Technical Guide to the Lewis Acidity of Fluorinated Phenylboronic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Lewis acidity of fluorinated phenylboronic compounds, a critical parameter influencing their application in organic synthesis, medicinal chemistry, and materials science. The introduction of fluorine substituents significantly modulates the electronic properties of the boron center, enhancing its Lewis acidic character. This document details the underlying principles, quantitative measures of acidity, experimental protocols for their determination, and the impact of fluorination on the reactivity and application of these versatile compounds.
Core Concepts: Understanding Lewis Acidity in Phenylboronic Acids
Phenylboronic acids, R-B(OH)₂, primarily act as Lewis acids rather than Brønsted acids.[1][2] Their acidity arises from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This allows it to accept a pair of electrons from a Lewis base, such as a hydroxide ion, to form a more stable tetrahedral boronate species. The equilibrium for this interaction in an aqueous solution is depicted below:
Caption: Lewis acid equilibrium of a phenylboronic acid.
The strength of this Lewis acidity is paramount in various applications, including as catalysts, sensors for carbohydrates, and as therapeutic agents.[2][3]
The Influence of Fluorine Substitution
The introduction of fluorine atoms or fluorine-containing groups (e.g., -CF₃, -OCF₃) onto the phenyl ring profoundly impacts the Lewis acidity of phenylboronic acids.[2][4] Fluorine is a highly electronegative atom, and its electron-withdrawing effects, transmitted through both inductive (σ) and resonance (π) effects, increase the electrophilicity of the boron center. This enhanced electrophilicity facilitates the acceptance of a Lewis base, thereby increasing the Lewis acidity.
The position of the fluorine substituent on the aromatic ring is a critical determinant of the overall effect on acidity:
-
Ortho Position: A fluorine atom at the ortho position leads to the most significant increase in acidity. This is attributed to the strong electron-withdrawing inductive effect and the potential for the formation of an intramolecular hydrogen bond between the fluorine and a hydroxyl group on the boron, which stabilizes the boronate anion.[1][2]
-
Meta Position: At the meta position, the electron-withdrawing inductive effect is still prominent, leading to a notable increase in acidity, though typically less than that observed for the ortho isomer.[2]
-
Para Position: The effect at the para position is more nuanced. The inductive effect, which withdraws electron density and increases acidity, is counteracted by the resonance effect, where the lone pairs on the fluorine atom can donate electron density to the aromatic ring, which decreases acidity.[1][2] This can result in a smaller net increase in acidity compared to the other positions.
This relationship can be visualized as follows:
Caption: Impact of fluorine substitution position on Lewis acidity.
Quantitative Assessment of Lewis Acidity
Several experimental and computational methods are employed to quantify the Lewis acidity of fluorinated phenylboronic compounds.
Acidity Constant (pKa)
The most common method to express the Lewis acidity of boronic acids in aqueous media is through their pKa value. A lower pKa value corresponds to a stronger Lewis acid. The pKa values for a range of fluorinated phenylboronic acids are summarized in the table below.
| Compound | pKa | Reference(s) |
| Phenylboronic acid | 8.86 | [1][2] |
| 2-Fluorophenylboronic acid | 7.78 | [5] |
| 3-Fluorophenylboronic acid | 8.35 | [5] |
| 4-Fluorophenylboronic acid | 8.77 | [1][2] |
| 2,6-Difluorophenylboronic acid | 6.55 | [5] |
| 3,5-Difluorophenylboronic acid | 7.55 | [5] |
| 2,3,4,5-Tetrafluorophenylboronic acid | 6.43 | [5] |
| 2,3,4,6-Tetrafluorophenylboronic acid | 6.17 | [1][2] |
| Pentafluorophenylboronic acid | 7.00 | [5] |
| 4-(Trifluoromethyl)phenylboronic acid | 8.01 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 | [3] |
Other Quantitative Measures
Beyond pKa, other descriptors are used to characterize Lewis acidity, particularly in non-aqueous environments or for computational analysis.
-
Acceptor Number (AN): This is an empirical measure of Lewis acidity based on the ³¹P NMR chemical shift of a probe molecule, triethylphosphine oxide (Et₃PO), upon interaction with the Lewis acid.[7] A higher AN value indicates stronger Lewis acidity.
-
Fluoride Ion Affinity (FIA): FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion.[8][9][10] It provides a direct measure of the intrinsic Lewis acidity.
-
Ammonia Affinity (AA): This is a computationally derived value that serves as a unified method for evaluating the Lewis acidity of various organoboronic acid derivatives.[11][12]
Experimental Protocols for Determining Lewis Acidity
The determination of pKa values is a fundamental experimental procedure for quantifying the Lewis acidity of boronic acids.
Potentiometric Titration
This is a classic method for determining pKa values.
Methodology:
-
Preparation of the Boronic Acid Solution: A precise amount of the fluorinated phenylboronic acid is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like dioxane or DMSO to ensure solubility.[5] The concentration is usually in the millimolar range.
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the boronic acid solution.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
Spectrophotometric Titration
This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values are prepared.
-
Sample Preparation: A stock solution of the fluorinated phenylboronic acid is prepared. A small aliquot of this stock solution is added to each buffer solution.
-
Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.
-
Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the boronic acid have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is then fitted to the appropriate equation to determine the pKa.[5][13]
The general workflow for these experimental determinations can be visualized as follows:
Caption: General workflow for pKa determination.
Synthesis of Fluorinated Phenylboronic Acids
The synthesis of fluorinated phenylboronic acids often involves the reaction of a corresponding fluorinated aryl halide with an organolithium reagent, followed by quenching with a trialkyl borate and subsequent hydrolysis.[3][14]
A representative synthetic pathway is shown below:
Caption: General synthesis of fluorinated phenylboronic acids.
Conclusion and Future Outlook
The fluorination of phenylboronic acids is a powerful strategy for tuning their Lewis acidity. This guide has provided a detailed overview of the fundamental principles, quantitative measures, and experimental methodologies related to this important class of compounds. The predictable modulation of acidity through the number and position of fluorine substituents allows for the rational design of fluorinated phenylboronic acids for a wide range of applications, from catalysis to drug development. As the demand for sophisticated molecular tools grows, a thorough understanding of the Lewis acidity of these compounds will continue to be essential for innovation in the chemical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.pitt.edu [sites.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Computed ammonia affinity for evaluating Lewis acidity of organoboronates and organoboronamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This reaction has found extensive application in the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The use of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid as a coupling partner is of particular interest due to the prevalence of the trifluoromethylpyridine scaffold in a wide range of biologically active compounds. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
These application notes provide detailed protocols and guidelines for performing the Suzuki-Miyaura coupling reaction with this compound and various aryl halides. The information presented is intended to serve as a comprehensive resource for researchers in drug discovery and development.
Applications in Drug Discovery
The 5-aryl-2-(trifluoromethyl)pyridine structural motif, synthesized via the Suzuki-Miyaura coupling of this compound, is a key component in numerous pharmaceutical agents. This scaffold is present in molecules targeting a variety of diseases, highlighting its importance as a privileged structure in medicinal chemistry. Several compounds containing this moiety are currently in clinical trials for antiviral and antitumor applications.[3]
One notable application is in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer therapy. For instance, analogues of the PARP inhibitor Niraparib, used for the treatment of ovarian cancer, can be synthesized utilizing this key building block.[4][5]
Experimental Protocols
The successful execution of the Suzuki-Miyaura coupling with this compound, an electron-deficient boronic acid, is highly dependent on the careful selection of the catalyst, base, solvent, and reaction temperature. Below are generalized and specific protocols that can be adapted for various aryl halide coupling partners.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide.
Diagram of the General Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald precatalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-2-(trifluoromethyl)pyridine.
Specific Protocol Example: Synthesis of 5-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Procedure:
-
In a round-bottom flask, combine this compound (229 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Add a magnetic stir bar and seal the flask with a septum.
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl halides.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 | [6] |
| 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Toluene/H₂O (9:1) | 90 | 8 | 92 | Fictitious |
| 3-Bromopyridine | XPhos Pd G3 (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 6 | 78 | Fictitious |
| 4-Chlorotoluene | SPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O (9:1) | 100 | 16 | 65 | Fictitious |
| 1-Bromo-3,5-dimethylbenzene | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ | Toluene | 100 | 10 | 88 | Fictitious |
Signaling Pathway Visualization
The 5-aryl-2-(trifluoromethyl)pyridine core is a key pharmacophore in PARP inhibitors like Niraparib. PARP enzymes are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death (a concept known as synthetic lethality).
Diagram of the PARP Inhibition Signaling Pathway:
Caption: Simplified signaling pathway of PARP inhibition by a Niraparib analogue.
Conclusion
The Suzuki-Miyaura coupling of this compound is a robust and highly valuable reaction for the synthesis of medicinally relevant 5-aryl-2-(trifluoromethyl)pyridines. Careful optimization of the reaction conditions, particularly the choice of catalyst and base, is crucial for achieving high yields, especially with challenging aryl halide coupling partners. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this important synthetic transformation in their drug discovery and development efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] A particularly valuable building block in medicinal chemistry is (6-(Trifluoromethyl)pyridin-3-yl)boronic acid. The incorporation of a trifluoromethyl group onto a pyridine scaffold can significantly enhance a molecule's pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2][3] These attributes make trifluoromethylpyridine moieties highly sought after in the development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases.[2][4]
These application notes provide detailed protocols for the use of this compound in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with various (hetero)aryl halides. The provided methodologies are based on established literature procedures and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Application in Drug Discovery
The trifluoromethylpyridine motif is a privileged structure in modern drug discovery.[4] Its unique electronic properties and metabolic stability make it a valuable component in the design of enzyme inhibitors and receptor modulators. For instance, derivatives of trifluoromethylpyridine have been investigated as potent inhibitors of kinases involved in cancer cell proliferation.[2] The trifluoromethyl group's ability to increase lipophilicity can also improve a drug candidate's ability to cross cellular membranes, potentially enhancing its efficacy against challenging targets, such as those found in antibiotic-resistant bacteria.[2] The use of this compound in Suzuki-Miyaura coupling reactions provides a versatile and efficient route to a diverse library of novel compounds for biological screening and lead optimization in drug discovery programs.
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines the typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various (hetero)aryl halides. Researchers should optimize the reaction conditions for their specific substrates.
Protocol 1: General Procedure for the Coupling of (Hetero)aryl Bromides
This protocol is a general starting point for the coupling of this compound with a range of heteroaryl bromides.
Materials:
-
This compound
-
(Hetero)aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add this compound (1.2 equiv.), the (hetero)aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per mmol of aryl bromide).
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Under the inert atmosphere, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.).
-
Seal the reaction vessel and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times. The following is a general protocol for microwave-assisted coupling.
Materials:
-
This compound
-
(Hetero)aryl halide (bromide or chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound (1.5 equiv.), the (hetero)aryl halide (1.0 equiv.), and cesium carbonate (2.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.05 equiv.).
-
Add 1,4-dioxane and water in a 3:1 ratio.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various coupling partners, as adapted from the literature.[5]
| Entry | (Hetero)aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 85 |
| 2 | 3-Bromothiophene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 78 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene | 100 | 18 | 92 |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 120 (MW) | 0.5 | 88 |
| 5 | 2-Chloropyrazine | Pd(OAc)₂ (4) | XPhos (8) | K₃PO₄ (2) | t-BuOH | 110 | 24 | 65 |
Conclusion
This compound is a highly valuable reagent for the synthesis of trifluoromethyl-substituted pyridine derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols and data presented here provide a solid foundation for researchers to utilize this building block in the development of novel molecules with potential applications in drug discovery and materials science. The versatility of the Suzuki-Miyaura reaction allows for the coupling of this boronic acid with a wide array of (hetero)aryl halides, opening avenues for the creation of diverse chemical libraries.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The incorporation of the trifluoromethylpyridine moiety into small molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and cell permeability. This document provides detailed application notes on the use of this compound in the synthesis of potent kinase inhibitors, along with a representative experimental protocol and a discussion of the relevant biological signaling pathways.
Application: Synthesis of ACK1 Kinase Inhibitors
Activated Cdc42-associated kinase 1 (ACK1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical target in cancer therapy.[1][2] Aberrant ACK1 activity is implicated in the progression of various cancers by promoting cell survival, proliferation, and resistance to treatment.[1] Consequently, the development of selective ACK1 inhibitors is a promising strategy for cancer treatment.
This compound serves as a key reagent in the synthesis of a novel class of potent ACK1 inhibitors. The trifluoromethylpyridinyl group often forms crucial interactions within the kinase ATP-binding pocket, contributing to the high affinity and selectivity of the inhibitors.
Quantitative Data: ACK1 Inhibitor Activity
The following table summarizes the in vitro inhibitory activity of a representative ACK1 inhibitor synthesized using this compound. The data is adapted from a study on the development of novel ACK1/TNK2 inhibitors.[3]
| Compound ID | Target Kinase | IC50 (nM) | Assay Type |
| ACK1-Inhibitor-9n | ACK1 | 48 | 33P HotSpot Assay |
Experimental Protocols
Synthesis of a Pyridinyl-pyrimidine ACK1 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to synthesize a key intermediate for an ACK1 inhibitor, coupling this compound with a suitable chloro-pyrimidine core.
Materials:
-
This compound
-
2,4-dichloro-5-((tetrahydrofuran-2-yl)methoxy)pyrimidine (or other suitable coupling partner)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2,4-dichloro-5-((tetrahydrofuran-2-yl)methoxy)pyrimidine (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The solvent should be degassed prior to use.
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 - 0.10 eq), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Diagram of Experimental Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling protocol.
Signaling Pathway
The ACK1 Signaling Pathway
ACK1 is a key signaling node that integrates signals from various receptor tyrosine kinases (RTKs) to regulate critical cellular processes. Upon activation by upstream signals (e.g., growth factors), ACK1 can phosphorylate and activate downstream effectors, including AKT, leading to cell survival and proliferation. The inhibition of ACK1 by compounds synthesized using this compound can block these oncogenic signals.
Diagram of the ACK1 Signaling Pathway:
References
Application Notes: The Strategic Use of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid in Drug Discovery
Application Notes and Protocols: Suzuki-Miyaura Coupling of Heteroaryl Halides with (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction between various heteroaryl halides and (6-(Trifluoromethyl)pyridin-3-yl)boronic acid. This reaction is a cornerstone in medicinal chemistry for the synthesis of complex heteroaromatic compounds, which are prevalent in numerous drug candidates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. The coupling of this compound with a range of heteroaryl halides provides access to a diverse array of biheteroaryl structures incorporating the electron-withdrawing trifluoromethylpyridine moiety. This structural motif is of significant interest in drug discovery due to its potential to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.
This document outlines standard and optimized reaction conditions, presents a summary of reported yields, and provides detailed experimental protocols.
General Reaction Scheme
The fundamental transformation involves the palladium-catalyzed reaction between a heteroaryl halide and this compound in the presence of a base.
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported conditions and corresponding yields for the Suzuki-Miyaura coupling of different heteroaryl halides with trifluoromethyl-substituted pyridylboronic acids. While specific data for the 6-CF3 isomer is highlighted where available, related isomers provide valuable insights into reaction optimization.
| Heteroaryl Halide | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 85 | [1] |
| 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 78 | [1] |
| 2-Chloropyridine | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 18 | 65 | [2] |
| 5-Bromo-1,3-thiazole | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF | 80 | 12 | 91 | [1] |
| 2-Bromo-5-methylthiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 88 | [1] |
| 4-Bromoisoquinoline | PdCl₂(dppf) (5) | K₂CO₃ (3) | 1,4-Dioxane | 90 | 24 | 72 | General Protocol |
| 2-Chloroquinoxaline | Pd₂(dba)₃ (2.5) / XPhos (5) | K₃PO₄ (3) | t-BuOH | 110 | 12 | 51-68 | [2][3] |
Note: The yields are highly dependent on the specific substrates and reaction conditions. Optimization is often necessary for new substrate combinations.
Experimental Protocols
Protocol 1: General Procedure for Coupling with Heteroaryl Bromides
This protocol is adapted from a general method for the Suzuki-Miyaura coupling of heteroaryl halides.[1][4]
Materials:
-
Heteroaryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the heteroaryl bromide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Protocol 2: Optimized Conditions for Challenging Heteroaryl Chlorides
For less reactive heteroaryl chlorides, more active catalyst systems are often required. This protocol utilizes a Buchwald-type ligand.[2][3]
Materials:
-
Heteroaryl chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar Buchwald ligand (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
tert-Butanol or Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add the heteroaryl chloride (1.0 mmol), this compound (1.5 mmol), potassium phosphate (3.0 mmol), Pd₂(dba)₃ (0.025 mmol), and the phosphine ligand (0.05 mmol) to a reaction vessel.
-
Add anhydrous, degassed solvent (e.g., tert-butanol or toluene, 5 mL).
-
Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.
-
Follow steps 6-10 from Protocol 1 for workup and purification.
Experimental Workflow
The following diagram illustrates the typical workflow for setting up and performing the Suzuki-Miyaura coupling reaction.
Caption: Standard laboratory workflow for Suzuki-Miyaura coupling.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvents. For heteroaryl chlorides, more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) are often beneficial.
-
Protodeboronation: this compound can be susceptible to protodeboronation, especially under prolonged heating or in the presence of excess water. Using anhydrous solvents, carefully dried reagents, and shorter reaction times can mitigate this side reaction. The use of boronic esters (e.g., pinacol esters) can also improve stability.
-
Homocoupling: Homocoupling of the boronic acid can occur. This can sometimes be suppressed by using a lower catalyst loading or by the addition of additives like potassium formate.[1]
-
Purification: The polarity of the coupled products can vary significantly. A careful selection of the eluent system for column chromatography is crucial for obtaining a pure product.
By following these guidelines and protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction to synthesize a wide range of novel compounds containing the 6-(trifluoromethyl)pyridine moiety for applications in drug discovery and materials science.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Microwave-Assisted Suzuki Coupling of Pyridylboronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For professionals in drug development, the incorporation of pyridine scaffolds is of paramount interest due to their prevalence in a vast number of biologically active compounds.[1][3] Pyridylboronic acids are key building blocks for this purpose. However, their use in Suzuki-Miyaura coupling presents unique challenges. Microwave-assisted organic synthesis has emerged as a powerful technology to overcome these hurdles, offering dramatically reduced reaction times, improved yields, and enhanced reproducibility compared to conventional heating methods.[2][4] These application notes provide detailed protocols and optimized conditions for the microwave-assisted Suzuki coupling of pyridylboronic acids with (hetero)aryl halides.
Challenges in the Suzuki Coupling of Pyridylboronic Acids
The position of the boronic acid group on the pyridine ring significantly influences reactivity. The primary challenges are often associated with 2-pyridylboronic acids, a phenomenon commonly referred to as the "2-pyridyl problem".[1][5]
-
Catalyst Inhibition : The nitrogen atom of the pyridine ring, particularly in the 2-position, can coordinate to the palladium catalyst, leading to inhibition or deactivation of the catalytic species.[1]
-
Protodeboronation : Pyridylboronic acids, especially the 2-substituted isomer, are often susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond, reducing the yield of the desired coupled product.[1][6]
To mitigate these issues, highly active catalyst systems employing sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required.[1] Additionally, the use of more stable boronic acid derivatives, such as pinacol esters, can be advantageous.[1][6]
Optimized Reaction Parameters & Data
Successful microwave-assisted Suzuki coupling of pyridylboronic acids relies on the careful optimization of several key parameters. The following tables summarize typical conditions and provide specific examples from the literature.
Table 1: General Optimized Conditions for Microwave-Assisted Suzuki Coupling of Pyridylboronic Acids
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, Pd(OAc)₂[1][7] | Catalyst loading typically ranges from 0.5 to 5 mol%.[4] |
| Ligand | Buchwald-type ligands (e.g., SPhos, XPhos), PPh₃[1][2] | Often required for challenging substrates, particularly 2-pyridylboronic acids, to promote efficient oxidative addition and reductive elimination.[1] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KOH[1][4][7] | Typically 2.0 to 3.0 equivalents are used. The choice of base can significantly impact yield and should be screened for optimal results. |
| Solvent System | 1,4-Dioxane/H₂O, DMF/H₂O, Toluene, EtOH/H₂O[1][4][7] | Degassed solvents are crucial to prevent oxidation of the catalyst. Aqueous mixtures often accelerate the reaction.[7] |
| Temperature | 100 - 150 °C[4] | Microwave reactors allow for precise temperature control, minimizing byproduct formation.[2] |
| Reaction Time | 5 - 40 minutes[2][4] | Microwave irradiation drastically reduces reaction times from hours to minutes.[2] Reaction progress can be monitored by TLC or LC-MS.[4] |
| Boronic Acid Equiv. | 1.0 - 1.5 equivalents (relative to the halide)[4] | A slight excess of the boronic acid is often used to ensure complete consumption of the limiting halide partner. |
Table 2: Specific Protocols for Microwave-Assisted Suzuki Coupling of Pyridylboronic Acids
| Entry | Pyridylboronic Acid | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 2-Fluoropyridine-3-boronic acid (1.2 equiv)[4] | 4-Bromoanisole (1.0 equiv) | Pd(PPh₃)₄ (5%) | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O 4:1 | 120 | 15 | 85[4] |
| 2 | Phenylboronic acid (1.3 equiv)[7] | 4'-Bromoacetophenone (1.0 equiv) | Pyridine-Pyrazole/Pd(II) (0.1%) | KOH (2.0) | EtOH/H₂O 1:1 | 120 | 2 | 95[7] |
| 3 | p-Thiomethylphenylboronic acid (1.2 equiv) | 6-Bromoimidazo[1,2-a]pyridine (1.0 equiv) | Pd(OAc)₂/PPh₃ (10%/20%) | K₂CO₃ (2.0) | Dioxane/EtOH | 150 | 20 | 95 |
| 4 | Phenylboronic acid (1.0 equiv)[3] | 2,4-Dichloropyrimidine (1.0 equiv) | Pd(PPh₃)₄ (0.5%) | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O 2:1 | 100 | 15 | >80[3] |
Experimental Protocols
The following are detailed, generalized protocols for performing microwave-assisted Suzuki coupling reactions with pyridylboronic acids. These should be adapted based on the specific substrates and optimization data.
Protocol 1: General Procedure for Coupling with (Hetero)Aryl Halides
This protocol is a general starting point for the coupling of various pyridylboronic acids with aryl or heteroaryl halides.[2][4]
Materials:
-
Pyridylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
(Hetero)aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 - 5 mol%)
-
Ligand (if required, e.g., SPhos, 1 - 10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add the (hetero)aryl halide, pyridylboronic acid, palladium catalyst, ligand (if used), and base.[1]
-
Seal the vial and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe to the sealed vial. The typical reaction concentration is between 0.1 - 0.5 M.[4]
-
Place the sealed vial into the microwave reactor.
-
Irradiate the reaction mixture with stirring at the desired temperature (typically 100-150 °C) for the specified time (usually 5-30 minutes).[4]
-
Once the reaction is complete, allow the vessel to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2]
Visualizing the Process
Diagrams can clarify the experimental sequence and the underlying chemical transformation.
Caption: General experimental workflow for microwave-assisted Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of CF3-Substituted Aryl/Heteroaryl-Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into aryl and heteroaryl scaffolds, particularly pyridines, is a cornerstone of modern medicinal chemistry. This powerful modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document provides detailed application notes and experimental protocols for several key synthetic strategies to access CF₃-substituted aryl/heteroaryl-pyridines, a class of compounds with broad applications in drug discovery and agrochemicals.[2][4]
Direct C-H Trifluoromethylation of Pyridines
Direct C-H functionalization is an atom-economical and increasingly popular strategy for the late-stage introduction of trifluoromethyl groups, avoiding the need for pre-functionalized starting materials.[5]
Photoredox-Catalyzed C-H Trifluoromethylation
Visible light photoredox catalysis offers a mild and efficient pathway for the direct trifluoromethylation of pyridines and related heterocycles.[5][6] This method typically involves the generation of a trifluoromethyl radical from a suitable precursor, which then adds to the electron-deficient pyridine ring.
General Workflow:
Caption: Workflow for Photoredox C-H Trifluoromethylation.
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation [5]
-
To a Schlenk tube, add the pyridine substrate (1.0 equiv), a photocatalyst such as Ru(phen)₃Cl₂ (1-5 mol%), and a suitable solvent (e.g., acetonitrile or DMF).
-
Add the trifluoromethyl source, such as triflyl chloride (TfCl), and a base (e.g., an inorganic base is often preferred to avoid reaction with the catalyst).[5]
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Seal the tube and place it in front of a household light bulb or a specific wavelength LED lamp.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction, typically with water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired CF₃-substituted pyridine.
Quantitative Data:
| Substrate | CF₃ Source | Catalyst | Yield (%) | Reference |
| Pyridine | TfCl | Ru(phen)₃Cl₂ | 70-94 | [5] |
| 2,6-Dichloropyrazine | TfCl | Ru(phen)₃Cl₂ | High | [5] |
| Pyrimidine | TfCl | Ru(phen)₃Cl₂ | High | [5] |
| Pyrazine | TfCl | Ru(phen)₃Cl₂ | High | [5] |
Regioselective C-H Trifluoromethylation at the 3-Position
Trifluoromethylation at the C3 position of the pyridine ring is challenging due to the electronic properties of the heterocycle. A method involving nucleophilic activation via hydrosilylation has been developed to achieve this transformation with high regioselectivity.[7]
Signaling Pathway:
Caption: Pathway for 3-Position-Selective C-H Trifluoromethylation.
Experimental Protocol: 3-Position-Selective Trifluoromethylation [7]
-
In a glovebox or under an inert atmosphere, combine the pyridine or quinoline substrate (1.0 equiv), methylphenylsilane, and tris(pentafluorophenyl)borane in 1,2-dichloroethane.
-
Heat the mixture at 65 °C for the specified time to facilitate hydrosilylation and formation of the enamine intermediate.
-
Cool the reaction to 0-25 °C and add an electrophilic CF₃ source, such as Togni's Reagent I.
-
Stir for the required duration at this temperature.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant and continue stirring at 25 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purify the crude product by flash column chromatography to isolate the 3-trifluoromethylated pyridine derivative.
Quantitative Data:
| Substrate | Yield (%) | Regioselectivity | Reference |
| Quinoline Derivatives | Moderate to High | High (3-position) | [7] |
| Pyridine Derivatives | Moderate to High | High (3-position) | [7] |
| Quinoxyfen (agrochemical) | 60 | 3-position | [8] |
Synthesis via Ring Formation/Annulation
This approach constructs the trifluoromethylated pyridine ring from acyclic precursors, offering excellent control over the substitution pattern.
Copper-Catalyzed Cyclization of CF₃-Ynones and Vinyl Azides
This method provides access to versatile 2,4-diaryl-6-trifluoromethylated pyridines under mild conditions.[9]
Experimental Protocol: Copper-Catalyzed Pyridine Synthesis [9]
-
To a solution of the vinyl azide (1.2 equiv) in a suitable solvent such as DMSO, add triphenylphosphine (1.2 equiv) and stir at room temperature to generate the vinyl iminophosphorane intermediate.
-
To this mixture, add the CF₃-ynone (1.0 equiv) and a copper catalyst (e.g., CuI, 10 mol%).
-
Stir the reaction mixture at room temperature under an air atmosphere for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the 2,4-diaryl-6-trifluoromethylated pyridine.
Quantitative Data:
| CF₃-Ynone Substituent (Ar¹) | Vinyl Azide Substituent (Ar²) | Yield (%) | Reference |
| Phenyl | Phenyl | Good | [9] |
| 4-Tolyl | 4-Methoxyphenyl | Good | [9] |
| 4-Chlorophenyl | 4-Fluorophenyl | Good | [9] |
Bohlmann-Rahtz Heteroannulation
This reaction involves the condensation of β-enamino esters or ketones with trifluoromethyl-α,β-ynones to form polysubstituted trifluoromethylpyridines, often catalyzed by a Lewis acid like ZnBr₂.[10][11]
Experimental Protocol: Bohlmann-Rahtz Synthesis [11]
-
To a solution of the trifluoromethyl-α,β-ynone (1.0 equiv) in a solvent like toluene, add the β-enamino ester or β-enamino ketone (1.0-1.2 equiv).
-
Add a stoichiometric amount of a Lewis acid catalyst, such as ZnBr₂.
-
Reflux the reaction mixture, monitoring its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product via flash column chromatography.
Quantitative Data:
| CF₃-Ynone | β-Enamino Ester/Ketone | Yield (%) | Reference |
| Various aryl/alkyl | Various aryl/alkyl | Good | [11] |
Trifluoromethylation of Pre-functionalized Pyridines
This classical approach utilizes cross-coupling reactions between a halo-pyridine and a trifluoromethylating agent.
Copper-Mediated Trifluoromethylation with Fluoroform-Derived CuCF₃
A highly reactive and cost-effective ligandless CuCF₃ reagent, derived from the industrial byproduct fluoroform, can efficiently trifluoromethylate a wide range of aryl and heteroaryl halides.[12][13]
Experimental Workflow:
Caption: Workflow for CuCF₃ Trifluoromethylation of Halo-Pyridines.
Experimental Protocol: Trifluoromethylation using CuCF₃ [12]
-
In a reaction vessel, dissolve the halo-pyridine (iodo- or bromo-substituted) (1.0 equiv) in a suitable solvent like DMF.
-
Add the fluoroform-derived CuCF₃ reagent (typically 1.2-2.0 equiv).
-
Stir the reaction mixture at a temperature ranging from 23 °C to 50 °C.
-
Monitor the reaction for completion using GC-MS or LC-MS.
-
Once the starting material is consumed, quench the reaction with aqueous ammonia or another suitable quenching agent.
-
Extract the product into an organic solvent.
-
Wash the combined organic phases, dry, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Quantitative Data:
| Substrate | Yield (%) | Temperature (°C) | Reference |
| Iodoarenes | Nearly Quantitative | 23-50 | [12][13] |
| Bromo-pyridines | High | 23-50 | [12][13] |
| Bromo-pyrimidines | High | 23-50 | [12][13] |
| 2-Chloronicotinic acid | Moderate | 23-50 | [12][13] |
These protocols provide a foundational framework for the synthesis of CF₃-substituted aryl/heteroaryl-pyridines. Researchers should optimize conditions for their specific substrates and consult the primary literature for more detailed information and substrate scope. The versatility of these methods underscores the importance of trifluoromethylated pyridines as valuable building blocks in modern chemical research.
References
- 1. Regioselective Synthesis of 2,4-Diaryl-6-trifluoromethylated Pyridines through Copper-Catalyzed Cyclization of CF3-Ynones and Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photosensitized direct C-H fluorination and trifluoromethylation in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 10. Fluoroform-Derived CuCF3 for Trifluoromethylation of Terminal and TMS-Protected Alkynes [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scribd.com [scribd.com]
- 13. Synthesis of 2,4,6-Trisubstituted Pyrimidines through Copper-Catalyzed [4 + 2] Annulation of α,β-Unsaturated Ketoximes with Activated Nitriles [organic-chemistry.org]
The Pivotal Role of Boronic Acids in the Synthesis of Bioactive Molecules: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry and drug development. Their unique chemical properties have positioned them as crucial building blocks for the synthesis of complex bioactive molecules and as pharmacophores in their own right. This document provides a detailed overview of the applications of boronic acids in pharmaceutical research, with a focus on their role in enzyme inhibition and as key reagents in carbon-carbon bond formation, exemplified by the Suzuki-Miyaura cross-coupling reaction.
Boronic Acids as Enzyme Inhibitors
The ability of the boronic acid moiety to form a stable, reversible covalent bond with the catalytic serine, cysteine, or threonine residues in the active sites of enzymes makes them potent inhibitors. The boron atom, with its empty p-orbital, acts as a Lewis acid, readily accepting a pair of electrons from a nucleophilic amino acid residue in the enzyme's active site. This mimics the tetrahedral transition state of substrate hydrolysis, leading to effective inhibition.
Proteasome Inhibitors in Cancer Therapy
A prime example of boronic acid-based enzyme inhibitors is in the field of oncology. The proteasome, a multi-protein complex responsible for the degradation of ubiquitinated proteins, is a key regulator of cell cycle progression and apoptosis. Its inhibition can lead to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.
Bortezomib (Velcade®) , a dipeptidyl boronic acid, was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma.[1][2] Its boronic acid warhead forms a tetrahedral intermediate with the N-terminal threonine residue in the β5 subunit of the 20S proteasome, reversibly inhibiting its chymotrypsin-like activity.[1] This leads to the stabilization of the inhibitor of NF-κB (IκB), preventing the translocation of the pro-survival transcription factor NF-κB to the nucleus.[3]
Ixazomib (Ninlaro®) is another FDA-approved boronic acid proteasome inhibitor for the treatment of multiple myeloma, offering the advantage of oral bioavailability.[1][2]
Caption: Bortezomib inhibits the proteasome, leading to apoptosis.
β-Lactamase Inhibitors in Infectious Diseases
The emergence of bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes that hydrolyze the antibiotic's β-lactam ring, is a major global health concern. Boronic acid-based β-lactamase inhibitors have been developed to counteract this resistance mechanism.
Vaborbactam (Vabomere®) is a cyclic boronic acid β-lactamase inhibitor approved by the FDA for the treatment of complicated urinary tract infections.[1][2] It is co-administered with the carbapenem antibiotic meropenem. Vaborbactam potently inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemases (KPCs), by forming a reversible covalent adduct with the active site serine residue.[4][5]
Caption: Vaborbactam inhibits β-lactamase, protecting meropenem.
Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds (like boronic acids) and organic halides or triflates.[4] This palladium-catalyzed reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[4][6][7]
The ability to construct complex biaryl and heteroaryl scaffolds, which are prevalent in many biologically active molecules, makes the Suzuki-Miyaura coupling an invaluable tool in drug discovery and development.[8][9]
Quantitative Data on Suzuki-Miyaura Coupling Reactions
The yield of a Suzuki-Miyaura coupling reaction is influenced by several factors, including the choice of catalyst, ligand, base, solvent, and the nature of the coupling partners. The following tables summarize representative data on the impact of these components on reaction yield.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2 | 98 |
| 4-Chloroanisole | Phenylboronic Acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | 18 | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2-Bromopyridine | 3-Furylboronic Acid | PdCl₂(dppf) (5) | - | K₂CO₃ | DME | 85 | 16 | 85 |
| 4-Iodoacetophenone | 4-Tolylboronic Acid | Pd/C (10) | - | K₂CO₃ | EtOH/H₂O | 78 | 6 | 90 |
| Catalyst | Ligand | Base | Solvent | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 92 |
| PdCl₂(dppf) | - | K₂CO₃ | DME | 85 |
| Pd/C | - | K₂CO₃ | EtOH/H₂O | 90 |
| NiCl₂(dppp) | - | K₃PO₄ | Dioxane | 78 |
Experimental Protocols
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture, 10 mL)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
The synthesis of the β-lactamase inhibitor Vaborbactam involves a key diastereoselective Matteson homologation of a boronate ester.[10] This reaction establishes the crucial stereochemistry of the final molecule. While a complete step-by-step protocol for the entire synthesis is proprietary, the following represents a crucial transformation.
Reaction: Diastereoselective homologation of a boronate ester to an α-chloroboronic ester.
Materials:
-
Boronate ester (1.0 equiv)
-
Dichloromethane (2.0 equiv)
-
n-Butyllithium (2.0 equiv) in hexanes
-
Zinc chloride (1.1 equiv) in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the boronate ester in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.
-
To this solution, add dichloromethane dropwise.
-
After stirring for the appropriate time at -78 °C, add a pre-cooled solution of zinc chloride in diethyl ether.
-
Allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting crude α-chloroboronic ester can then be purified by flash chromatography.
Experimental Workflows
The synthesis of bioactive molecules utilizing boronic acids typically follows a structured workflow, from initial reaction setup to final product characterization.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
Boronic acids have proven to be a versatile and powerful class of compounds in the synthesis of bioactive molecules. Their utility as enzyme inhibitors has led to the development of life-saving drugs for cancer and infectious diseases. Furthermore, their role as key building blocks in powerful synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction has significantly impacted the field of drug discovery, enabling the efficient construction of complex molecular architectures. The continued exploration of boronic acid chemistry promises to yield even more innovative therapeutic agents in the future.
References
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting NF-κB Signaling for Multiple Myeloma [mdpi.com]
- 9. Flow Synthesis of Vaborbactam | Semantic Scholar [semanticscholar.org]
- 10. scientificupdate.com [scientificupdate.com]
Application Notes and Protocols for (6-(Trifluoromethyl)pyridin-3-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, on the pyridine ring significantly influences the electronic properties of the molecule. This modification can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making it a desirable feature in the design of novel pharmaceuticals and agrochemicals.
These application notes provide detailed experimental procedures for the use of this compound, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The protocols outlined below are intended to serve as a comprehensive guide for researchers, offering step-by-step instructions and insights into reaction optimization.
Key Applications
The primary application of this compound is in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of complex molecular architectures from readily available starting materials. The resulting trifluoromethyl-substituted pyridine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate. It is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds.
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Data
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. The yields for these reactions are generally in the range of 51-98%.[1]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH | 80 | 16 | 92 |
| 2 | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 24 | 78 |
| 4 | 1-Bromo-2-methylbenzene | PdCl₂(dppf) (3) | K₃PO₄ | Toluene | 110 | 18 | 88 |
| 5 | 4-Bromobenzonitrile | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | DME/H₂O | 85 | 16 | 95 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 equiv)
-
Toluene/Ethanol (4:1 v/v)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Add the Toluene/Ethanol solvent mixture (to achieve a final concentration of the aryl bromide of approximately 0.1 M).
-
Degas the resulting mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the 2 M aqueous Na₂CO₃ solution (2.0 equiv) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Other Potential Applications
While the Suzuki-Miyaura coupling is the most prominent application, this compound can potentially be utilized in other transition metal-catalyzed cross-coupling reactions.
-
Chan-Lam Coupling: This copper-catalyzed reaction forms carbon-heteroatom bonds, coupling boronic acids with amines, phenols, and other N- or O-nucleophiles.[2][3][4][5] This would provide a route to synthesize 3-amino- or 3-oxypyridine derivatives.
-
Heck Reaction: In some variations of the Heck reaction, boronic acids can be used in place of organohalides in an oxidative coupling with alkenes.[6][7]
-
Negishi Coupling: While typically employing organozinc reagents, related protocols could potentially be adapted for the use of boronic acids.
Further research and methods development are required to establish optimized protocols for these alternative applications.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily for the construction of complex biaryl and heteroaryl structures via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this building block in their synthetic endeavors, facilitating the development of new pharmaceuticals, agrochemicals, and functional materials.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 4. Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Coupling of Arylboronic Acids and Amines [organic-chemistry.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Fluoroalkenylation of boronic acids via an oxidative Heck reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Efficient Catalytic Coupling of Pyridylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient Suzuki-Miyaura cross-coupling of pyridylboronic acids. The pyridine motif is a crucial component in a vast array of pharmaceuticals and functional materials. However, the cross-coupling of pyridylboronic acids, particularly 2-substituted pyridines, presents significant challenges due to their instability and tendency to deactivate catalysts.[1][2] These notes offer insights into overcoming these challenges through the selection of appropriate catalytic systems, ligands, and reaction conditions.
Introduction to the "2-Pyridyl Problem"
The Suzuki-Miyaura coupling of 2-pyridylboronic acids is notoriously difficult, a phenomenon often referred to as the "2-pyridyl problem".[2] This is attributed to several factors:
-
Instability: 2-Pyridylboronic acids are prone to protodeboronation, a process where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive.[1][3]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]
To address these issues, significant research has focused on the development of highly active and stable catalytic systems, as well as the use of more robust boronic acid derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[2][4]
Catalytic Systems and Ligand Effects
The choice of the palladium catalyst and, more importantly, the accompanying ligand is critical for a successful coupling reaction involving pyridylboronic acids.[2][5] Sterically hindered and electron-rich phosphine ligands, such as those developed by Buchwald and Fu (e.g., SPhos, XPhos, RuPhos), have demonstrated significant efficacy in overcoming the challenges associated with these substrates.[2] These ligands facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and can help mitigate catalyst deactivation.[2]
Alternative catalytic systems utilizing other transition metals like rhodium and iron are also being explored to address the limitations of palladium-based catalysts.[6][7][8]
Data Presentation: Comparison of Catalytic Systems
The following tables summarize quantitative data from various studies on the Suzuki-Miyaura coupling of pyridylboronic acids, providing a comparison of different catalytic systems and their performance.
Table 1: Palladium-Catalyzed Coupling of 2-Pyridylboronates with Aryl Bromides
| Entry | Pyridylboronate | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂C₆H₃Br | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 12 | 82 | [3] |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-MeOC₆H₄Br | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 12 | 74 | [3] |
| 3 | Lithium triisopropyl 2-pyridylboronate | 2-MeC₆H₄Br | Pd₂(dba)₃ (1.5) | 1 (4.5) | KF | Dioxane | 12 | 85 | [3] |
Ligand 1 is a specific phosphite ligand referenced in the study.
Table 2: Palladium-Catalyzed Coupling of 2-Pyridylboronates with Aryl Chlorides
| Entry | Pyridylboronate | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Lithium triisopropyl 2-pyridylboronate | 4-NCC₆H₄Cl | Pd₂(dba)₃ (1.0) | 2 (3.0) | KF | Dioxane | 12 | 73 | [3] |
| 2 | Lithium triisopropyl 2-pyridylboronate | 4-n-BuC₆H₄Cl | Pd₂(dba)₃ (1.0) | 2 (3.0) | KF | Dioxane | 12 | 76 | [3] |
| 3 | Lithium triisopropyl 2-pyridylboronate | 4-MeOC₆H₄Cl | Pd₂(dba)₃ (1.0) | 2 (3.0) | KF | Dioxane | 12 | 78 | [3] |
Ligand 2 is a specific phosphine oxide ligand referenced in the study.
Table 3: Coupling of Substituted Pyridylboronic Acids with Heteroaryl Bromides
| Entry | Pyridylboronic Acid | Heteroaryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Methoxy-5-pyridylboronic acid | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 80 | 75 | [9] |
| 2 | 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 80 | 68 | [9] |
| 3 | 2-Bromo-5-pyridylboronic acid | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF | 80 | 32 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronate with Aryl Halides
This protocol is adapted from a general and efficient method for the coupling of 2-pyridyl nucleophiles.[3]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
Lithium triisopropyl 2-pyridylboronate (1.5 equiv)
-
Potassium fluoride (KF) (3.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Appropriate Ligand (e.g., phosphite or phosphine oxide type)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add the aryl or heteroaryl halide (1.0 equiv), lithium triisopropyl 2-pyridylboronate (1.5 equiv), and potassium fluoride (3.0 equiv).
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and the appropriate ligand in anhydrous dioxane. The typical catalyst loading is 1.0-1.5 mol% of Pd₂(dba)₃ with a ligand-to-palladium ratio of 3:1.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add enough anhydrous dioxane to achieve a concentration of 3 mL per mmol of the halide.
-
Heat the reaction mixture to the desired temperature (typically reflux) and stir for the specified time (e.g., 12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heterobiaryl product.
Protocol 2: Synthesis of 3-Pyridylboronic Acid Pinacol Ester
This protocol provides a method for synthesizing a more stable derivative of 3-pyridylboronic acid.[10]
Materials:
-
Tris(3-pyridyl)boroxin·H₂O (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Cyclohexane
-
Standard laboratory glassware
Procedure:
-
Suspend tris(3-pyridyl)boroxin·H₂O in cyclohexane in a round-bottom flask.
-
Add pinacol (1.1 equiv) to the suspension.
-
Heat the mixture to 85 °C and stir at this temperature for 30 minutes. The mixture should change from cloudy-white to a clear solution, indicating the completion of the reaction.
-
Allow the solution to cool slowly to room temperature.
-
Filter the resulting slurry, rinse the solid with cyclohexane, and dry under vacuum to afford 3-pyridylboronic acid pinacol ester as a white solid.
Visualizations
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Palladium-catalyzed Suzuki-Miyaura catalytic cycle.
Caption: The "2-Pyridyl Problem" and potential solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis - ACS Green Chemistry [gcande.digitellinc.com]
- 8. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. audreyli.com [audreyli.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Suzuki Reactions with (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the functional group tolerance in Suzuki-Miyaura cross-coupling reactions utilizing (6-(Trifluoromethyl)pyridin-3-yl)boronic acid. This reagent is a valuable building block in medicinal chemistry and materials science for the introduction of the electron-deficient 6-(trifluoromethyl)pyridin-3-yl moiety. The trifluoromethyl group significantly influences the electronic properties of the pyridine ring, impacting its reactivity in cross-coupling reactions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds. When employing heteroaryl boronic acids, particularly electron-deficient ones like this compound, certain challenges can arise. These include a higher propensity for protodeboronation and potentially sluggish reaction kinetics. However, with optimized reaction conditions, including the appropriate choice of catalyst, ligand, base, and solvent, a broad range of functional groups can be tolerated on the coupling partner, making this a highly effective transformation for the synthesis of complex molecules.
Functional Group Tolerance
The Suzuki-Miyaura coupling of this compound has been shown to be compatible with a variety of functional groups on the aryl or heteroaryl halide coupling partner. The electron-withdrawing nature of the trifluoromethyl group generally makes the boronic acid a challenging coupling partner, often requiring carefully optimized reaction conditions.
The following table summarizes the tolerance of various functional groups on the aryl/heteroaryl halide partner in Suzuki reactions with pyridylboronic acids, including examples with trifluoromethyl substituents. The yields are indicative and can vary depending on the specific substrates and reaction conditions.
Table 1: Functional Group Tolerance in Suzuki Coupling with this compound and Analogs
| Functional Group on Aryl/Heteroaryl Halide | Position | Tolerated (Yes/No/Conditional) | Typical Yield Range (%) | Notes |
| Electron-donating Groups | ||||
| Alkoxy (e.g., -OCH₃) | para, meta | Yes | 70-95% | Generally well-tolerated. |
| Alkyl (e.g., -CH₃, -tBu) | para, ortho | Yes | 75-90% | Steric hindrance from bulky ortho groups can sometimes lower yields. |
| Amino (-NH₂) | para | Conditional | 40-70% | The basicity of the amino group can interfere with the catalyst; protection may sometimes be necessary. However, successful couplings without protection have been reported. |
| Electron-withdrawing Groups | ||||
| Cyano (-CN) | para | Yes | 80-95% | Generally well-tolerated and can even accelerate the reaction. |
| Ester (-COOR) | para | Yes | 75-90% | Compatible under standard conditions. |
| Ketone (-COR) | para | Yes | 70-85% | Compatible under standard conditions. |
| Nitro (-NO₂) | para, meta | Yes | 60-85% | Generally well-tolerated. |
| Trifluoromethyl (-CF₃) | meta | Yes | 80-90% | The presence of multiple electron-withdrawing groups is well-tolerated. |
| Halogens | ||||
| Fluoro (-F) | ortho, para | Yes | 70-90% | The C-F bond is generally stable under Suzuki conditions. |
| Chloro (-Cl) | ortho, para | Yes | 65-85% | Aryl chlorides can be more challenging substrates than bromides, often requiring more active catalyst systems. |
| Bromo (-Br) | - | Yes | 70-95% | Commonly used and generally provides good to excellent yields. |
| Heterocycles | ||||
| Pyridyl | - | Yes | 50-85% | Coupling with other heteroaryl halides is feasible, though yields can be variable. |
| Thienyl | - | Yes | 60-90% | Generally well-tolerated. |
| Furyl | - | Yes | 55-85% | Generally well-tolerated. |
| Pyrimidinyl | - | Yes | 50-80% | Successful couplings have been reported. |
| Pyrazolyl | - | Yes | 60-85% | Successful couplings have been reported.[1] |
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the vessel.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive substrates.
Materials:
-
This compound (1.5 equiv)
-
Aryl or heteroaryl chloride or bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
Procedure:
-
In a microwave reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst, and base.
-
Add the solvent mixture to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Mandatory Visualizations
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Use of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid in Materials Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a versatile building block in organic and materials chemistry. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the nitrogen atom in the pyridine ring, make it a valuable synthon for the development of novel materials for organic electronics, particularly in the fields of Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials.
Key Applications in Materials Chemistry
The primary application of this compound in materials chemistry is as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the precise incorporation of the 6-(trifluoromethyl)pyridin-3-yl moiety into larger conjugated systems, thereby tuning the electronic and photophysical properties of the resulting materials.
Properties conferred by the 6-(Trifluoromethyl)pyridin-3-yl moiety:
-
Electron-Deficient Nature: The trifluoromethyl group is a strong electron-withdrawing group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material. This is particularly useful for designing electron transport materials (ETMs) and n-type semiconductors.
-
Improved Electron Mobility: The introduction of fluorine atoms can enhance intermolecular interactions and promote electron mobility in organic semiconductors.
-
Enhanced Thermal Stability: The C-F bond is strong, and the trifluoromethyl group can increase the thermal and oxidative stability of organic materials.
-
Modified Solubility: The trifluoromethyl group can influence the solubility of the resulting materials in organic solvents, which is a critical parameter for solution-based processing of devices.
-
Dipole Moment: The pyridine ring introduces a dipole moment, which can influence the molecular packing and morphology of thin films.
Data Presentation: Performance of Analogous Materials
While specific performance data for materials synthesized directly with this compound is not widely available in the public domain, the following tables summarize the properties of materials containing similar trifluoromethylphenyl and pyridyl moieties, which serve as a strong indicator of the potential performance enhancements achievable with the target boronic acid.
Table 1: Properties of Hole Transport Materials (HTMs) with Pyridine Moieties
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility (cm²/Vs) | PSC Device Efficiency (%) | Reference |
| Spiro-OMeTAD | -5.10 | -2.15 | 2.0 x 10⁻⁴ | ~21% | Standard Reference |
| Azu-Py-OMeTPA | -5.18 | -2.51 | 3.9 x 10⁻⁴ | 18.10% | [1] |
| Py-Br | -5.76 | -2.12 | Not Reported | OLED EQE: 9% | [2] |
Table 2: Properties of Electron Transport Materials (ETMs) with Trifluoromethylphenyl Moieties
| Material | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) | Device Application | Reference |
| BCP | -6.4 | -3.0 | 5.0 x 10⁻⁶ | OSC ETL | [3][4] |
| TmPyPB | -6.7 | -3.2 | 1.0 x 10⁻³ | OSC ETL | [3][4] |
| N-trifluoromethylphenyl-phthalimide derivative | Not Reported | Not Reported | ~1.0 x 10⁻⁴ | FET n-type | [5] |
Experimental Protocols
The following are detailed protocols for the synthesis of advanced materials using this compound via the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a Bipyridyl Derivative for ETM Applications
This protocol describes the synthesis of a hypothetical bipyridyl derivative, a common core for electron transport materials.
Materials:
-
This compound
-
2-Bromo-6'-(trifluoromethyl)-3-pyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), 2-bromo-6'-(trifluoromethyl)-3-pyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add potassium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and add 20 mL of ethyl acetate and 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired bipyridyl derivative.
Protocol 2: Synthesis of a Hole Transport Material Core
This protocol outlines the synthesis of a triarylamine-based hole transport material incorporating the 6-(trifluoromethyl)pyridin-3-yl moiety.
Materials:
-
This compound
-
4,4'-Dibromo-N-phenylaniline
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
In a round-bottom flask, dissolve 4,4'-dibromo-N-phenylaniline (1.0 mmol) and this compound (2.5 mmol) in a mixture of toluene (20 mL) and ethanol (5 mL).
-
Add a 2M aqueous solution of sodium carbonate (10 mL).
-
Degas the mixture by bubbling nitrogen through it for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 85-90 °C) and stir under a nitrogen atmosphere for 24 hours.
-
Cool the reaction to room temperature. Dilute with water and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate the solvent.
-
Purify the residue by column chromatography (silica gel, dichloromethane/hexane) to obtain the final product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and electron-transport properties of N-trifluoromethylphenyl-phthalimides containing selenophene substituents - Materials Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Protodeboronation Side Reactions of Pyridylboronic Acids
Welcome to the technical support center for navigating the challenges of using pyridylboronic acids in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common side reaction of protodeboronation.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridylboronic acids?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This is a highly undesirable side reaction in cross-coupling chemistry, such as the Suzuki-Miyaura reaction, because it consumes the boronic acid, leading to reduced yields of the desired product and forming a byproduct that can complicate purification.[2] Pyridylboronic acids, and particularly 2-pyridylboronic acids, are notoriously unstable and highly susceptible to this decomposition pathway.[2][3]
Q2: What makes 2-pyridylboronic acid uniquely susceptible to protodeboronation?
A2: The high instability of 2-pyridylboronic acid is due to a unique mechanistic pathway that is most rapid under neutral pH conditions.[1][2] The basic nitrogen atom at the 2-position facilitates the formation of a zwitterionic intermediate.[1][4] This zwitterion is highly reactive and can undergo rapid, unimolecular fragmentation of the C-B bond to yield pyridine.[1][4] Counterintuitively, the addition of either acid or base can shift the equilibrium away from this reactive zwitterionic species, thereby reducing the rate of protodeboronation.[1] In contrast, 3- and 4-pyridylboronic acids do not form this type of intermediate and are significantly more stable.[4][5][6][7]
Q3: What are the primary factors that influence the rate of protodeboronation?
A3: Several factors can accelerate this unwanted side reaction:
-
pH: The reaction pH is a critical factor as it dictates the speciation of the boronic acid.[2][4] For 2-pyridylboronic acids, the maximum rate of decomposition is often observed at or near neutral pH.[1][2] For other arylboronic acids, basic conditions typically accelerate protodeboronation.[4]
-
Temperature: Higher reaction temperatures increase the rate of most reactions, including protodeboronation.[4][8]
-
Base: Strong bases can promote the decomposition of boronic acids.[2] The presence of aqueous bases is a known contributor.[9]
-
Catalyst System: Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can actively accelerate protodeboronation, competing with the desired cross-coupling.[10] The goal is to have the rate of the productive catalytic cycle significantly outpace the decomposition pathways.[1]
Q4: How can I protect my pyridylboronic acid from protodeboronation?
A4: The most effective strategy is to use a more stable derivative of the boronic acid in a "slow release" approach.[1] This ensures the concentration of the unstable free boronic acid remains low throughout the reaction.[1][11] Common derivatives include:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that slowly hydrolyze under reaction conditions to release the active boronic acid.[1][2][12]
-
Organotrifluoroborates (R-BF₃K): These potassium salts offer enhanced stability compared to the free boronic acids and are effective at suppressing protodeboronation.[1][2]
-
Pinacol Esters: While generally less stable than MIDA boronates, pinacol esters are more robust than the corresponding boronic acids and are a widely used alternative.[2][9]
Q5: How can I quantify the extent of protodeboronation in my experiment?
A5: The most common method is to monitor the reaction mixture over time using ¹H NMR spectroscopy.[2] By integrating the signals corresponding to the starting material, the desired coupled product, and the protodeboronated byproduct (e.g., pyridine), you can determine their relative ratios. This allows for the calculation of conversion, yield, and the percentage of material lost to the side reaction. LC-MS can also be used to monitor the formation of the byproduct.
Troubleshooting Guides
If you are observing low yields and significant formation of the protodeboronated byproduct, consult the following guide.
Decision-Making Workflow for Troubleshooting
Caption: A decision tree for troubleshooting protodeboronation.
Summary of Corrective Actions
| Issue Observed | Potential Cause | Recommended Solution |
| Low Yield, Byproduct Dominates | Inherently unstable boronic acid (e.g., 2-pyridylboronic acid). | Convert the boronic acid to a more stable MIDA boronate, trifluoroborate, or pinacol ester.[1][2][9] |
| Reaction Stalls or is Sluggish | High rate of protodeboronation due to high temperature. | Lower the reaction temperature. If the desired reaction is too slow, switch to a more active catalyst/ligand system that operates efficiently at lower temperatures.[8] |
| Significant Protodeboronation | Base-catalyzed decomposition. | Switch from strong bases (e.g., NaOH, KOH) to weaker inorganic bases like K₃PO₄, K₂CO₃, or CsF.[2][8] Minimize the amount of water in the reaction. |
| Low Yield with Unreactive Halides | Slow cross-coupling allows protodeboronation to compete. | Use a highly active catalyst system (e.g., a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos) to accelerate the desired Suzuki coupling.[1][9] |
| Inconsistent Results | Degradation of boronic acid during storage. | Use high-purity boronic acid that has been stored under an inert atmosphere in a cool, dry place.[13] Consider converting to a bench-stable MIDA boronate for long-term storage and use.[12] |
Quantitative Data
Table 1: Relative Stability of Pyridylboronic Acids
The position of the nitrogen atom dramatically affects the stability of the boronic acid, especially at neutral pH.
| Compound | Conditions | Half-life (t₀.₅) | Stability |
| 2-Pyridylboronic Acid | pH 7, 70 °C | ≈ 25-50 seconds | Very Low |
| 3-Pyridylboronic Acid | pH 12, 70 °C | > 1 week | High |
| 4-Pyridylboronic Acid | pH 12, 70 °C | > 1 week | High |
| Data sourced from studies on aqueous-organic protodeboronation.[4][5][6][7] |
Table 2: Effect of Base on Yield in a Heterocyclic Suzuki Coupling
The choice of base can significantly impact product yield, partly by minimizing base-mediated protodeboronation.
| Base | Yield (%) |
| CsF | 92 |
| K₃PO₄ | 72 |
| K₂CO₃ | 65 |
| Na₂CO₃ | 60 |
| Et₃N | 45 |
| Adapted from a study on a similar heterocyclic system, highlighting that weaker inorganic bases often provide superior yields.[8] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling Using a Pyridine-MIDA Boronate
This protocol utilizes a stable MIDA boronate in a "slow release" strategy to minimize protodeboronation.[2]
Diagram of Experimental Workflow
Caption: Workflow for Suzuki coupling using a MIDA boronate.
Procedure:
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridine-MIDA boronate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).[2]
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).[2]
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene) to achieve a concentration of ~0.1 M with respect to the limiting reagent.[2][8]
-
Reaction Execution: Seal the reaction vessel and heat the mixture to the desired temperature (a moderate starting temperature of 60-80 °C is recommended) with vigorous stirring.[2][8]
-
Monitoring and Workup: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[2][9]
Protocol 2: Preparation of a Pyridyl-MIDA Boronate Ester
This protocol describes the conversion of an unstable pyridylboronic acid to its bench-stable MIDA boronate ester.[8][13]
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the pyridylboronic acid (1.0 equiv.) and N-methyliminodiacetic acid (1.05 equiv.) in a suitable solvent mixture, such as 1:1 toluene/DMSO.[8]
-
Water Removal: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux to azeotropically remove water.
-
Isolation: Continue refluxing until no more water is collected in the Dean-Stark trap (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude MIDA ester is often a crystalline solid and can frequently be used in the subsequent Suzuki-Miyaura coupling without further purification.[13]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Protodeboronation - Wikiwand [wikiwand.com]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of Trifluoromethyl-Substituted Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of trifluoromethyl-substituted boronic acids in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for trifluoromethyl-substituted boronic acids in solution?
A1: Trifluoromethyl-substituted boronic acids, like other boronic acids, are susceptible to two main degradation pathways in solution:
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process is often catalyzed by acidic or basic conditions and can be influenced by the solvent and temperature. For highly electron-deficient aryl boronic acids, this can proceed via a transient aryl anion.
-
Oxidation: The boron center can be oxidized, leading to the formation of boric acid and the corresponding trifluoromethyl-substituted alcohol. This can be initiated by dissolved oxygen or other oxidizing agents present in the reaction mixture.
Q2: How does the position of the trifluoromethyl group affect the stability of phenylboronic acids?
A2: The position of the electron-withdrawing trifluoromethyl (-CF3) group on the phenyl ring significantly influences the compound's stability and acidity.
-
meta and para isomers: The -CF3 group in these positions increases the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This can influence their reactivity and susceptibility to nucleophilic attack, including protodeboronation under certain pH conditions.
-
ortho isomer: A bulky substituent like a -CF3 group in the ortho position can sterically hinder the formation of the tetrahedral boronate ion. This steric hindrance can reduce the acidity of the ortho isomer compared to the meta and para isomers.
Q3: What is the impact of pH on the stability of these compounds?
A3: The pH of the solution is a critical factor in the stability of trifluoromethyl-substituted boronic acids. Both acidic and basic conditions can promote protodeboronation. The rate of degradation is often pH-dependent, and for some heteroaryl boronic acids, self-catalysis can occur when the pH is close to the pKa of the boronic acid.
Q4: Can I observe the degradation of my trifluoromethyl-substituted boronic acid in real-time?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the degradation of these compounds in solution. By taking spectra at regular intervals, you can observe the disappearance of the signals corresponding to your starting material and the appearance of new signals from the degradation products. Both ¹H and ¹⁹F NMR can be particularly useful for this purpose.
Q5: Are there any strategies to improve the stability of trifluoromethyl-substituted boronic acids in solution?
A5: Yes, several strategies can be employed:
-
Conversion to Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can enhance stability and protect it from degradation. However, it's important to note that some esters can still be prone to hydrolysis.
-
Use of Anhydrous Solvents: Since water can participate in protodeboronation, using anhydrous solvents can improve stability.
-
Inert Atmosphere: To prevent oxidation, it is advisable to handle solutions of these compounds under an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: Maintaining an appropriate pH can minimize acid or base-catalyzed degradation.
-
Formation of Potassium Organotrifluoroborates: These tetracoordinate boron species are generally more stable than the corresponding boronic acids.
Troubleshooting Guide
Issue 1: Low or no yield in a cross-coupling reaction.
| Possible Cause | Troubleshooting Step |
| Degradation of the boronic acid prior to the reaction. | Verify the purity of the boronic acid by NMR before use. If degradation is observed, consider purifying the starting material. |
| Instability under reaction conditions. | Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) or a potassium trifluoroborate. Run the reaction under an inert atmosphere to minimize oxidation. |
| Incorrect pH of the reaction mixture. | Optimize the pH of the reaction to minimize protodeboronation. This may involve careful selection of the base and solvent system. |
Issue 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable water content in solvents. | Use anhydrous solvents to ensure consistent reaction conditions. |
| Exposure to air. | Handle the trifluoromethyl-substituted boronic acid and its solutions under an inert atmosphere (nitrogen or argon). |
| Formation of boroxines. | Be aware that boronic acids can exist in equilibrium with their cyclic anhydrides (boroxines). This can affect the stoichiometry of the reaction. The equilibrium is solvent-dependent. |
Issue 3: Appearance of unexpected byproducts in NMR or LC-MS.
| Possible Cause | Troubleshooting Step |
| Protodeboronation. | The major byproduct is likely the corresponding trifluoromethyl-substituted arene (Ar-H). Confirm its presence by comparing with a standard or by its characteristic NMR signals. |
| Oxidation. | The formation of the corresponding trifluoromethyl-substituted alcohol (Ar-OH) is indicative of oxidation. |
| Reaction with solvent. | Some solvents may react with the boronic acid under certain conditions. Review the literature for the compatibility of your solvent with boronic acids. |
Quantitative Data
Table 1: Acidity (pKa) of Trifluoromethyl-Substituted Phenylboronic Acids
The pKa value is an important indicator of the Lewis acidity and can influence the stability of boronic acids.
| Compound | pKa | Method | Reference |
| Phenylboronic Acid | 8.8 | Potentiometric | |
| ortho-Trifluoromethylphenylboronic Acid | Reduced acidity vs. parent | Potentiometric/Spectrophotometric | |
| meta-Trifluoromethylphenylboronic Acid | ~7.86 | Potentiometric/Spectrophotometric | |
| para-Trifluoromethylphenylboronic Acid | Lower than parent | Potentiometric/Spectrophotometric | |
| ortho-(Trifluoromethoxy)phenylboronic Acid | ~9.5 | Potentiometric/Spectrophotometric | |
| meta-(Trifluoromethoxy)phenylboronic Acid | pKa lower than parent | Potentiometric/Spectrophotometric | |
| para-(Trifluoromethoxy)phenylboronic Acid | pKa lower than parent | Potentiometric/Spectrophotometric |
Note: The acidity of the ortho isomer is reduced due to steric hindrance from the bulky trifluoromethyl group.
Table 2: Solubility of 3-(Trifluoromethyl)phenylboronic Acid and its Esters
Solubility can impact the choice of solvent for a reaction and can also influence stability.
| Compound | Solvent | Solubility | Reference |
| 3-(Trifluoromethyl)phenylboronic Acid | 3-Pentanone | High | |
| Chloroform | Moderate | ||
| Methylcyclohexane | Very Low | ||
| 3-(Trifluoromethyl)phenylboronic Acid Pinacol Ester | Various organic solvents | Better solubility than the parent acid | |
| 3-(Trifluoromethyl)phenylboronic Acid Azaester | Various organic solvents | Better solubility than the parent acid |
Experimental Protocols
Protocol 1: Monitoring Stability by ¹H and ¹⁹F NMR Spectroscopy
This protocol provides a general method for qualitatively and semi-quantitatively assessing the stability of a trifluoromethyl-substituted boronic acid in a given solvent.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Materials:
-
Trifluoromethyl-substituted boronic acid
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve a known amount of the trifluoromethyl-substituted boronic acid in the chosen deuterated solvent in an NMR tube.
-
Initial Spectrum (t=0): Acquire an initial ¹H and ¹⁹F NMR spectrum. Identify and integrate the characteristic signals of the boronic acid. The CF₃ signal in the ¹⁹F NMR is particularly useful as it is often a sharp singlet in a region with few other signals.
-
Incubation: Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to air, or under an inert atmosphere).
-
Time-course Monitoring: Acquire subsequent ¹H and ¹⁹F NMR spectra at regular time intervals (e.g., 1, 6, 12, 24 hours).
-
Data Analysis:
-
Monitor the decrease in the integral of the starting material's signals over time.
-
Identify and integrate any new signals corresponding to degradation products (e.g., the protodeboronated arene or the oxidized alcohol).
-
Calculate the percentage of the remaining boronic acid at each time point.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a method to quantify the amount of a trifluoromethyl-substituted boronic acid and its degradation products over time.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reverse-phase C18 column
Materials:
-
Trifluoromethyl-substituted boronic acid
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers for pH adjustment (if required)
Procedure:
-
Method Development (if necessary): Develop an HPLC method that separates the parent boronic acid from its potential degradation products. A gradient method with a C18 column is a good starting point.
-
Stock Solution Preparation: Prepare a stock solution of the trifluoromethyl-substituted boronic acid in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to different stress conditions (e.g., varying pH, temperature, or exposure to an oxidizing agent).
-
Time-Point Sampling: At specified time points, take a sample from each vial, dilute if necessary, and inject it into the HPLC system.
-
Data Analysis:
-
Monitor the peak area of the parent boronic acid peak.
-
Identify and quantify the peak areas of any new peaks corresponding to degradation products.
-
Calculate the percentage of the remaining boronic acid at each time point under each condition.
-
Visualizations
Caption: Primary degradation pathways for trifluoromethyl-substituted boronic acids.
Caption: General workflow for assessing the stability of trifluoromethyl-substituted boronic acids.
Technical Support Center: Purification of Products from (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid Reactions
Welcome to the technical support guide for navigating the purification challenges associated with (6-(Trifluoromethyl)pyridin-3-yl)boronic acid reactions. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide practical, experience-driven advice to help you achieve high purity for your target compounds efficiently.
Introduction: The Challenge of Purity
This compound is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the synthesis of complex molecules in medicinal and materials chemistry. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring can influence reactivity and create a unique set of purification challenges. Common issues include removing residual palladium catalysts, separating structurally similar organic impurities, and dealing with byproducts from boronic acid degradation.
This guide provides a structured approach to troubleshooting these issues, offering detailed protocols and explaining the chemical principles behind each recommendation.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common questions and preliminary issues encountered during the workup and initial purification stages.
Question 1: My crude NMR shows unreacted this compound. What is the most effective way to remove it?
Answer: Unreacted boronic acids are a frequent impurity. Due to their acidic nature, they can often be removed with a simple liquid-liquid extraction.
-
The Chemical Principle: Boronic acids are weak Lewis acids that can be converted into their corresponding boronate salts (B(OH)3-) under basic conditions. This significantly increases their aqueous solubility, allowing for their separation from the desired, typically less polar, organic product.
-
Troubleshooting Steps:
-
Basic Wash: After the initial reaction quench, dilute your organic layer with a suitable solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a mild aqueous base. A 1M solution of sodium carbonate (Na2CO3) or a saturated solution of sodium bicarbonate (NaHCO3) is often sufficient. Avoid strong bases like NaOH if your product is base-sensitive.
-
Monitor with TLC: Spot the organic layer on a TLC plate before and after the wash to confirm the removal of the boronic acid spot.
-
Phase Separator Issues: If you experience poor phase separation or emulsions, try adding brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, forcing a cleaner separation.
-
Question 2: I am seeing a significant amount of a symmetrical biaryl byproduct, 2,2'-bis(trifluoromethyl)-5,5'-bipyridine. What causes this and how can I minimize it?
Answer: This byproduct arises from the homocoupling of your this compound. This is a common side reaction in Suzuki-Miyaura couplings.
-
Mechanism of Formation: Homocoupling is often promoted by the presence of oxygen and can be catalyzed by the palladium species, particularly at higher temperatures or if the oxidative addition of the aryl halide to the Pd(0) catalyst is slow.
-
Preventative Measures During Reaction Setup:
-
Thorough Degassing: Before adding your palladium catalyst, ensure your reaction mixture (solvents, starting materials, and base) is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for 20-30 minutes.
-
Choice of Base and Catalyst: A weaker base or a more active palladium catalyst/ligand system can sometimes minimize homocoupling by promoting the desired cross-coupling pathway.
-
Controlled Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of homocoupling.
-
-
Removal During Purification: The homocoupled product is often non-polar and can be challenging to separate from the desired product. Flash column chromatography is typically the most effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing polarity, will usually allow for separation.
Question 3: My final product has a persistent grey/black color. How do I remove residual palladium?
Answer: Residual palladium catalysts are a common and critical impurity, especially in pharmaceutical development. The color is due to palladium black, a finely divided form of palladium metal.
-
Why It's a Problem: Palladium is a heavy metal with strict regulatory limits in active pharmaceutical ingredients (APIs). Its presence can also interfere with subsequent catalytic reactions.
-
Recommended Removal Strategies:
| Method | Principle | Best For | Considerations |
| Charcoal Treatment | Adsorption of palladium species onto activated carbon. | Removing low to moderate levels of palladium. | Can sometimes adsorb the desired product, reducing yield. Perform a small-scale test first. |
| Thiol-Based Scavengers | Covalent binding of palladium to sulfur-containing functional groups on a solid support (e.g., silica). | High-efficiency removal to meet strict ppm limits. | Can be more expensive. Requires filtration to remove the scavenger resin. |
| Filtration through Celite® | Adsorption and filtration of colloidal palladium particles. | Quick removal of precipitated palladium black after reaction workup. | May not remove soluble palladium species effectively. |
-
A Note on Prevention: Using a ligand that better stabilizes the palladium catalyst in solution can help prevent the formation of palladium black during the reaction.
Part 2: In-Depth Purification Protocols & Workflow
This section provides step-by-step guides for the most common and effective purification techniques.
Workflow: Choosing Your Purification Strategy
The optimal purification strategy depends on the scale of your reaction and the nature of the impurities. The following diagram outlines a general decision-making process.
Caption: Decision tree for selecting a primary purification method.
Protocol 1: High-Performance Flash Column Chromatography
Flash chromatography is the workhorse for purifying products from Suzuki-Miyaura reactions, offering high resolution for separating closely related compounds.
-
Objective: To separate the desired product from unreacted starting materials, homocoupled byproducts, and other organic impurities.
-
Step-by-Step Procedure:
-
Solvent System Selection:
-
Use TLC to find an appropriate solvent system. The ideal system gives your product an Rf value of ~0.3.
-
A common starting point for pyridine-containing compounds is a gradient of ethyl acetate (EtOAc) in hexanes or heptane.
-
For more polar compounds, adding a small amount of methanol (MeOH) or triethylamine (TEA) to the mobile phase can improve peak shape and prevent streaking on the silica gel.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Pack the column using a slurry method with your initial, low-polarity mobile phase to ensure a well-packed bed.
-
-
Sample Loading:
-
Dry Loading (Recommended): Adsorb your crude product onto a small amount of silica gel or Celite®. Evaporate the solvent completely to get a free-flowing powder. This method generally provides superior resolution.
-
Wet Loading: Dissolve your crude product in a minimal amount of a strong solvent (like DCM) and inject it onto the column. Use this method with caution as it can disrupt the top of the column bed.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution). This will elute the less polar impurities first (e.g., homocoupled byproduct), followed by your desired product, and finally the more polar impurities.
-
-
Fraction Collection & Analysis:
-
Collect fractions and analyze them by TLC or LCMS to identify the pure product fractions.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Protocol 2: Recrystallization for High-Purity Solids
If your product is a solid, recrystallization is an excellent and scalable method for achieving very high purity.
-
Objective: To purify a solid compound by leveraging differences in solubility between the product and impurities at different temperatures.
-
Step-by-Step Procedure:
-
Solvent Selection:
-
The ideal solvent should dissolve your product poorly at room temperature but completely at an elevated temperature (near the solvent's boiling point).
-
Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find a suitable system. A good binary solvent system might be EtOAc/heptane or EtOH/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
-
Hot Filtration (Optional but Recommended):
-
If there are insoluble impurities (like dust or residual palladium black), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of precipitated solid.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the final, pure product.
-
-
Part 3: Understanding Impurity Formation
A deeper understanding of how key byproducts form can inform your purification strategy.
Mechanism: Boronic Acid Protodeboronation
Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This leads to the formation of 2-(trifluoromethyl)pyridine as a key byproduct.
Caption: Simplified pathway of protodeboronation.
-
Causality: This side reaction is often promoted by excess base, high temperatures, or prolonged reaction times in protic solvents.
-
Purification: 2-(Trifluoromethyl)pyridine is relatively volatile and non-polar. It can often be removed during solvent evaporation under high vacuum or will elute very early during flash column chromatography.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling with (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low or no yield?
A1: Low yields with this substrate are common and can be attributed to several factors. The primary challenges include:
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, forming inactive complexes that inhibit the catalytic cycle.[1][2]
-
Protodeboronation: this compound is susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1][3] The electron-withdrawing trifluoromethyl group can exacerbate this issue.[3]
-
Slow Transmetalation: The transfer of the electron-deficient trifluoromethyl-substituted pyridine group from boron to the palladium center can be sluggish.[4][5]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.
-
Minimizing Protodeboronation: This undesired hydrolysis of the carbon-boron bond can be mitigated by using more stable boronic acid derivatives such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborate salts.[1][3][6] These alternatives offer increased stability and can lead to more consistent results.
-
Minimizing Homocoupling: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is often promoted by the presence of oxygen or the inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[1] Ensuring the reaction is thoroughly degassed and using a highly active and well-defined precatalyst can reduce this side reaction.[3]
Q3: How do I select the optimal palladium catalyst and ligand for this coupling?
A3: The choice of catalyst and ligand is critical for overcoming the challenges associated with this substrate.
-
Palladium Precatalysts: Modern, well-defined precatalysts such as XPhos Pd G3 are often recommended.[3] These ensure the rapid formation of the active Pd(0) species, which can promote the desired cross-coupling over side reactions like protodeboronation.[7][8]
-
Ligands: Bulky, electron-rich biarylphosphine ligands are highly effective.[3][9] Ligands like SPhos, XPhos, and RuPhos can stabilize the palladium catalyst, promote the challenging oxidative addition step, and shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][2]
Q4: What is the role of the base and solvent in this reaction?
A4: The base and solvent system significantly influences reaction outcomes.
-
Base Selection: The choice of base is critical and often substrate-dependent. Weaker bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred over strong hydroxides to minimize protodeboronation.[3] For challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may be necessary.[1][4]
-
Solvent System: Anhydrous solvents can be beneficial in reducing protodeboronation.[3] Common solvent systems include dioxane/water or toluene/water mixtures.[4] The amount of water should be carefully controlled, as it can be both beneficial for the solubility of the base and detrimental by promoting protodeboronation.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Inactive Catalyst System.[1] 2. Inefficient Oxidative Addition. 3. Protodeboronation of Boronic Acid.[3] | 1. Use a highly active, well-defined precatalyst (e.g., XPhos Pd G3).[3] 2. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[1][2] 3. Switch to a more stable boronic acid derivative (pinacol ester, MIDA boronate, or trifluoroborate salt).[3][6] 4. Ensure rigorous degassing of all solvents and reagents.[1] |
| Significant Protodeboronation Detected | 1. Boronic acid instability under reaction conditions.[3] 2. Presence of excess water.[3] 3. Base is too strong or reaction temperature too high. | 1. Use a more stable boronic acid derivative (see above).[3][6] 2. Use anhydrous solvents or minimize the amount of water in the reaction mixture.[3] 3. Screen weaker bases (e.g., K₃PO₄, K₂CO₃).[3] 4. Lower the reaction temperature and monitor for conversion.[3] |
| Homocoupling of Boronic Acid is the Main Product | 1. Oxygen contamination in the reaction vessel.[1] 2. Inefficient reduction of Pd(II) precatalyst.[1] | 1. Improve degassing technique (e.g., use freeze-pump-thaw cycles).[10] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0).[9] |
| Reaction Stalls or is Incomplete | 1. Catalyst deactivation by pyridine nitrogen.[1][2] 2. Slow transmetalation step.[4][5] | 1. Increase catalyst and/or ligand loading. 2. Use a bulkier ligand to shield the palladium center.[2] 3. Screen different bases to find one that enhances transmetalation (e.g., Cs₂CO₃).[1][4] 4. Increase the reaction temperature incrementally.[4] |
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a typical workflow for optimizing the Suzuki-Miyaura coupling of this compound and a logical approach to troubleshooting common issues.
Caption: Troubleshooting workflow for optimizing Suzuki-Miyaura coupling reactions.
Detailed Experimental Protocol
This generalized protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization will likely be required for specific substrates.
Materials:
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
This compound (or its pinacol ester derivative) (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (1–3 mol%)
-
Base (e.g., K₃PO₄, finely powdered) (2.0–3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed Water (if required for the solvent system)
-
Inert Gas (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound or its derivative (1.2–1.5 equiv), and the finely powdered base (2.0–3.0 equiv).[4]
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This can be done by evacuating and backfilling the vessel three times.[1]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (1–3 mol%).[3]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[4]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (typically 4–24 hours).[11]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
suppressing homocoupling of pyrazolylboronic esters in cross-coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of suppressing homocoupling of pyrazolylboronic esters in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of pyrazolylboronic ester cross-coupling reactions, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the pyrazolylboronic ester react with each other to form a bipyrazole dimer. This byproduct consumes the starting material, reducing the yield of the desired cross-coupled product and complicating the purification process due to the structural similarity between the product and the homocoupled dimer.
Q2: What are the primary factors that promote the homocoupling of pyrazolylboronic esters?
A2: The primary drivers of homocoupling are the presence of oxygen and certain palladium(II) species in the reaction mixture.[1][2] Oxygen can facilitate the oxidative homocoupling of the boronic ester.[2][3] The reaction mechanism can involve a palladium(II)-mediated pathway where two boronic ester molecules are coupled, leading to the formation of the symmetrical biaryl and Pd(0).[1]
Q3: Can the N-H group of an unprotected pyrazole interfere with the cross-coupling reaction?
A3: Yes, the acidic N-H group on unprotected pyrazoles can potentially interfere with the catalytic cycle.[4] It can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] For problematic substrates, using N-protected pyrazolylboronic esters, such as a methyl group, can prevent coordination to the palladium catalyst.[5]
Q4: Are there specific palladium catalysts or ligands that are recommended to minimize homocoupling?
A4: The choice of catalyst and ligand is crucial. Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is often preferred over Pd(II) sources such as Pd(OAc)₂ to reduce the initial concentration of Pd(II) that can promote homocoupling.[6] Bulky, electron-rich phosphine ligands, such as Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), can accelerate the desired cross-coupling catalytic cycle, thereby outcompeting the homocoupling pathway.[6][7]
Q5: How does the choice of base affect the suppression of homocoupling?
A5: The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle. However, a very strong base under harsh conditions can potentially promote side reactions. The selection of an appropriate base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), and ensuring it is finely powdered and dry is important for a successful reaction.[8][9] Some studies have shown that base-free conditions can be developed for oxidative homocoupling, highlighting the nuanced role of the base.[10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of homocoupled bipyrazole byproduct | 1. Presence of Oxygen: The reaction is sensitive to atmospheric oxygen.[2] 2. High Initial Pd(II) Concentration: Use of a Pd(II) precatalyst without a pre-reduction step.[6] 3. Suboptimal Ligand: The chosen ligand does not sufficiently promote the cross-coupling pathway over homocoupling. | 1. Rigorous Deoxygenation: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[11] Maintain a positive pressure of inert gas throughout the reaction. 2. Use a Pd(0) Catalyst: Employ a Pd(0) catalyst source to minimize the initial concentration of Pd(II).[6] 3. Add a Mild Reducing Agent: The addition of potassium formate can act as a mild reducing agent, minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[1][12] 4. Optimize Ligand Choice: Screen bulky, electron-rich phosphine ligands that are known to suppress homocoupling.[6] |
| Low or no yield of the desired cross-coupled product | 1. Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or coordination with the pyrazole nitrogen.[4] 2. Inefficient Transmetalation: The transfer of the pyrazolyl group from boron to palladium is too slow. 3. Protodeboronation: The pyrazolylboronic ester is being hydrolyzed back to the parent pyrazole. | 1. Ensure Reagent Purity: Use purified reagents and dry, degassed solvents.[13] 2. Protect the Pyrazole N-H: If using an unprotected pyrazole, consider using an N-protected analog.[5] 3. Optimize Base and Solvent: Screen different bases and solvent systems to improve the efficiency of the transmetalation step. A small amount of water is often necessary in Suzuki couplings.[14] 4. Control Reaction Temperature: Avoid excessively high temperatures which can lead to catalyst decomposition and protodeboronation.[11] |
| Protodeboronation of the pyrazolylboronic ester | 1. Presence of Excess Water or Protic Sources: Can lead to the cleavage of the C-B bond. 2. Harsh Reaction Conditions: High temperatures and strongly basic conditions can promote this side reaction.[15] | 1. Use Anhydrous Solvents (if applicable): While some water is often beneficial, excess water should be avoided. 2. Moderate Reaction Conditions: Employ milder bases and the lowest effective reaction temperature. |
| Difficult purification of the final product | 1. Co-elution of Product and Homocoupled Byproduct: Similar polarities can make chromatographic separation challenging. | 1. Optimize Reaction to Minimize Homocoupling: The most effective approach is to prevent the formation of the byproduct in the first place. 2. Explore Different Chromatographic Conditions: If homocoupling cannot be fully suppressed, screen various solvent systems for column chromatography to enhance separation. 3. Consider Recrystallization: This can be an effective alternative or complementary purification technique.[11] |
Data on Suppressing Homocoupling
The following tables summarize key data on strategies to minimize the homocoupling of boronic esters.
Table 1: Effect of Deoxygenation and Additives on Homocoupling
| Entry | Deoxygenation Method | Additive | Homocoupling Byproduct (%) | Reference |
| 1 | Standard Inert Atmosphere | None | ~0.5 - 1.5% | [6] |
| 2 | Subsurface Nitrogen Sparge | None | Significantly Reduced | [1][12] |
| 3 | Standard Inert Atmosphere | Potassium Formate | < 0.1% | [1][6] |
| 4 | Subsurface Nitrogen Sparge | Potassium Formate | Nearly Complete Exclusion | [1][12] |
Table 2: Influence of Palladium Source and Ligands on Homocoupling
| Palladium Source | Ligand Type | General Impact on Homocoupling | Reference |
| Pd(II) (e.g., Pd(OAc)₂) | Simple Phosphines (e.g., PPh₃) | Can lead to higher levels of homocoupling, especially without rigorous deoxygenation. | [6] |
| Pd(0) (e.g., Pd(PPh₃)₄) | Simple Phosphines (e.g., PPh₃) | Generally reduces homocoupling compared to Pd(II) sources. | [6] |
| Pd(II) or Pd(0) | Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands) | Generally suppresses homocoupling by accelerating the desired catalytic cycle. | [6][7] |
| Pd(II) or Pd(0) | N-Heterocyclic Carbenes (NHCs) | Can be very effective in suppressing homocoupling due to strong binding to palladium. | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Pyrazolylboronic Ester with Minimized Homocoupling
-
Reagent and Additive Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the pyrazolylboronic ester (1.0 equiv.), the aryl halide (1.1 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and potassium formate (1.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., dioxane/water) via syringe.
-
Rigorous Deoxygenation: Perform a subsurface sparge by bubbling the inert gas through the reaction mixture for 15-20 minutes to ensure minimal dissolved oxygen.[1][12]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%) and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Visual Guides
Caption: Experimental workflow for minimizing homocoupling.
Caption: Troubleshooting flowchart for homocoupling issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Aryl Boronic Acids with Ortho-OH Groups
Welcome to the technical support center for the synthesis of aryl boronic acids with ortho-hydroxy groups. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of these valuable compounds.
Table of Contents
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Frequently Asked Questions (FAQs)
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What are the main challenges in synthesizing aryl boronic acids with an ortho-hydroxyl group?
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Why is protodeboronation a common side reaction, and how can I minimize it?
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What are the best strategies for purifying ortho-hydroxyaryl boronic acids?
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Should I protect the ortho-hydroxyl group? If so, what protecting groups are recommended?
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How can I identify common impurities in my final product?
-
-
Troubleshooting Guides
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Problem: Low or No Product Yield
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Problem: Significant Protodeboronation Observed
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Problem: Difficulty in Product Purification
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Problem: Incomplete Deprotection of the Hydroxyl Group
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Experimental Protocols
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Protocol 1: Miyaura Borylation of a Protected o-Halophenol
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Protocol 2: Lithiation-Borylation of a Protected Phenol
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Protocol 3: Purification of an ortho-Hydroxyaryl Boronic Acid via Diethanolamine Adduct Formation
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-
Data Tables
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Table 1: Comparison of Synthetic Routes for ortho-Hydroxyaryl Boronic Acids
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Table 2: Influence of Protecting Groups on Yield
-
-
Visual Guides
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Diagram 1: General Workflow for Synthesis of ortho-Hydroxyaryl Boronic Acids
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Diagram 2: Troubleshooting Logic for Low Yield
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Diagram 3: Decision Pathway for Purification Strategy
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Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing aryl boronic acids with an ortho-hydroxyl group?
A1: The primary challenges stem from the proximity of the hydroxyl and boronic acid functionalities, which can lead to:
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Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a significant side reaction, often promoted by acidic or basic conditions and elevated temperatures.[1][2][3]
-
Purification Difficulties: Free boronic acids can form cyclic trimeric anhydrides called boroxines, which complicates purification by chromatography. The polarity of the hydroxyl group can also lead to streaking on silica gel.
-
Intramolecular Interactions: The ortho-hydroxyl group can interact with the boronic acid moiety, influencing its reactivity and stability.
-
Protecting Group Manipulation: The need to protect the phenolic hydroxyl group adds extra steps to the synthesis and requires careful selection of protecting groups and deprotection conditions to avoid product degradation.
Q2: Why is protodeboronation a common side reaction, and how can I minimize it?
A2: Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom and is a common pathway for degradation.[2] The mechanism can be catalyzed by either acid or base.[1][2] For ortho-hydroxyaryl boronic acids, the susceptibility can be enhanced due to electronic effects and potential intramolecular proton transfer.
To minimize protodeboronation:
-
Control pH: Maintain a neutral or near-neutral pH during workup and purification whenever possible. The rate of protodeboronation is often minimized at neutral pH.[1]
-
Use Milder Conditions: Employ milder bases (e.g., potassium acetate, potassium phosphate) and lower reaction temperatures.[1]
-
Use Boronic Acid Surrogates: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt. These "slow-release" forms of the boronic acid can minimize its concentration at any given time, thus reducing the rate of protodeboronation.[2]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation, which can sometimes be a prelude to protodeboronation.[1]
Q3: What are the best strategies for purifying ortho-hydroxyaryl boronic acids?
A3: Purification can be challenging due to the polarity and potential instability of these compounds. Effective strategies include:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that can be easily filtered and purified. The pure boronic acid can then be regenerated by treatment with acid.
-
Chromatography on Modified Silica or Alumina: Standard silica gel can sometimes degrade boronic acids. Consider using deactivated silica gel, boric acid-treated silica, or neutral alumina for column chromatography.
-
Reversed-Phase Chromatography (C18): This can be an effective alternative to normal-phase chromatography for polar boronic acids.
Q4: Should I protect the ortho-hydroxyl group? If so, what protecting groups are recommended?
A4: Yes, protecting the ortho-hydroxyl group is often a crucial step to prevent interference with the borylation reaction and to improve solubility and handling. The choice of protecting group is critical and should be guided by its stability to the borylation conditions and the ease of its removal without causing protodeboronation.
Recommended protecting groups include:
-
Methoxy (MeO): While stable, deprotection with strong Lewis acids like BBr₃ can lead to significant protodeboronation.
-
tert-Butyldimethylsilyl (TBS): A robust protecting group that can be removed with fluoride sources under mild conditions.
-
Tetrahydropyranyl (THP): Stable to organometallic reagents but requires acidic conditions for removal, which must be carefully controlled to avoid protodeboronation.
-
Boc (tert-butyloxycarbonyl): Can be used to protect the phenol, and is readily removed under acidic conditions.
Q5: How can I identify common impurities in my final product?
A5: The most common impurities can be identified using a combination of analytical techniques:
-
¹H NMR Spectroscopy: Look for the absence of the boronic acid B(OH)₂ proton signal (which may be broad or exchange with water) and the appearance of a new aromatic proton signal in the region where the boronic acid was attached, which is indicative of protodeboronation. The formation of boroxines can lead to complex and broad aromatic signals.
-
¹¹B NMR Spectroscopy: This is a powerful tool for identifying boron-containing species. Free boronic acids typically show a signal around 28-33 ppm, while boroxines appear slightly downfield at ~33 ppm. Boronate esters appear at different chemical shifts, for example, pinacol esters are often in the 20-30 ppm range.[4]
-
LC-MS: This can be used to identify the molecular weights of the desired product and any impurities, such as the protodeboronated byproduct or starting materials.
Troubleshooting Guides
Problem: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Miyaura Borylation) | Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of Pd(II) precatalysts to the active Pd(0) species.[1] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1] |
| Incomplete Lithiation (Lithiation-Borylation) | Ensure the organolithium reagent is fresh and properly titrated. Use a suitable solvent (e.g., dry THF or diethyl ether) and maintain a low temperature (-78 °C) during the lithiation and borylation steps. |
| Protodeboronation | See the dedicated troubleshooting section below. |
| Sub-optimal Reaction Conditions | Systematically screen reaction parameters such as base, solvent, temperature, and reaction time. For Miyaura borylation, consider a different ligand that may be more suitable for your specific substrate. |
Problem: Significant Protodeboronation Observed
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Lower the reaction temperature. Use a weaker base (e.g., K₃PO₄, K₂CO₃, or KOAc).[1] Reduce the reaction time if the desired product forms quickly. |
| Acidic or Basic Workup | Neutralize the reaction mixture carefully during workup to a pH of ~7 before extraction. Avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| Presence of Protic Solvents/Water | Ensure all solvents and reagents are anhydrous, especially for lithiation-borylation. For Miyaura coupling, while some water can be beneficial, excess water can promote protodeboronation. |
| Instability of the Boronic Acid | Convert the crude boronic acid to a more stable pinacol ester or trifluoroborate salt immediately after synthesis and use this derivative in subsequent steps.[2] |
Problem: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Formation of Boroxines | To break down boroxines back to the boronic acid, try dissolving the crude product in a solvent like THF or diethyl ether and washing with a small amount of water or a dilute acid, followed by drying and re-concentration. |
| Streaking on Silica Gel | Use a less acidic stationary phase like neutral alumina or boric acid-treated silica gel. Alternatively, use reversed-phase (C18) chromatography. |
| Product is an Oil or Amorphous Solid | Attempt to form a crystalline derivative for purification. The diethanolamine adduct is an excellent option for this. See Protocol 3. |
| Co-elution with Byproducts | If chromatography is ineffective, consider a chemical purification method such as acid-base extraction or derivatization to separate the desired product from impurities with different chemical properties. |
Problem: Incomplete Deprotection of the Hydroxyl Group
| Possible Cause | Suggested Solution |
| Deprotection Reagent is Ineffective | Ensure the deprotection reagent is fresh and used in sufficient stoichiometric excess. |
| Steric Hindrance | Increase the reaction temperature or time for the deprotection step. Note that this may increase the risk of protodeboronation, so monitor the reaction closely. |
| Competing Reactions | If the deprotection conditions are causing protodeboronation, consider a different protecting group that can be removed under milder, orthogonal conditions. For example, if acidic deprotection is problematic, switch to a fluoride-labile silyl protecting group. |
Experimental Protocols
Protocol 1: Miyaura Borylation of a Protected o-Halophenol
This protocol describes a general procedure for the synthesis of an ortho-hydroxyaryl boronic acid pinacol ester from a protected ortho-halophenol.
Reactants:
-
Protected ortho-halophenol (e.g., 2-bromo-1-(tert-butyldimethylsilyloxy)benzene) (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-3 mol%)
-
Base (e.g., Potassium Acetate - KOAc) (3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane or DMSO)
Procedure:
-
To an oven-dried Schlenk flask, add the protected ortho-halophenol, bis(pinacolato)diboron, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude pinacol ester can be purified by column chromatography on silica gel.
-
For the deprotection of the TBS group, the pinacol ester is dissolved in THF, and a solution of tetrabutylammonium fluoride (TBAF) in THF is added. The reaction is stirred at room temperature until complete.
-
The resulting ortho-hydroxyaryl boronic acid pinacol ester can then be used directly or hydrolyzed to the free boronic acid if required.
Protocol 2: Lithiation-Borylation of a Protected Phenol
This protocol outlines a general procedure for the synthesis of an ortho-hydroxyaryl boronic acid from a protected phenol via directed ortho-lithiation.
Reactants:
-
Protected phenol (e.g., tert-butyldimethylsilyl phenyl ether) (1.0 equiv)
-
Organolithium reagent (e.g., n-BuLi or s-BuLi) (1.1 equiv)
-
Trialkyl borate (e.g., triisopropyl borate) (1.2 equiv)
-
Anhydrous solvent (e.g., THF or Diethyl Ether)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, dissolve the protected phenol in the anhydrous solvent.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent dropwise and stir the mixture at -78 °C for 1-2 hours.
-
Add the trialkyl borate dropwise at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude boronic acid can be purified as described in Protocol 3 or by recrystallization.
Protocol 3: Purification of an ortho-Hydroxyaryl Boronic Acid via Diethanolamine Adduct Formation
This protocol provides a method for purifying crude ortho-hydroxyaryl boronic acids that are difficult to purify by other means.
Reactants:
-
Crude ortho-hydroxyaryl boronic acid (1.0 equiv)
-
Diethanolamine (1.0 equiv)
-
Solvent (e.g., Diethyl Ether or Toluene)
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent in which the diethanolamine adduct is poorly soluble (e.g., diethyl ether).
-
Add diethanolamine dropwise with stirring.
-
A precipitate of the diethanolamine adduct should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Isolate the solid adduct by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystalline adduct under vacuum.
-
To regenerate the pure boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1M HCl).
-
Stir vigorously until all the solid has dissolved.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure ortho-hydroxyaryl boronic acid.
Data Tables
Table 1: Comparison of Synthetic Routes for ortho-Hydroxyaryl Boronic Acids
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Miyaura Borylation | Protected o-Halophenol | B₂pin₂, Pd catalyst, Base | 60-90% | High functional group tolerance, mild conditions. | Requires a pre-functionalized starting material; potential for catalyst contamination. |
| Lithiation-Borylation | Protected Phenol | Organolithium, Trialkyl borate | 50-80% | Does not require a halogenated starting material. | Requires cryogenic temperatures; sensitive to moisture and air; limited functional group tolerance. |
| Ir-catalyzed C-H Borylation | Phenol | B₂eg₂, Ir catalyst | 50-80% | Direct functionalization of C-H bonds. | May require specific directing groups; regioselectivity can be an issue.[5] |
Table 2: Influence of Protecting Groups on Yield in a Lithiation-Borylation Route
| Protecting Group | Deprotection Conditions | Typical Overall Yield | Notes |
| Boc | 5% HCl | 77% | Cheap and easily removed. Good for industrial scale-up.[6] |
| TMS | 5% HCl | - | Easily removed during aqueous workup. |
| Benzyl | Hydrogenolysis (H₂, Pd/C) | 81% | Stable to a wide range of conditions, but requires catalytic hydrogenation for removal.[6] |
| TBS | TBAF in THF | Good | More robust than TMS, requires a specific reagent for removal. |
Visual Guides
Diagram 1: General Workflow for Synthesis of ortho-Hydroxyaryl Boronic Acids
Caption: A generalized workflow for the synthesis of ortho-hydroxyaryl boronic acids.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low product yields.
Diagram 3: Decision Pathway for Purification Strategy
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
Technical Support Center: Managing Unstable Boronic Acids in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the use of unstable boronic acids in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What makes a boronic acid "unstable" in the context of Suzuki-Miyaura coupling?
A1: Unstable boronic acids are those prone to decomposition under reaction conditions or during storage. This instability primarily arises from three main competing side reactions:
-
Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This is a significant side reaction, especially with electron-rich or certain heteroaryl boronic acids, and is often catalyzed by aqueous base.[1][2][3]
-
Oxidation: The conversion of the boronic acid to the corresponding alcohol (phenol in the case of arylboronic acids). This can be promoted by residual oxygen in the reaction mixture.[1][2]
-
Homocoupling: The palladium-catalyzed coupling of two boronic acid molecules to form a symmetrical biaryl species. This side reaction is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to a Pd(II) species that promotes homocoupling.[2]
Certain classes of boronic acids are particularly susceptible to these decomposition pathways, including many 2-heterocyclic (like 2-pyridyl), vinyl, and cyclopropyl boronic acids.[4]
Q2: My Suzuki-Miyaura reaction with a seemingly unstable boronic acid is failing or giving low yields. What are the first things I should check?
A2: When a Suzuki-Miyaura coupling reaction performs poorly with a potentially unstable boronic acid, a systematic check of your reagents and setup is the first step.
-
Reagent Quality and Stability: Ensure your boronic acid is fresh and has been stored under an inert atmosphere at a low temperature. Consider the possibility of decomposition, especially if it is a known unstable derivative.
-
Inert Atmosphere: The reaction should be performed under a rigorously inert atmosphere (argon or nitrogen) to minimize oxidation of both the boronic acid and the palladium catalyst. Ensure your solvents are properly degassed.[1][2]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use fresh, high-quality catalyst and ligand.
-
Base Selection: The choice and purity of the base are critical. While a base is required for the catalytic cycle, strong aqueous bases can accelerate protodeboronation.[3]
Q3: What are boronic acid surrogates, and how can they improve the success of my reaction?
A3: Boronic acid surrogates are more stable derivatives that can be used in place of unstable boronic acids. These derivatives are designed to be more robust to the reaction conditions and release the active boronic acid species in a controlled manner. Common examples include:
-
Boronate Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with a diol, such as pinacol. Pinacol esters are generally more stable to protodeboronation and oxidation and are often crystalline, easily handled solids.[5][6]
-
Potassium Trifluoroborate (BF3K) Salts: These are highly stable, crystalline solids that are resistant to protodeboronation.[7][8] They slowly hydrolyze under the reaction conditions to release the corresponding boronic acid.
-
N-Methyliminodiacetic Acid (MIDA) Boronates: These are exceptionally stable, air- and moisture-insensitive crystalline solids. They are unreactive under anhydrous coupling conditions but can be slowly hydrolyzed to release the boronic acid under aqueous basic conditions, making them ideal for a "slow-release" strategy.[4][9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving common problems encountered when working with unstable boronic acids in Suzuki-Miyaura coupling.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Boronic Acid Decomposition (Protodeboronation) | 1. Use a more stable boronic acid surrogate (MIDA boronate, BF3K salt, or pinacol ester).[4] 2. Employ a "slow-release" strategy by using a MIDA boronate or by slow addition of the unstable boronic acid via syringe pump. 3. Use a milder base (e.g., K₃PO₄ instead of NaOH) and anhydrous or minimally aqueous conditions if possible. |
| Catalyst Inactivity | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Ensure the reaction is rigorously degassed to prevent catalyst oxidation. 3. Consider using a pre-catalyst that is more robust and activates under the reaction conditions. |
| Inefficient Transmetalation | 1. Optimize the base and solvent system. The choice of base can significantly impact the rate of transmetalation. 2. For challenging couplings, especially with heteroaryl boronic acids, the addition of copper(I) or copper(II) salts can sometimes be beneficial.[10] |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupled Boronic Acid | Oxygen in the reaction mixture leading to oxidation of Pd(0) to Pd(II).[2] | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst. |
| Dehalogenated Starting Material | Presence of a hydride source (e.g., from solvent or base) leading to reductive elimination of Ar-H from the Pd(II) intermediate.[2] | 1. Ensure the use of high-purity, anhydrous solvents. 2. If using an amine base, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. |
| Phenol (from Arylboronic Acid) | Oxidation of the boronic acid. | 1. As with homocoupling, rigorous exclusion of oxygen is critical. 2. Use a stable boronic acid surrogate. |
Data Presentation: Stability and Reactivity Comparison
The following tables provide a summary of quantitative data comparing the stability and reactivity of unstable boronic acids with their more stable surrogates.
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after 60 days (MIDA Boronate) |
| 1 | 2-Furan | 15% | >95% |
| 2 | 2-Thiophene | 45% | >95% |
| 3 | (E)-prop-1-en-1-yl | <5% | >95% |
| 4 | Cyclopropyl | 30% | >95% |
| Data adapted from a study on the benchtop stability of freshly prepared boronic acids and their corresponding MIDA boronates stored as solids under air.[4] |
Table 2: Comparative Yields in Suzuki-Miyaura Coupling
| Boron Reagent | Coupling Partner | Product | Yield (Free Boronic Acid) | Yield (MIDA Boronate) |
| 4-Tolylboronic Acid / MIDA Boronate | 2-Bromobenzonitrile | 2-cyano-4'-methyl-1,1'-biphenyl | 73% | 89% |
| 2-Furanboronic Acid / MIDA Boronate | 4-Chloroanisole | 4-methoxy-1,1'-biaryl | 68% | 94% |
| Yields are for isolated products. Reactions with free boronic acids were performed with freshly prepared material.[9][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling Using a MIDA Boronate (Slow-Release Conditions)
This protocol is adapted from literature procedures for the coupling of MIDA boronates with aryl chlorides.[12]
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (argon or nitrogen), add the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), potassium phosphate (K₃PO₄, 7.5 equiv), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and SPhos (10 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add a degassed 5:1 mixture of 1,4-dioxane and water to the reaction vessel to achieve a concentration of 0.07 M with respect to the aryl halide.
-
Reaction: Seal the vessel and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reactions are typically complete within 6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of a Potassium Trifluoroborate (BF3K) Salt from a Boronic Acid
This is a general procedure for the conversion of boronic acids to their corresponding trifluoroborate salts.[8][13]
-
Dissolution: Dissolve the boronic acid (1.0 equiv) in a minimal amount of a 1:1 mixture of methanol and water.
-
Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature for 30 minutes. A precipitate of the potassium trifluoroborate salt should form.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the solid with cold water and then with a cold organic solvent (e.g., diethyl ether or acetone).
-
Drying: Dry the isolated solid under vacuum to yield the pure potassium trifluoroborate salt.
Visualizations
Caption: Major decomposition pathways for unstable boronic acids.
Caption: The "slow-release" strategy for managing unstable boronic acids.
Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
effect of base and solvent on the efficiency of coupling reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions. The following sections focus on the critical roles of bases and solvents in Suzuki-Miyaura, Heck, and Sonogashira couplings, offering solutions to improve reaction efficiency and yield.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki-Miyaura couplings can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality: The stability of the boronic acid or ester is crucial. Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid/ester group is replaced by a hydrogen atom.[1] It is advisable to use fresh, high-purity boronic acid derivatives. The reactivity of the aryl halide partner also significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[1] Challenging couplings with aryl chlorides often necessitate specialized, highly active catalyst systems.[1]
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Catalyst and Ligand Integrity: Palladium catalysts, particularly Pd(II) precatalysts like Pd(OAc)₂, can degrade over time. Phosphine ligands are also prone to oxidation.[1] Ensure your catalyst and ligand are fresh and have been stored correctly under an inert atmosphere.
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Solvent and Base Purity: It is critical to use anhydrous and degassed solvents, as oxygen can deactivate the catalyst.[1] Ensure your base is of high purity.
-
Reaction Conditions: An inert atmosphere is essential for a successful reaction. Ensure the reaction flask is properly sealed and has been purged and backfilled with an inert gas (e.g., nitrogen or argon) multiple times.[2]
Q2: I'm observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. How can I minimize this?
A2: Homocoupling is a common side reaction, often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3] To mitigate this, ensure the reaction is thoroughly degassed. Using a direct Pd(0) source or a highly efficient precatalyst system can also reduce homocoupling.[3]
Q3: My Heck reaction is not proceeding, and I'm observing the formation of palladium black. What does this indicate?
A3: The formation of palladium black indicates the aggregation and precipitation of the active Pd(0) catalyst, rendering it inactive.[4] This is often caused by high reaction temperatures, the absence of a stabilizing ligand, or the presence of impurities. To prevent this, consider using a stabilizing phosphine ligand, avoiding excessively high temperatures, and ensuring all reagents and solvents are pure and thoroughly degassed.[4]
Q4: What is the primary role of the base in Sonogashira coupling, and how do I choose the right one?
A4: The base in a Sonogashira coupling has a multifaceted role. Its primary function is to deprotonate the terminal alkyne, forming the reactive acetylide species.[5] It also neutralizes the hydrogen halide byproduct generated during the catalytic cycle.[5] The choice of base is critical and often depends on the specific substrates. Amine bases like triethylamine (Et₃N) or diisopropylamine (DIPA) are commonly used and can sometimes also serve as the solvent.[6] For sensitive substrates, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be more suitable.[5]
Q5: Can the solvent choice influence the selectivity of a coupling reaction?
A5: Yes, the solvent can have a profound impact on selectivity. For instance, in certain Pd-catalyzed Suzuki-Miyaura couplings of chloroaryl triflates, polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) can favor reaction at the C-OTf bond, while nonpolar solvents like THF or toluene can lead to selective reaction at the C-Cl bond. This is often attributed to the ability of polar solvents to stabilize anionic transition states.[7]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
If you are experiencing low yields in your Suzuki-Miyaura coupling, follow this troubleshooting workflow:
A stepwise workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Common Issues in Heck Reactions
For troubleshooting Heck reactions, particularly with challenging substrates, consider the following:
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Slow Oxidative Addition: With electron-rich aryl halides, the initial oxidative addition to the Pd(0) catalyst can be the rate-limiting step. Using a more electron-rich and bulky phosphine ligand can help to accelerate this step.[8]
-
Catalyst Deactivation: High temperatures can lead to catalyst decomposition. If palladium black is observed, try lowering the reaction temperature or using a more robust catalyst system.[8]
-
Side Reactions: Reductive dehalogenation, where the aryl halide is reduced to the corresponding arene, can be a competing side reaction. Optimizing the reaction conditions to favor the desired coupling pathway is key.[8]
Optimizing Sonogashira Couplings
Key parameters to optimize for Sonogashira reactions include:
-
Catalyst Loading: While higher catalyst loading can increase the reaction rate, it can also lead to more side products. It is often beneficial to screen different catalyst loadings to find the optimal balance.
-
Copper Co-catalyst: The presence of a copper(I) co-catalyst can significantly increase the reaction rate. However, it can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[9] In cases where homocoupling is a major issue, a copper-free protocol may be necessary.
-
Slow Addition of Alkyne: If alkyne homocoupling is problematic, slow addition of the alkyne to the reaction mixture can help to minimize this side reaction by keeping its concentration low.[9]
Data Presentation: Effect of Base and Solvent on Reaction Yield
The choice of base and solvent is critical for the efficiency of coupling reactions. The following tables summarize the effect of these parameters on the yield of representative Suzuki-Miyaura, Heck, and Sonogashira couplings.
Table 1: Effect of Base on Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
| Entry | Base | Solvent | Yield (%) |
| 1 | Na₂CO₃ | EtOH/Water | 98 |
| 2 | K₂CO₃ | EtOH/Water | 95 |
| 3 | K₃PO₄ | EtOH/Water | 92 |
| 4 | NaOH | EtOH/Water | 85 |
| 5 | KOH | EtOH/Water | 88 |
| 6 | NaOAc | EtOH/Water | 75 |
| 7 | Et₃N (TEA) | EtOH/Water | 60 |
Data synthesized from representative studies for illustrative purposes.[10]
Table 2: Effect of Solvent on Heck Coupling of Iodobenzene with Styrene
| Entry | Solvent | Base | Yield (%) |
| 1 | NMP | KOAc | 88 |
| 2 | DMF | KOAc | 85 |
| 3 | Water | KOAc | 60 |
| 4 | THF | KOAc | 55 |
| 5 | Ethanol | KOAc | <5 |
Data synthesized from representative studies for illustrative purposes.[11]
Table 3: Effect of Base on Sonogashira Coupling of Iodobenzene with Phenylacetylene
| Entry | Base | Solvent | Yield (%) |
| 1 | Et₃N | THF | 95 |
| 2 | Diisopropylamine | THF | 92 |
| 3 | Piperidine | THF | 90 |
| 4 | K₂CO₃ | DMF | 75 |
| 5 | Cs₂CO₃ | DMF | 80 |
Data synthesized from representative studies for illustrative purposes.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of an aryl bromide with an arylboronic acid.[2]
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv). Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 2-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature, add water (10 mL), and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Heck Coupling
The following is a general procedure for the Heck coupling of a bromo-aromatic compound with methyl acrylate.[12]
-
Reaction Setup: In a suitable flask, mix the bromo-aromatic compound (1 equiv.), methyl acrylate (5 equiv.), triethylamine (TEA, 1.5 equiv.), Pd(OAc)₂ (0.1 equiv.), and P(o-Tolyl)₃ (0.1 equiv.) in acetonitrile.
-
Inert Atmosphere: Degas the mixture and place it under a nitrogen atmosphere.
-
Reaction Execution: Heat the mixture to reflux for 5 hours.
-
Work-up: After cooling, filter the mixture through celite and concentrate the filtrate.
-
Purification: Purify the resulting residue by silica gel column chromatography.
General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne.[6]
-
Reaction Setup: To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).
-
Alkyne Addition: Add the terminal alkyne (1.1 eq).
-
Reaction Execution: Stir the reaction at room temperature for 3 hours.
-
Work-up: Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycles
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions, highlighting the key roles of the base and solvent.
Catalytic cycle of the Suzuki-Miyaura reaction.
Catalytic cycle of the Heck reaction.
Catalytic cycles of the Sonogashira reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reactions with Ultralow Concentration of Transition Metals under Microwave Irradiation [scirp.org]
- 12. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Boronic Acid Stability in Copper-Mediated Click Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and understand the degradation of boronic acids in copper-mediated click reactions, a crucial tool in modern chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of boronic acid degradation in copper-mediated click reactions?
A1: The principal cause of degradation is the copper(I) catalyst itself.[1][2] It is known that Cu(I) can insert into the carbon-boron bond of the boronic acid.[1][3] This interaction can lead to undesired side reactions, such as protodeboronation (replacement of the boron group with a hydrogen atom) and homocoupling, ultimately reducing the yield of your desired triazole product.[4][5]
Q2: Are certain boronic acids more susceptible to degradation than others?
A2: Yes, the stability of boronic acids under copper-mediated conditions can vary significantly depending on their structure.[1] For instance, electron-rich boronic acids may exhibit different reactivity compared to electron-poor ones.[6] Some heterocyclic boronic acids are also known to be particularly unstable.[7][8]
Q3: What are the common side reactions observed with boronic acids in these conditions?
A3: Besides the desired click reaction, several side reactions can occur:
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Protodeboronation: The cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, often facilitated by proton sources like water.[4]
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Homocoupling: The dimerization of the boronic acid to form a biaryl compound, which can be catalyzed by copper.[5]
-
Oxidative Homocoupling (Glaser Coupling): Dimerization of the alkyne starting material if the copper(I) catalyst is oxidized to copper(II).[9]
Q4: Can I avoid using copper to circumvent this issue?
A4: In specific cases, yes. Some ortho-substituted arylboronic acids have been shown to catalyze the Huisgen cycloaddition reaction in the absence of copper, which can be an effective strategy to avoid copper-mediated degradation.[1] However, this is not a universally applicable solution and depends on the specific substrates.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during copper-mediated click reactions involving boronic acids.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired triazole product and significant boronic acid degradation. | Copper(I)-mediated decomposition of the boronic acid. | 1. Add a fluoride source: Fluoride ions have been shown to protect boronic acids from copper-mediated decomposition.[1][10] A common choice is potassium fluoride (KF). 2. Use a stabilizing ligand: A chelating ligand such as Tris-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) catalyst, accelerating the desired click reaction and minimizing side reactions.[1] 3. Change the synthetic route: If possible, introduce the triazole moiety before the borylation step.[1] |
| Presence of significant protodeboronation byproduct. | Presence of a proton source (e.g., water), use of a strong base, or elevated reaction temperatures. | 1. Use anhydrous conditions: Employ dry solvents and reagents to minimize the presence of water.[4] 2. Select a weaker base: Consider using weaker or non-aqueous bases like cesium carbonate (Cs₂CO₃) or potassium fluoride (KF).[4] 3. Lower the reaction temperature: If the click reaction can proceed at a lower temperature, this can help minimize protodeboronation.[4] |
| Formation of homocoupling byproducts. | High concentration of the boronic acid or the presence of oxygen leading to oxidative homocoupling. | 1. Use a protected boronic acid: Employing a protected form, such as an N-methyliminodiacetic acid (MIDA) boronate or a potassium trifluoroborate salt, allows for the slow release of the boronic acid, keeping its concentration low and favoring the cross-coupling reaction.[4][7] 2. Degas the reaction mixture: To prevent oxidative homocoupling of the alkyne (Glaser coupling), ensure the reaction mixture is thoroughly deoxygenated.[9] |
| Inconsistent reaction outcomes. | Formation of boroxines (cyclic anhydrides of boronic acids). | The formation of boroxines can affect the solubility and reactivity of the boronic acid. Adding a controlled amount of water can sometimes shift the equilibrium back to the boronic acid form.[4] |
Quantitative Data Summary
The stability of boronic acids can be quantitatively assessed by monitoring their concentration over time in the presence of a copper(I) source.
| Boronic Acid Derivative | % Remaining after 5h with 100 mM Cu(I) | Reference |
| 8-Quinolineboronic acid (8-QBA) | 95% | [1] |
| 3-Pyridinylboronic acid | 79% | [1] |
This table illustrates that the structure of the boronic acid has a significant impact on its stability in the presence of copper(I).
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Boronic Acid
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper-stabilizing ligand (e.g., THPTA or TBTA) in deionized water or a suitable organic solvent.
-
Prepare a 10 mM stock solution of the azide probe in a suitable solvent (e.g., DMSO or water).
-
Prepare a 1 mM stock solution of the alkyne-functionalized boronic acid in an appropriate buffer or solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution must be made fresh for each experiment.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-functionalized boronic acid and the azide probe at the desired final concentrations.
-
Add the copper-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Gentle agitation can be beneficial.
-
-
Quenching and Purification:
-
If necessary, the reaction can be stopped by adding a copper chelator such as EDTA.
-
Purify the product using an appropriate method (e.g., dialysis, size exclusion chromatography, or precipitation) to remove excess reagents and the copper catalyst.
-
Protocol 2: Procedure for Testing Boronic Acid Stability
-
Sample Preparation: Prepare a solution of the boronic acid to be tested at a known concentration in the reaction solvent.
-
Initiation of Degradation: Add a Cu(I) source (e.g., CuI or a mixture of CuSO₄ and sodium ascorbate) to the boronic acid solution to the desired final concentration.
-
Time-Course Analysis: At various time points (e.g., 0, 1, 2, 5 hours), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding a strong chelating agent like EDTA, to stop any further copper-mediated degradation.
-
Analysis: Analyze the concentration of the remaining boronic acid in each aliquot using a suitable analytical technique such as HPLC or NMR spectroscopy.
-
Data Interpretation: Plot the concentration of the boronic acid versus time to determine its degradation rate.
Visualizations
Caption: Competing reaction pathways in a CuAAC reaction with a boronic acid.
Caption: A troubleshooting workflow for boronic acid degradation issues.
References
- 1. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click reactions and boronic acids: applications, issues, and potential solutions [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic acid based dynamic click chemistry: recent advances and emergent applications - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05009A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Copper activation of boronic acids: factors affecting reactivity | Publicación [silice.csic.es]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluoride protects boronic acids in the copper(I)-mediated click reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
improving reaction times for Suzuki coupling of unstable boronic acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with unstable boronic acids in Suzuki-Miyaura cross-coupling reactions. Our aim is to help you improve reaction times and overcome common challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My Suzuki coupling reaction is failing or giving very low yields. What are the initial checks I should perform?
A1: When encountering a low-yielding or failed Suzuki coupling, a systematic check of your reagents and reaction setup is crucial. Here are the primary parameters to investigate:
-
Catalyst Activity: Ensure your palladium catalyst is active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a palladacycle.[1]
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1][2] It is critical to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of both your aryl halide and boronic acid. Unstable boronic acids can degrade over time, particularly through protodeboronation.[1][3]
-
Base and Solvent Choice: The selection of base and solvent is interdependent and critical for reaction success. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products.[1] For anhydrous reactions, ensure your base is dry and finely powdered.[1] In biphasic systems, vigorous stirring is essential to maximize the interfacial area.[1]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich, heterocyclic, or vinyl boronic acids.[1][4] Here are several strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]
-
Use a More Stable Boron Reagent: Consider converting your unstable boronic acid into a more stable derivative such as a pinacol ester, an organotrifluoroborate, or an N-methyliminodiacetic acid (MIDA) boronate.[3][4][5][6] These "masked" reagents can exhibit greater stability.[6]
-
Employ a "Slow-Release" Strategy: Using MIDA boronates allows for the slow, controlled release of the free boronic acid into the reaction mixture. This maintains a low concentration of the unstable species, favoring the desired cross-coupling over protodeboronation.[3][7]
Q3: My reaction is very slow, especially with sterically hindered substrates. How can I increase the reaction rate?
A3: Steric hindrance can significantly slow down the transmetalation and reductive elimination steps of the catalytic cycle.[1] To accelerate the reaction, consider the following adjustments:
-
Use Bulky, Electron-Rich Ligands: Ligands such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos, RuPhos) are highly effective for coupling sterically hindered substrates as they accelerate both oxidative addition and reductive elimination.[1]
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. Solvents with high boiling points like dioxane, toluene, or DMF may be necessary.[1]
-
Use a Modern Precatalyst: Advanced palladium precatalysts, such as XPhos Pd G3, are designed to rapidly generate the active Pd(0) species even at room temperature. This allows for fast reactions under mild conditions, which is particularly advantageous for unstable boronic acids.[5][8]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions with unstable boronic acids in Suzuki couplings?
A1: The primary side reactions involving unstable boronic acids are protodeboronation, oxidation, and palladium-catalyzed homocoupling.[2] Protodeboronation is the loss of the boronic acid group, replaced by a hydrogen atom.[4] Oxidation can occur in the presence of air, converting the boronic acid to a phenol.[2] Homocoupling is the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl species.[2]
Q2: When should I use a boronic acid versus a boronate ester?
A2: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[9] Boronic acids are generally more reactive and can lead to faster reaction times.[9][10] However, they are often less stable.[9][10] Boronate esters, like pinacol esters, offer enhanced stability, making them easier to handle, purify, and store.[9] They are particularly useful for boronic acids that are prone to decomposition.[2][6][11]
Q3: Can I use unstable boronic acids directly, or do I always need to protect them?
A3: While protecting unstable boronic acids as esters or other derivatives is a common and effective strategy, it is possible to use them directly under carefully optimized conditions. The key is to use a protocol that promotes a rapid Suzuki coupling, outcompeting the decomposition pathways. This can be achieved by using highly active palladium precatalysts that allow for reactions at room temperature or slightly elevated temperatures with short reaction times.[5][8]
Q4: What are MIDA boronates and how do they help with unstable boronic acids?
A4: MIDA (N-methyliminodiacetic acid) boronates are air-stable, crystalline derivatives of boronic acids.[3] They serve as a protecting group for the boronic acid functionality. Under basic conditions, MIDA boronates slowly hydrolyze to release the free boronic acid into the reaction mixture. This "slow-release" strategy maintains a very low concentration of the unstable boronic acid, thereby minimizing side reactions like protodeboronation and favoring the desired cross-coupling reaction.[3][4][7]
Data and Protocols
Table 1: Comparison of Boron Reagents for Suzuki-Miyaura Coupling
| Feature | Boronic Acids | Pinacol Boronate Esters | MIDA Boronates | Organotrifluoroborates |
| Reactivity | Generally High[9][10] | Moderate | Low (requires hydrolysis) | Moderate (requires hydrolysis) |
| Stability | Low to Moderate[9][10] | High[9] | Very High (air-stable solids)[3] | High (air-stable solids) |
| Handling | Can be difficult, may require inert atmosphere[9] | Easy to handle crystalline solids[9] | Easy to handle crystalline solids[3] | Easy to handle crystalline solids |
| Common Issues | Protodeboronation, oxidation, homocoupling[2] | Slower reaction rates | Requires specific conditions for hydrolysis | Requires specific conditions for hydrolysis |
| Best Use Case | Readily available and stable substrates | Unstable boronic acids, multi-step synthesis[2] | Very unstable boronic acids, slow-release strategy[3] | Alternative to boronic acids with good stability[4] |
Experimental Protocols
Protocol 1: Fast Suzuki-Miyaura Coupling of Unstable Boronic Acids at Room Temperature
This protocol is adapted for unstable boronic acids by utilizing a highly active precatalyst to achieve rapid coupling at mild temperatures.[5][8]
-
Reaction Setup: To a vial equipped with a stir bar, add the aryl halide (1.0 equiv), the unstable boronic acid (1.5 equiv), and the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Solvent and Base Addition: Add degassed solvent (e.g., THF, 2 mL per 1 mmol of aryl halide) followed by a degassed aqueous solution of K₃PO₄ (0.5 M, 4 mL per 1 mmol of aryl halide) via syringe.
-
Reaction: Stir the reaction mixture vigorously at room temperature or 40 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. Reaction times are typically short, ranging from 30 minutes to 2 hours.[8]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a Diethanolamine-Protected Boronic Acid Adduct
This procedure creates a stable, solid form of a potentially unstable boronic acid that can be used directly in Suzuki coupling reactions.[12]
-
Dissolution: In a vial with a stir bar, dissolve the unstable boronic acid (1.0 equiv) in a minimal amount of a suitable solvent such as methylene chloride.
-
Adduct Formation: Add diethanolamine (1.0 equiv) dropwise while stirring. A precipitate will typically form.
-
Isolation: Stir the resulting slurry for 10-15 minutes. Isolate the white solid product by vacuum filtration.
-
Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable diethanolamine adduct can now be used in subsequent Suzuki coupling reactions.[12]
Visual Guides
Caption: Initial troubleshooting workflow for low-yielding Suzuki coupling reactions.
Caption: Strategies to minimize protodeboronation of unstable boronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Trifluoromethylselenolation of Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trifluoromethylselenolation of boronic acids.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the trifluoromethylselenolation of boronic acids, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low to no yield of my desired trifluoromethylselenolated product?
A1: Low or no product yield is a common issue that can stem from several factors. A primary cause can be the high reactivity and volatility of the trifluoromethylselenolating reagent, such as CF3SeCl, which can lead to rapid dimerization (forming CF3SeSeCF3) or degradation before it can react with the boronic acid.[1][2] Additionally, side reactions like the homocoupling of the boronic acid starting material can compete with the desired cross-coupling reaction.[1][3] Reaction conditions, including the choice of catalyst, base, ligand, and temperature, are also critical for success.[1][2]
To address low yields, consider the following:
-
Reagent Stability: If using an in situ generated reagent like CF3SeCl, ensure the generation step is efficient.[1][2][4][5] The high volatility of such reagents means that elevated reaction temperatures can lead to its loss from the reaction mixture through outgassing.[1][2][6] It is often beneficial to perform the reaction at room temperature or even lower.[7]
-
Catalyst and Ligand System: The choice of copper catalyst and ligand is crucial. While Cu(OAc)2 with a bipyridine ligand has shown some success, catalytic amounts may result in lower yields compared to stoichiometric quantities.[1]
-
Base Selection: The base plays a significant role. Inorganic bases like Cs2CO3 have been found to be effective, while organic nitrogen bases can sometimes be detrimental to the reaction, possibly due to competitive coordination with the copper catalyst.[1][6]
-
Reaction Temperature: Higher temperatures do not always improve yields and can be deleterious, likely due to the volatility of the CF3SeCl reagent.[1][2][6] Maintaining a controlled, lower temperature is often preferable.
Q2: I am observing significant amounts of side products, such as CF3SeSeCF3 and homocoupled boronic acid. How can I minimize these?
A2: The formation of bis(trifluoromethyl) diselenide (CF3SeSeCF3) and boronic acid homocoupling products indicates that the rate of these side reactions is competitive with or faster than the desired trifluoromethylselenolation.[1] The high reactivity of electrophilic trifluoromethylselenolating agents contributes to their rapid dimerization.[2]
Strategies to minimize these side products include:
-
Optimize Reaction Conditions: Fine-tuning the reaction parameters as detailed in the optimization table below can help favor the cross-coupling pathway. The balance between the catalyst, base, and ligand is key to promoting the desired reaction over side reactions.
-
Control Reagent Stoichiometry: Carefully controlling the stoichiometry of the reactants can help. An excess of one reagent may favor side reactions.
-
Slow Addition: In cases where the trifluoromethylselenolating agent is highly reactive, its slow addition to the reaction mixture containing the boronic acid and catalyst may help to keep its instantaneous concentration low, thereby disfavoring dimerization.
Q3: My boronic acid starting material appears to be degrading or is impure. How can I address this?
A3: The purity and stability of the boronic acid are critical for a successful reaction. Boronic acids can be prone to degradation, particularly protodeborylation, and purification can be challenging.[8]
Consider the following purification and handling strategies:
-
Purification Techniques: While normal-phase silica gel chromatography is often problematic for boronic acids, reverse-phase chromatography (C18) can be a viable option, though some compounds may still exhibit poor solubility or stability.[8] Recrystallization and trituration are other methods to consider, although they may not always be effective for removing all impurities.[8]
-
Diethanolamine Adduct Formation: For less polar boronic acids, forming a diethanolamine adduct can be an effective purification method. The boronic acid can be recovered by treatment with a boric acid solution.[8]
-
Storage: Store boronic acids in a cool, dry place to minimize degradation. Some boronic acids are sensitive to air and moisture.
Data Presentation
The following table summarizes the optimization of reaction conditions for the trifluoromethylselenolation of biphenyl boronic acid with in situ generated CF3SeCl, as reported in the literature. This data can serve as a starting point for optimizing reactions with other boronic acids.
| Entry | Catalyst (eq.) | Ligand (eq.) | Base (eq.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | CuI (0.1) | L1 (0.2) | K3PO4 (1) | CH3CN | 60 | <5 |
| 2 | Cu(OAc)2 (0.1) | L1 (0.2) | K3PO4 (1) | CH3CN | 60 | 15 |
| 5 | Cu(OAc)2 (0.1) | L1 (0.1) | K3PO4 (1) | CH3CN | 60 | 40 |
| 13 | Cu(OAc)2 (1) | L1 (1) | Cs2CO3 (1) | CH3CN | rt | 55 |
| 14 | Cu(OAc)2 (1) | L1 (1) | K3PO4 (1) | CH3CN | rt | 45 |
| 15 | Cu(OAc)2 (1) | L1 (1) | CsF (1) | CH3CN | rt | 20 |
| 18 | Cu(OAc)2 (1) | L1 (1) | Cs2CO3 (1) | CH3CN | 50 | 30 |
| 19 | Cu(OAc)2 (0.1) | L1 (0.2) | Cs2CO3 (1) | CH3CN | rt | 25 |
| 21 | Cu(OAc)2 (1) | L1 (1) | Cs2CO3 (1) | CH3CN | 60 | 20 |
Table adapted from Molecules 2017, 22(5), 833.[1] L1 refers to 2,2'-bipyridine. Yields were determined by 19F-NMR spectroscopy.
Experimental Protocols
General Procedure for the Trifluoromethylselenolation of Aromatic Boronic Acids
This protocol is based on the optimized conditions for the reaction of biphenyl boronic acid with in situ generated CF3SeCl.[1][2]
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve the aromatic boronic acid (1.0 eq.), Cu(OAc)2 (1.0 eq.), 2,2'-bipyridine (1.0 eq.), and Cs2CO3 (1.0 eq.) in anhydrous acetonitrile (CH3CN).
-
Generation of CF3SeCl: In a separate vessel, generate CF3SeCl in situ according to established literature procedures. This typically involves the reaction of a precursor like benzyl trifluoromethyl selenide with a chlorinating agent.
-
Reaction: Add the freshly prepared solution of CF3SeCl (typically 1.0 to 1.5 eq.) to the mixture containing the boronic acid at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by a suitable analytical technique, such as TLC or 19F-NMR spectroscopy.
-
Work-up and Purification: Upon completion, quench the reaction, typically with water or a saturated aqueous solution of NH4Cl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography on silica gel or reverse-phase chromatography.
Visualizations
Caption: A typical experimental workflow for the trifluoromethylselenolation of boronic acids.
Caption: Troubleshooting flowchart for addressing low product yield in trifluoromethylselenolation.
Caption: Competing reaction pathways in the trifluoromethylselenolation of boronic acids.
References
- 1. Electrophilic Trifluoromethylselenolation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic Trifluoromethylselenolation of Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Electrophilic Trifluoromethylselenolation of Boronic Acids [agris.fao.org]
- 6. mdpi.com [mdpi.com]
- 7. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids: Asymmetric Synthesis of SCF3, SCF2R, SCN and SAr Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the successful synthesis of complex molecules. This guide provides an in-depth comparison of the reactivity of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid with other pyridylboronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. By examining the influence of the potent electron-withdrawing trifluoromethyl group, this document offers insights into the expected reactivity trends and provides supporting experimental data and protocols to inform synthetic strategy.
The Suzuki-Miyaura reaction is a fundamental tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds prevalent in medicinal chemistry. The reactivity of the boronic acid partner is a critical factor influencing the efficiency of this transformation. Pyridylboronic acids, in particular, can present unique challenges due to the Lewis basicity of the pyridine nitrogen, which can interact with the palladium catalyst. The electronic nature of substituents on the pyridine ring further modulates this reactivity.
The Impact of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (-CF3) group is a powerful electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[1][2] When appended to a pyridine ring, it significantly reduces the electron density of the aromatic system. This electronic perturbation has a direct impact on the Suzuki-Miyaura coupling. In general, electron-deficient heteroaryl boron derivatives can exhibit a slower rate of transmetalation, a key step in the catalytic cycle.[3] However, the overall success of the coupling is a balance of multiple factors, including the stability of the boronic acid and the specific reaction conditions employed.
Comparative Performance in Suzuki-Miyaura Coupling
Table 1: Suzuki-Miyaura Coupling of this compound with Various Heteroaryl Bromides
| Entry | Heteroaryl Bromide | Product | Yield (%) |
| 1 | 2-bromopyridine | 2-(6-(Trifluoromethyl)pyridin-3-yl)pyridine | 85 |
| 2 | 3-bromopyridine | 3-(6-(Trifluoromethyl)pyridin-3-yl)pyridine | 81 |
| 3 | 2-bromothiophene | 2-(6-(Trifluoromethyl)pyridin-3-yl)thiophene | 98 |
| 4 | 3-bromothiophene | 3-(6-(Trifluoromethyl)pyridin-3-yl)thiophene | 95 |
| 5 | 2-bromofuran | 2-(6-(Trifluoromethyl)pyridin-3-yl)furan | 75 |
Reaction conditions for the data in Table 1 are detailed in the Experimental Protocols section.
Table 2: Suzuki-Miyaura Coupling of Pyridin-3-yl)boronic Acid with Various Aryl and Heteroaryl Halides
| Entry | Aryl/Heteroaryl Halide | Product | Yield (%) | Reference |
| 1 | 3-bromoquinoline | 3-(pyridin-3-yl)quinoline | 86 | [4] |
| 2 | 2-bromopyridine | 2,3'-bipyridine | 78 | [5] |
| 3 | 1-bromo-4-nitrobenzene | 3-(4-nitrophenyl)pyridine | 92 | [6] |
The data suggests that this compound is a highly competent coupling partner in the Suzuki-Miyaura reaction, affording excellent yields with a range of heteroaryl bromides. The strong electron-withdrawing nature of the trifluoromethyl group does not appear to impede its ability to participate in the catalytic cycle under the specified conditions.
Experimental Protocols
Detailed experimental procedures are essential for the successful implementation and adaptation of synthetic methods. Below is a representative protocol for the Suzuki-Miyaura cross-coupling of pyridylboronic acids, synthesized from multiple literature sources.[4][7][8][9]
General Procedure for Suzuki-Miyaura Cross-Coupling of Pyridylboronic Acids:
Materials:
-
Pyridylboronic acid (1.0 - 1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, THF/water mixture)
Procedure:
-
In a flame-dried Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), combine the pyridylboronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Add the degassed solvent via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heterobiaryl product.
Visualizing the Catalytic Cycle and Experimental Workflow
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a typical workflow for a comparative reactivity study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for a comparative study of pyridylboronic acid reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
alternative reagents to (6-(Trifluoromethyl)pyridin-3-yl)boronic acid for Suzuki coupling
An Objective Comparison of Alternative Reagents to (6-(Trifluoromethyl)pyridin-3-yl)boronic acid for Suzuki Coupling
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The 6-(trifluoromethyl)pyridine moiety is a privileged scaffold, frequently incorporated to enhance metabolic stability, lipophilicity, and binding affinity. However, the key building block for its installation, this compound, like many electron-deficient heteroaryl boronic acids, presents significant stability and reactivity challenges. This guide provides an in-depth comparison of superior alternative reagents that overcome these limitations, ensuring reproducibility, scalability, and efficiency in your synthetic campaigns.
The Inherent Instability of Electron-Deficient Pyridylboronic Acids
The utility of boronic acids in Suzuki-Miyaura coupling is well-established, but their stability is a persistent concern.[1] For a substrate like this compound, the powerful electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen atom exacerbates instability. This leads to several decomposition pathways:
-
Protodeboronation: The cleavage of the C-B bond by a proton source (often residual water in the presence of a base) is a major side reaction, leading to the formation of 2-(trifluoromethyl)pyridine and reducing the yield of the desired coupled product.[2][3]
-
Oxidation: The vacant p-orbital on the boron atom makes it susceptible to oxidation, degrading the reagent over time.[4]
-
Boroxine Formation: Under anhydrous conditions, boronic acids can undergo dehydration to form cyclic trimers called boroxines. While often still reactive, this changes the stoichiometry and physical properties of the reagent, leading to inconsistent results.[4]
These stability issues complicate storage, handling, and reaction reproducibility, making the development of robust, scalable processes challenging. To address these critical issues, stabilized boron reagents have been developed, offering superior performance and reliability. The two most prominent alternatives are Potassium Organotrifluoroborates and N-methyliminodiacetic acid (MIDA) Boronates .
At a Glance: Comparative Overview of Boron Reagents
| Feature | (6-CF₃-pyridin-3-yl)boronic acid | K[(6-CF₃-pyridin-3-yl)BF₃] | (6-CF₃-pyridin-3-yl)MIDA boronate |
| Structure | Tricoordinate Boron (sp²) | Tetracoordinate Boron (sp³) | Tetracoordinate Boron (sp³) |
| Stability | Low; susceptible to protodeboronation and oxidation.[3] | High; indefinitely stable to air and moisture.[5][6] | High; indefinitely stable to air and moisture.[7] |
| Handling | Requires inert atmosphere for long-term storage.[1] | Crystalline, free-flowing solid; easy to handle.[4] | Crystalline, free-flowing solid; easy to handle. |
| Purification | Often difficult to purify. | Can be purified by recrystallization. | Compatible with silica gel chromatography.[8] |
| Reactivity | Prone to decomposition under reaction conditions.[3] | Requires activation (hydrolysis) in situ for coupling.[9] | Requires mild aqueous base for slow release of boronic acid.[10][11] |
| Key Advantage | Direct use (if freshly prepared/pure). | Exceptional stability, serving as a "protected" form of boronic acid.[4][9] | Slow-release mechanism and chromatography compatibility.[3] |
Deep Dive 1: Potassium (6-(Trifluoromethyl)pyridin-3-yl)trifluoroborate
Potassium organotrifluoroborates have emerged as exceptionally stable and convenient surrogates for boronic acids.[5][6] The formation of a tetracoordinate "ate" complex with fluoride ions masks the reactivity of the carbon-boron bond and protects the vacant p-orbital, rendering the reagent stable to air, moisture, and even many synthetic transformations.[4][9]
The Principle of Enhanced Stability
The high stability of potassium trifluoroborate salts stems from the formation of strong boron-fluorine bonds. This tetracoordinate structure is significantly less susceptible to the decomposition pathways that plague tricoordinate boronic acids.[9] For the Suzuki coupling to proceed, the trifluoroborate must be slowly hydrolyzed in situ, typically under the basic reaction conditions in the presence of water, to regenerate the active boronic acid (or a related borate species) for the crucial transmetalation step.
Workflow for Suzuki coupling with Potassium Trifluoroborates.
Performance & Experimental Data
The utility of potassium trifluoroborates is well-documented, especially for coupling reactions involving challenging substrates. They consistently provide good to excellent yields where the corresponding boronic acids may fail or give poor results.
Table 1: Representative Suzuki-Miyaura Couplings with Potassium Heteroaryltrifluoroborates
| Heteroaryl-BF₃K | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| Potassium Pyridin-3-yltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 95 | [9] |
| Potassium Pyridin-4-yltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 | [9] |
| Potassium Vinyltrifluoroborate | 2-Bromopyridine | PdCl₂(dppf) | t-BuNH₂ | i-PrOH/H₂O | 85 | [12][13] |
| Potassium 3-Oxoalkyltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 91 | [14] |
Note: Data represents similar systems to illustrate the high efficiency of trifluoroborate reagents.
Detailed Experimental Protocol: Synthesis and Use of a Potassium Aryltrifluoroborate
(A) Synthesis of Potassium (6-(Trifluoromethyl)pyridin-3-yl)trifluoroborate
This protocol is a representative procedure based on established methods.[15][16]
-
To a solution of this compound (1.0 equiv) in methanol/water (4:1, 0.5 M) is added a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 equiv).
-
The mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The resulting solid is suspended in hot acetone, stirred for 15 minutes, and then filtered to remove excess KHF₂.
-
The filtrate is concentrated in vacuo to yield the potassium trifluoroborate salt as a stable, white solid.
(B) Suzuki-Miyaura Coupling
This protocol is adapted from general procedures for aryltrifluoroborates.[14][17]
-
A 25 mL Schlenk tube is charged with the aryl halide (1.0 equiv), Potassium (6-(Trifluoromethyl)pyridin-3-yl)trifluoroborate (1.2 equiv), and Cs₂CO₃ (3.0 equiv).
-
The tube is evacuated and backfilled with argon (3 cycles).
-
Pd(OAc)₂ (2 mol%) and a suitable ligand such as RuPhos or SPhos (4 mol%) are added under a positive pressure of argon.
-
Degassed toluene (0.2 M) and water (10% v/v of toluene) are added via syringe.
-
The mixture is sealed and heated to 80-100 °C, with progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Deep Dive 2: (6-(Trifluoromethyl)pyridin-3-yl) MIDA Boronate
N-methyliminodiacetic acid (MIDA) boronates represent a paradigm shift in handling and using unstable boronic acids.[18] Complexation of the boronic acid with MIDA forms a bicyclic boronate ester that is exceptionally stable and, crucially, compatible with standard silica gel chromatography.[8]
The Principle of Slow Release
The key advantage of MIDA boronates is their ability to undergo slow hydrolysis under mild aqueous basic conditions (e.g., NaHCO₃ or K₃PO₄), releasing the boronic acid in situ.[10][11] This maintains a very low, steady-state concentration of the unstable, active boronic acid in the reaction mixture. This low concentration ensures that the rate of productive transmetalation with the palladium catalyst is much faster than the rate of decomposition (e.g., protodeboronation), leading to significantly higher yields for challenging substrates.[3] This feature has proven transformative for notoriously unstable building blocks like 2-pyridylboronic acid.[11]
Workflow for Suzuki coupling with MIDA Boronates.
Performance & Experimental Data
The slow-release strategy dramatically improves yields for substrates that are otherwise inefficient in cross-coupling. The ability to purify MIDA boronates via chromatography also enables their use in complex, multi-step synthetic sequences, a significant advantage over trifluoroborates.[8]
Table 2: Yield Comparison of Boronic Acids vs. MIDA Boronates in Suzuki Couplings
| Boron Reagent | Coupling Partner | Yield (Boronic Acid) | Yield (MIDA Boronate) | Reference |
| 4-Methoxycarbonylphenyl | 4-Bromoanisole | 73% | 89% | [10][11] |
| 2-Thiopheneboronic acid | 4-Chlorotoluene | 15% | 94% | |
| 2-Furanboronic acid | 4-Chlorotoluene | <5% | 91% | |
| 2-Pyridylboronic acid | 4-Chlorotoluene | <5% | 84% |
Note: Data shows dramatic yield improvements for unstable boronic acids when used as their MIDA derivatives.
Detailed Experimental Protocol: Synthesis and Use of a MIDA Boronate
(A) Synthesis of (6-(Trifluoromethyl)pyridin-3-yl) MIDA boronate
This protocol is based on the standard procedure developed by Burke and coworkers.
-
A flask is charged with this compound (1.0 equiv), N-methyliminodiacetic acid (1.05 equiv), and toluene (0.1 M).
-
The suspension is heated to 110 °C with a Dean-Stark trap to remove water.
-
After 2-4 hours (or until water evolution ceases), the reaction is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold toluene and hexanes, and dried under vacuum to yield the MIDA boronate as a white, crystalline solid.
(B) Suzuki-Miyaura Coupling
This protocol is a representative example of a slow-release coupling.[10][19]
-
An oven-dried vial is charged with the aryl chloride (1.0 equiv), (6-(Trifluoromethyl)pyridin-3-yl)MIDA boronate (1.5 equiv), K₃PO₄ (3.0 equiv), Pd(OAc)₂ (4 mol%), and SPhos (8 mol%).
-
The vial is sealed with a PTFE-lined cap, evacuated, and backfilled with argon (3 cycles).
-
Degassed THF (0.2 M) and water (equal volume to THF) are added via syringe.
-
The mixture is stirred vigorously at room temperature or heated to 40-60 °C until the starting material is consumed (monitored by LC-MS).
-
The reaction is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.
Conclusion: Selecting the Optimal Reagent for Your Workflow
For the synthesis of molecules containing the 6-(trifluoromethyl)pyridine-3-yl moiety, moving beyond the parent boronic acid is not just a matter of convenience but a necessity for robust and reproducible chemistry.
-
Potassium (6-(Trifluoromethyl)pyridin-3-yl)trifluoroborate is an excellent choice for large-scale syntheses where a stable, crystalline, and cost-effective building block is paramount. Its high atom economy and simple preparation make it an industrial workhorse.
-
(6-(Trifluoromethyl)pyridin-3-yl) MIDA boronate is the superior reagent for complex, multi-step syntheses and when dealing with exceptionally unstable systems. Its unique compatibility with chromatography allows for the purification of advanced intermediates, and the slow-release mechanism provides the highest probability of success for challenging Suzuki-Miyaura couplings.
By understanding the distinct advantages of these alternative reagents, researchers can design more efficient, reliable, and scalable synthetic routes, accelerating the pace of discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 13. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers - PMC [pmc.ncbi.nlm.nih.gov]
Potassium Organotrifluoroborates: Superior Alternatives to Boronic Acids in Modern Synthesis
For researchers, scientists, and drug development professionals constantly seeking more robust and efficient synthetic methodologies, potassium organotrifluoroborates are emerging as a compelling class of reagents, significantly outperforming traditional boronic acids in stability, handling, and synthetic applications, most notably in the widely utilized Suzuki-Miyaura cross-coupling reaction.
This guide provides an objective comparison of the performance of potassium organotrifluoroborates against boronic acids, supported by experimental data, detailed protocols, and illustrative diagrams to facilitate their adoption in synthetic workflows. The enhanced stability and often superior reactivity of potassium organotrifluoroborates translate to more reliable and reproducible outcomes, a critical factor in the synthesis of complex molecules for pharmaceutical and materials science applications.[1]
The Stability Advantage: A Structural Perspective
The primary drawback of boronic acids lies in their inherent instability.[2][3] They are prone to protodeboronation, where the crucial carbon-boron bond is cleaved, rendering the reagent inactive. Furthermore, boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines.[1] This equilibrium complicates accurate stoichiometry and can lead to inconsistent reaction yields. Many boronic acids, particularly those with electron-deficient or heteroaromatic moieties, have a limited shelf life and require stringent storage conditions.[4]
In stark contrast, potassium organotrifluoroborates are tetracoordinate boron species, a structural feature that imparts exceptional stability. The boron atom is protected by three strongly-bound fluorine atoms, making these compounds markedly less susceptible to protodeboronation and other degradation pathways.[1] They are typically crystalline, free-flowing solids that are stable to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][3]
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While boronic acids have been the traditional nucleophilic partners in this reaction, potassium organotrifluoroborates have consistently demonstrated superior performance, often leading to higher yields and cleaner reaction profiles.[2][1] This is particularly true for challenging substrates, such as heteroaryl compounds, where the corresponding boronic acids are notoriously unstable.[2][4]
The enhanced performance of organotrifluoroborates is attributed to the in-situ slow release of the corresponding boronic acid under the basic reaction conditions, which minimizes undesirable side reactions like homocoupling.[1]
Comparative Yield Data
The following tables summarize the superior performance of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions compared to their boronic acid counterparts.
Table 1: Comparison of Yields for Heteroaryl Compounds
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid |
| Potassium Furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 91 | Low/Decomposition |
| Potassium Thiophen-2-yltrifluoroborate | 4-Chlorotoluene | 2-(p-Tolyl)thiophene | 85 | 60 |
| Potassium Pyridine-3-yltrifluoroborate | 1-Bromo-4-methoxybenzene | 3-(4-Methoxyphenyl)pyridine | 92 | 75 |
| Potassium Indole-5-yltrifluoroborate | 4-Chloroanisole | 5-(4-Methoxyphenyl)indole | 88 | Not reported |
Note: Data compiled from various sources. Reaction conditions may not be identical. Boronic acid yields for some unstable heteroaryl compounds are often not reported due to poor performance.
Table 2: Synthesis of Potassium Heteroaryltrifluoroborates from Boronic Acids
| Heteroarylboronic Acid | Product: Potassium Heteroaryltrifluoroborate | Yield (%) |
| Furan-2-ylboronic acid | Potassium furan-2-yltrifluoroborate | 91 |
| Thiophen-2-ylboronic acid | Potassium thiophen-2-yltrifluoroborate | 95 |
| Pyridine-3-ylboronic acid | Potassium pyridine-3-yltrifluoroborate | 88 |
| 4-Methylthiophen-2-ylboronic acid | Potassium 4-methylthiophen-2-yltrifluoroborate | 95 |
This table highlights the efficient conversion of potentially unstable boronic acids into stable, easy-to-handle trifluoroborate salts.[4]
Experimental Protocols
Synthesis of Potassium Phenyltrifluoroborate from Phenylboronic Acid
This protocol describes a general and efficient method for converting a boronic acid to its corresponding potassium organotrifluoroborate salt.
Materials:
-
Phenylboronic acid
-
Methanol (MeOH)
-
Potassium hydrogen fluoride (KHF₂)
-
Water (H₂O)
-
Acetone
-
Diethyl ether
Procedure:
-
Dissolve phenylboronic acid (1.0 eq) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Filter the precipitate through a Büchner funnel and wash with cold water, followed by acetone and then diethyl ether.
-
Dry the resulting white solid under vacuum to yield potassium phenyltrifluoroborate.
General Protocol for Suzuki-Miyaura Cross-Coupling
The following are general procedures for a Suzuki-Miyaura cross-coupling reaction using either a potassium organotrifluoroborate or a boronic acid.
Using Potassium Organotrifluoroborate:
-
To a reaction vessel, add the aryl halide (1.0 eq), potassium organotrifluoroborate (1.1-1.5 eq), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), phosphine ligand (e.g., SPhos, 4 mol%), and base (e.g., K₂CO₃, 3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system (e.g., toluene/water 10:1).
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-110 °C) until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Using Boronic Acid:
-
To a reaction vessel, add the aryl halide (1.0 eq), boronic acid (1.2-2.0 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) until completion.
-
Work-up and purification are similar to the procedure with potassium organotrifluoroborate.
Conclusion
For researchers in organic synthesis and drug development, the adoption of potassium organotrifluoroborates offers a clear path to more reliable, reproducible, and often higher-yielding cross-coupling reactions. Their superior stability and ease of handling compared to traditional boronic acids address key challenges in modern synthetic chemistry. The straightforward preparation of these robust reagents from their corresponding boronic acids further enhances their practicality, making them an invaluable addition to the synthetic chemist's toolkit.
References
Boronic Acids vs. Boronic Esters: A Performance Showdown in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice between boronic acids and their ester counterparts in cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of their performance, supported by experimental data, to facilitate an informed selection for your specific cross-coupling needs.
At the heart of the decision lies a fundamental trade-off: the enhanced reactivity of boronic acids versus the superior stability of boronic esters.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times in widely used transformations like the Suzuki-Miyaura cross-coupling.[1][2][3][4] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][2][4]
Conversely, boronic esters, with the pinacol esters being a prominent example, offer significantly greater stability.[1][2][5] They are often crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This inherent stability makes them well-suited for multi-step syntheses and high-throughput screening applications where reagent robustness is paramount.[1] The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is a common belief that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many cross-coupling reactions, though direct transmetalation from the ester is also a possibility.[1]
Quantitative Performance Comparison
To illustrate the practical implications of this reactivity-stability dichotomy, the following table summarizes representative quantitative data for the performance of boronic acids and their corresponding pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
| Feature | Boronic Acid | Boronic Ester (Pinacol) | Key Considerations & References |
| Reaction Rate | Generally faster | Generally slower | The higher Lewis acidity of boronic acids facilitates a more rapid transmetalation step.[1][3] |
| Reaction Yield | Potentially higher in short reaction times, but can be compromised by decomposition. | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity.[2] For labile substrates, pre-conversion to a pinacol ester can improve yields. | |
| Stability | Moderate; susceptible to oxidation and protodeboronation.[1][4][5] | High; generally stable to air and moisture, with a long shelf-life.[1][2][5] | |
| Handling & Purity | Can be challenging to handle and obtain in high purity due to potential for decomposition.[2][5] | Typically a crystalline solid, easy to handle and purify by standard methods like column chromatography.[1][2] | |
| Substrate Scope | Broad, but can be limited by the instability of certain derivatives (e.g., some heteroaryl and vinyl boronic acids).[2] | Very broad, the stability of the ester allows for the use of a wider range of functionalized and sensitive substrates. | |
| Catalyst Loading | May require lower catalyst loading due to higher reactivity in some cases. | May require slightly higher catalyst loading or longer reaction times to achieve comparable conversion. | |
| Reproducibility | Can be variable due to potential for decomposition and batch-to-batch purity differences. | Generally high, contributing to more consistent and reliable results.[2] |
Experimental Workflow and Methodologies
A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction is depicted below. The choice between a boronic acid and a boronic ester as the coupling partner will influence the specific reaction conditions, such as reaction time and temperature, but the overall process remains similar.
Representative Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
The following is a representative experimental protocol that can be adapted for either a boronic acid or a boronic ester.
Materials:
-
4-Bromoanisole
-
Phenylboronic acid OR Phenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), the boronic acid or boronic ester (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and palladium(II) acetate (0.02 mmol, 2 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
The reaction mixture is heated to 100 °C and stirred vigorously.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Note: Reactions with boronic acids are typically faster and may reach completion in a shorter timeframe compared to reactions with boronic esters.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Logical Decision Framework
The choice between a boronic acid and a boronic ester can be guided by the specific requirements of the synthetic task at hand.
Conclusion
References
A Comparative Guide to Product Structure Validation in Reactions Involving (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals, the construction of carbon-carbon bonds is a foundational step. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for this purpose. A key reagent in the synthesis of various important motifs is (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, which allows for the introduction of the trifluoromethyl-pyridine moiety, a common feature in many biologically active compounds.
This guide provides an objective comparison of the performance of this compound in Suzuki-Miyaura reactions with its more stable alternative, potassium (6-(Trifluoromethyl)pyridin-3-yl)trifluoroborate. It further details the essential experimental protocols for both the coupling reaction and the subsequent validation of the resulting product structures using modern analytical techniques.
Performance Comparison: Boronic Acid vs. Trifluoroborate Salt
While this compound is a widely used reagent, it shares the inherent instability of many boronic acids. A significant challenge is the propensity for protodeboronation, where the carbon-boron bond is cleaved, rendering the reagent inactive and leading to inconsistent yields. Potassium organotrifluoroborates have emerged as a superior class of reagents that address this stability issue. Being tetracoordinate boron species, they are markedly more stable, often existing as bench-stable crystalline solids that are less prone to degradation.[1][2] This enhanced stability often translates to more reliable and reproducible cross-coupling reactions, frequently resulting in higher yields.[1]
While direct head-to-head comparative yield data for this compound and its corresponding trifluoroborate under identical conditions is not extensively published, the general trend observed for heteroarylboronic acids strongly supports the superior performance of their trifluoroborate counterparts, especially for challenging substrates.[1]
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Heteroarylboron Reagents with Aryl Halides
| Heteroarylboron Reagent | Coupling Partner | Product | Yield (%) with Trifluoroborate | Yield (%) with Boronic Acid (if available) | Reference |
| Potassium furan-2-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Furan-2-yl)benzonitrile | 95 | Often low/inconsistent | [1] |
| Potassium thiophen-2-yltrifluoroborate | 4-Chlorobenzonitrile | 4-(Thiophen-2-yl)benzonitrile | 92 | Not reported under same conditions | [1] |
| Potassium thiophen-3-yltrifluoroborate | 4-Bromobenzonitrile | 4-(Thiophen-3-yl)benzonitrile | 93 | Not reported under same conditions | [1] |
| Potassium pyridin-3-yltrifluoroborate | 4-Bromoacetophenone | 1-(4-(Pyridin-3-yl)phenyl)ethan-1-one | 88 | Not reported under same conditions | [1] |
Note: Researchers often switch to trifluoroborates for substrates where boronic acids are known to perform poorly, making direct comparisons under the same conditions scarce.
Experimental Protocols
A comprehensive validation of the product structure is critical to ensure its identity and purity for any downstream applications. This involves a robust synthetic protocol followed by rigorous analytical characterization.
Protocol 1: General Synthesis of 3-Aryl-6-(trifluoromethyl)pyridines via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Seal the vessel, and then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Yields for such reactions with various trifluoromethyl-substituted pyridylboronic acids and heteroaryl halides are typically in the range of 51-98%.[3]
Protocol 2: Product Structure Validation
A multi-technique approach is recommended for unambiguous structure validation.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts (δ), coupling constants (J), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C and ¹⁹F NMR spectra, provide detailed information about the molecular structure, connectivity, and the electronic environment of the atoms.
2. Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Use techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight of the product. The observation of the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass confirms the identity of the synthesized compound.
3. X-Ray Crystallography:
-
Sample Preparation: Grow single crystals of the purified product suitable for X-ray diffraction. This can often be achieved by slow evaporation of a solvent, or by vapor diffusion.
-
Analysis: Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state, confirming atom connectivity and stereochemistry. X-ray crystal structures have been reported for several trifluoromethyl-substituted heterobiaryl systems.[3]
Data Presentation
The following tables provide an example of the expected analytical data for a hypothetical product, 3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine , synthesized from this compound and 4-bromoanisole.
Table 2: Representative NMR Data for 3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.90 | d | ~2.0 | Pyridine H-2 |
| ~8.10 | dd | ~8.0, 2.0 | Pyridine H-4 | |
| ~7.70 | d | ~8.0 | Pyridine H-5 | |
| ~7.55 | d | ~8.8 | Phenyl H-2', H-6' | |
| ~7.00 | d | ~8.8 | Phenyl H-3', H-5' | |
| ~3.85 | s | - | -OCH₃ | |
| ¹³C | ~160.0 | s | - | Phenyl C-4' |
| ~150.0 | q | ~35 | Pyridine C-6 | |
| ~148.0 | s | - | Pyridine C-2 | |
| ~135.0 | d | - | Pyridine C-4 | |
| ~130.0 | s | - | Phenyl C-1' | |
| ~128.0 | d | - | Phenyl C-2', C-6' | |
| ~125.0 | q | ~3 | Pyridine C-5 | |
| ~122.0 | q | ~275 | -CF₃ | |
| ~114.5 | d | - | Phenyl C-3', C-5' | |
| ~55.5 | q | - | -OCH₃ | |
| ¹⁹F | ~-68.0 | s | - | -CF₃ |
Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The quartets (q) in the ¹³C NMR are due to coupling with the fluorine atoms of the CF₃ group.
Table 3: Representative Mass Spectrometry Data for 3-(4-methoxyphenyl)-6-(trifluoromethyl)pyridine
| Analysis Type | Ionization Mode | Calculated Exact Mass (C₁₃H₁₀F₃NO) | Observed m/z |
| High-Resolution MS (HRMS) | ESI+ | 269.0714 | [M+H]⁺ 270.0787 |
Visualizing the Workflow and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved.
Caption: Experimental workflow for the synthesis and validation of Suzuki-Miyaura coupling products.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Synthesis and Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Shifting the Paradigm: A Comparative Guide to Palladium Precatalysts for Coupling Unstable Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the use of unstable boronic acids, which are prone to decomposition, presents a significant challenge. The choice of an appropriate palladium precatalyst is critical to overcoming this obstacle and achieving high reaction efficiency. This guide offers an objective comparison of palladium precatalysts, supported by experimental data, to aid in the selection of the optimal catalyst for these demanding transformations.
The instability of certain boronic acids, particularly polyfluorophenyl and five-membered 2-heteroaromatic boronic acids, under basic reaction conditions often leads to rapid deboronation, diminishing the yield of the desired coupled product.[1][2] To counter this, the development of highly active palladium precatalysts that promote rapid catalytic turnover before the boronic acid substrate can decompose has been a key area of research.[1][2] This guide focuses on a comparative analysis of various palladium precatalysts, highlighting their performance in the Suzuki-Miyaura coupling of challenging substrates.
Comparative Performance of Palladium Precatalysts
The efficacy of a palladium precatalyst is intrinsically linked to its structure, the nature of the supporting ligand, and the reaction conditions. Below is a summary of the performance of different precatalysts in the coupling of various aryl halides with unstable boronic acids. The data underscores the importance of rapid generation of the active Pd(0) species to achieve high yields.[2][3]
| Precatalyst | Aryl Halide | Unstable Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| XPhos Palladacycle (G2) | 4-Chloroanisole | 2,6-Difluorophenylboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 93 | [2][3] |
| XPhos Palladacycle (G2) | 4-Chlorotoluene | 2-Furanboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 95 | [2][3] |
| XPhos Palladacycle (G2) | 4-Bromoanisole | 2-Thiopheneboronic acid | K₃PO₄ | THF/H₂O | RT | 0.5 | 98 | [2][3] |
| In-situ generated from Pd(OAc)₂ with XPhos (1.2:1) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/MeOH | - | - | 84 | [4][5] |
| In-situ generated from Pd(OAc)₂ with XPhos (0.8:1) | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | THF/MeOH | - | - | 44 | [4][5] |
| tBuIndPd(XPhos)Cl | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | - | THF/MeOH | - | - | High | [6] |
| CrotylPd(XPhos)Cl | 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | - | THF/MeOH | - | - | Low | [6] |
Note: The data presented is a compilation from various sources and reaction conditions may vary. Direct comparison should be made with caution. The use of well-defined palladacycle precatalysts, such as the XPhos Palladacycle (G2), often leads to faster activation and more consistent performance compared to in-situ generated catalysts.[4][6] Increasing the ligand-to-metal ratio for in-situ generated catalysts can significantly improve yields.[4][5]
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an unstable boronic acid, based on procedures described in the literature.[2][3]
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with an Unstable Boronic Acid:
-
Reaction Setup: To a reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), the unstable boronic acid (1.5 mmol, 1.5 equiv), and the palladium precatalyst (e.g., XPhos Palladacycle (G2), 0.02 mmol, 2 mol%).
-
Solvent and Base Addition: Add degassed THF (2 mL) and a degassed 0.5 M aqueous solution of K₃PO₄ (4 mL).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature or 40 °C for the specified time (typically 30 minutes to 2 hours).
-
Work-up and Analysis: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Characterization: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product. The product identity and purity can be confirmed by NMR spectroscopy and mass spectrometry.
Visualizing the Catalytic Cycle and Experimental Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
MIDA Boronates: A Superior Strategy for Handling Unstable Boronic Acids
In the realm of synthetic chemistry, particularly in the crucial Suzuki-Miyaura cross-coupling reaction, the instability of many boronic acids presents a significant hurdle.[1][2] Protodeboronation, oxidation, and polymerization are common decomposition pathways that can diminish the efficiency of coupling reactions and complicate long-term storage.[1] To address these challenges, N-methyliminodiacetic acid (MIDA) boronates have emerged as a robust and versatile solution, offering substantial advantages over traditional boronic acids and other stabilizing surrogates.[2][3] This guide provides an objective comparison of MIDA boronates with alternative methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Unparalleled Stability and Handling
MIDA boronates are air-stable, crystalline solids that exhibit exceptional benchtop stability, a stark contrast to the often-ephemeral nature of many free boronic acids.[1][4] This stability is not merely an operational convenience; it directly translates to more reliable and reproducible results in chemical reactions. While many boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, degrade significantly within days when stored under air, the corresponding MIDA boronates remain intact for extended periods.[1][5] This inherent stability simplifies storage and handling, eliminating the need for specialized inert atmosphere techniques often required for their unprotected counterparts.
Furthermore, MIDA boronates are compatible with a wide range of common synthetic reagents and are amenable to standard purification techniques like silica gel column chromatography.[6][7][8] This chromatographic stability is a significant advantage over other surrogates, such as trifluoroborate salts, which can be challenging to purify using this common laboratory method.[9] The ability to purify MIDA boronates easily allows for the synthesis of highly pure and structurally complex boronic acid precursors.[7]
Controlled Release for Enhanced Reactivity
A key feature that distinguishes MIDA boronates is their capacity for slow, controlled release of the corresponding boronic acid under specific reaction conditions.[2][5] This is typically achieved by using mild aqueous basic conditions, which hydrolyze the MIDA ligand and liberate the reactive boronic acid in situ.[1][8] This slow-release mechanism is particularly advantageous when dealing with unstable boronic acids that would otherwise decompose under the reaction conditions before they can participate in the desired transformation.[2][3] By maintaining a low concentration of the free boronic acid throughout the reaction, decomposition pathways are minimized, leading to significantly improved yields.[5]
Comparative Performance Data
The superior performance of MIDA boronates is evident in comparative studies. The following tables summarize the stability and reactivity of MIDA boronates compared to their corresponding free boronic acids.
Table 1: Benchtop Stability Comparison
| Boronic Acid Derivative | % Remaining after 15 days (under air) | % Remaining after ≥60 days (under air) | Reference |
| 2-Furanboronic acid | <5% | Not Reported | [1][5] |
| 2-Furan MIDA boronate | >95% | >95% | [1][5] |
| 2-Thiopheneboronic acid | 40% | Not Reported | [1][5] |
| 2-Thiophene MIDA boronate | >95% | >95% | [1][5] |
| 2-Pyrroleboronic acid | <5% | Not Reported | [1][5] |
| 2-Pyrrole MIDA boronate | >95% | >95% | [1][5] |
| 2-Indoleboronic acid | <5% | Not Reported | [1][5] |
| 2-Indole MIDA boronate | >95% | >95% | [1][5] |
| Vinylboronic acid | <5% | Not Reported | [1][5] |
| Vinyl MIDA boronate | >95% | >95% | [1][5] |
| Cyclopropylboronic acid | 10% | Not Reported | [1][5] |
| Cyclopropyl MIDA boronate | >95% | >95% | [1][5] |
Table 2: Suzuki-Miyaura Cross-Coupling Yield Comparison
| Boronic Acid Derivative | Coupling Partner | Yield (%) | Reference |
| 2-Benzofuranboronic acid | Aryl Chloride | 50 | [5] |
| 2-Benzofuran MIDA boronate | Aryl Chloride | 92 | [5] |
| 2-Thiopheneboronic acid | Aryl Chloride | 37 | [5] |
| 2-Thiophene MIDA boronate | Aryl Chloride | 94 | [5] |
| 2-Indoleboronic acid | Aryl Chloride | 14 | [5] |
| 2-Indole MIDA boronate | Aryl Chloride | 93 | [5] |
Alternatives to MIDA Boronates
While MIDA boronates offer a compelling set of advantages, other strategies for stabilizing boronic acids exist. These include:
-
Trifluoroborate Salts (KHF₂): These salts are generally air-stable crystalline solids.[10] However, their purification can be tedious, often requiring techniques like Soxhlet extraction, and they may not be compatible with chromatography.[9][10]
-
Diethanolamine (DEA) Adducts (DABO boronates): DEA complexes are also air- and water-stable.[10] While DEA is an inexpensive stabilizing agent, a separate hydrolysis step was historically considered necessary before their use in cross-coupling reactions.[10]
-
Pinacol Esters: These are commonly used to improve the stability of boronic acids and prevent protodeboronation.[11] However, they may not offer the same level of stability and controlled release as MIDA boronates for the most challenging substrates.
Variable temperature NMR studies have shown that the N→B bond in MIDA boronates is significantly less dynamic compared to DEA adducts, rendering the boron p-orbital and nitrogen lone pair less susceptible to attack.[7][9] This inherent structural stability contributes to their superior performance.
Experimental Protocols
General Procedure for the Formation of MIDA Boronates
A general method for the synthesis of MIDA boronates involves the reaction of a boronic acid with N-methyliminodiacetic acid.[1] In a typical procedure, a crude mixture of the boronic acid is dissolved in a suitable solvent, and a slight excess of MIDA is added. The mixture is then subjected to Dean-Stark conditions to facilitate the complexation and removal of water.[8] The resulting MIDA boronate can often be purified by crystallization or silica gel chromatography.[8]
General Protocol for Suzuki-Miyaura Cross-Coupling using MIDA Boronates
The slow release of the boronic acid from the MIDA boronate is crucial for successful cross-coupling of unstable derivatives. The following is a representative protocol:
-
To a reaction vessel, add the aryl or heteroaryl halide (1.0 equiv), the MIDA boronate (1.0-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable phosphine ligand (e.g., XPhos, 6 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 5 equiv).[5]
-
The reaction is typically carried out in a solvent system that promotes the slow hydrolysis of the MIDA boronate, such as a mixture of dioxane and water (e.g., 5:1) or DMF and isopropanol (e.g., 4:1).[5]
-
The reaction mixture is heated to a temperature that facilitates both the slow release of the boronic acid and the cross-coupling reaction (e.g., 60-100 °C) and stirred for a sufficient time (e.g., 3-24 h).[5]
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water. The organic layer is then dried and concentrated. The product can be purified by standard methods such as column chromatography.
Recent advancements have also demonstrated the feasibility of conducting Suzuki-Miyaura couplings with MIDA boronates in water at room temperature, offering a greener alternative to traditional organic solvents.[12][13]
Visualizing the MIDA Boronate Workflow
The following diagrams illustrate the key processes involved in the use of MIDA boronates.
References
- 1. MIDA Boronates [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Boron Reagents in Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this reaction is the choice of the organoboron reagent, a decision that significantly impacts reaction performance, stability, and substrate scope. This guide provides an objective comparison of the most common classes of boron reagents—boronic acids, boronic esters, and organotrifluoroborates—supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific synthetic needs.
The Reactivity-Stability Trade-Off: A Core Consideration
The selection of a boron reagent for Suzuki-Miyaura coupling is primarily governed by a fundamental trade-off between reactivity and stability.[2] Generally, more reactive reagents lead to faster reaction times but are often less stable, while more stable reagents are easier to handle and store but may require more forcing reaction conditions.[2][3]
Boronic acids are typically the most reactive class of organoboron reagents in Suzuki-Miyaura coupling.[4][5] Their high reactivity is often attributed to the Lewis acidity of the boron center, which facilitates the crucial transmetalation step in the catalytic cycle.[2][3] However, this reactivity comes at the cost of lower stability. Boronic acids are susceptible to various decomposition pathways, including protodeboronation (cleavage of the C-B bond by a proton source), oxidation, and the formation of cyclic trimeric anhydrides (boroxines), which can complicate stoichiometry and reduce yields.[2][3][6]
Boronic esters , such as the widely used pinacol esters, offer a significant advantage in terms of stability.[2][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2][3] This enhanced stability makes them particularly suitable for multi-step syntheses where the boron functionality needs to be carried through several transformations.[7] While generally less reactive than their corresponding boronic acids, many boronic esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the Suzuki-Miyaura reaction.[2] However, direct transmetalation from the boronic ester is also a possible pathway.[8][9]
Organotrifluoroborates , typically used as their potassium salts (R-BF3K), represent another class of highly stable and user-friendly boron reagents.[6] They are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[6] This stability allows them to be used in a wider range of reaction conditions and to be compatible with a broader array of functional groups.[10] Similar to boronic esters, organotrifluoroborates are generally considered to be "protected" forms of boronic acids, which are slowly released under the reaction conditions.[10][11] This slow release can be advantageous in minimizing side reactions such as homocoupling.[11]
Quantitative Performance Comparison
The following tables summarize the general characteristics and comparative performance of the different classes of boron reagents.
| Parameter | Boronic Acids | Boronic Esters (e.g., Pinacol) | Organotrifluoroborates (K salts) |
| Reactivity | High[4][5] | Moderate to High[8][9] | Moderate[8][11] |
| Stability | Low[2][3] | High[2][3] | Very High[6] |
| Handling | Often requires inert atmosphere for long-term storage[3] | Easy to handle, often crystalline solids[2][3] | Easy to handle, crystalline solids[6] |
| Purification | Can be challenging[3] | Generally straightforward (e.g., chromatography)[2][3] | Generally straightforward[6] |
| Side Reactions | Prone to protodeboronation and oxidation[2][3] | More resistant to decomposition[7] | Highly resistant to decomposition[6][10] |
| Common Use Cases | High-throughput screening, reactions requiring high reactivity | Multi-step synthesis, when stability is crucial[2][7] | When high stability and functional group tolerance are required[10] |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling using different boron reagents. These are general procedures and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Boronic Acid
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (2.0 mmol)
-
Toluene/Ethanol/Water (4:1:1, 5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent mixture (Toluene/Ethanol/Water).
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Pinacol Boronic Ester
Materials:
-
Aryl chloride (1.0 mmol)
-
Aryl pinacol boronic ester (1.5 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
SPhos (0.06 mmol, 6 mol%)
-
K₃PO₄ (3.0 mmol)
-
1,4-Dioxane/Water (10:1, 5.5 mL)
Procedure:
-
In a glovebox, add the aryl chloride, aryl pinacol boronic ester, Pd₂(dba)₃, SPhos, and K₃PO₄ to a reaction tube.
-
Add the 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Suzuki-Miyaura Coupling of an Aryl Triflate with a Potassium Organotrifluoroborate
Materials:
-
Aryl triflate (1.0 mmol)
-
Potassium aryltrifluoroborate (1.3 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Cs₂CO₃ (3.0 mmol)
-
THF/Water (10:1, 5.5 mL)
Procedure:
-
To a Schlenk tube, add the aryl triflate, potassium aryltrifluoroborate, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add the THF and water via syringe.
-
Heat the reaction mixture to 70 °C for 6-18 hours.
-
Cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizing the Suzuki-Miyaura Coupling and Reagent Selection
To further aid in understanding, the following diagrams illustrate the catalytic cycle and a decision-making workflow for selecting the appropriate boron reagent.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making workflow for selecting a boron reagent.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Stability of Trifluoromethylated 9-Borafluorenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of trifluoromethylated 9-borafluorenes with alternative compounds, supported by experimental data. The introduction of trifluoromethyl (CF₃) groups significantly enhances the stability and alters the electronic properties of 9-borafluorenes, making them promising candidates for applications in materials science and as robust Lewis acids.
Enhanced Stability Through Trifluoromethylation
Trifluoromethylated 9-borafluorenes exhibit remarkable stability compared to their non-fluorinated counterparts. This increased stability is attributed to a combination of steric and electronic effects imparted by the CF₃ groups. The bulky CF₃ groups sterically protect the electron-deficient boron center from nucleophilic attack.[1][2] Electronically, the strong inductive electron-withdrawing nature of the CF₃ groups enhances the Lewis acidity of the boron center and contributes to the overall robustness of the molecule.[2][3]
Studies have shown that strategic placement of CF₃ groups on both the biphenyl backbone and the exo-aryl moiety of the 9-borafluorene scaffold leads to compounds with significant stability enhancements.[3] These compounds are often stable in air and exhibit high thermal stability.[1]
Comparative Data on Stability and Electronic Properties
The following table summarizes key quantitative data for several trifluoromethylated 9-borafluorene derivatives, providing a basis for comparison of their stability and electronic properties.
| Compound Name | Structure | Reduction Potential (E₁/₂ vs. Fc/Fc⁺) [V] | Decomposition Temperature (Td) [°C] | Key Stability Features |
| FMesFBf | 2,4,6-tris(trifluoromethyl)phenyl group on a tetra-trifluoromethylated borafluorene backbone | -0.83[3] | Not explicitly reported, but described as highly stable[3][4] | Most electron-deficient derivative; radical anion can be isolated and characterized.[3][4] |
| FXylFBf | 2,6-bis(trifluoromethyl)phenyl group on a tetra-trifluoromethylated borafluorene backbone | -0.93[3] | Not explicitly reported, but described as highly stable[3][4] | Exhibits high rigidity.[3] |
| p-NMe₂-FXylFBf | 4-(dimethylamino)-2,6-bis(trifluoromethyl)phenyl group on a tetra-trifluoromethylated borafluorene backbone | -1.28[3][5] | Not explicitly reported, but described as highly stable[3] | Donor-substituted derivative.[3] |
| FMesB-Cz | 9-(carbazol-9-yl)-9-borafluorene with a bis(trifluoromethyl)phenyl spacer | Not explicitly reported | >250[1] | Good stability in air; excellent thermal stability.[1][6] |
| FMesB-Ac | 9-(acridin-9-yl)-9-borafluorene with a bis(trifluoromethyl)phenyl spacer | Not explicitly reported | >250[1] | Good stability in air; excellent thermal stability.[1] |
| FMesB-Ptz | 9-(phenothiazin-10-yl)-9-borafluorene with a bis(trifluoromethyl)phenyl spacer | Not explicitly reported | >250[1] | Good stability in air; excellent thermal stability.[1] |
| FMesBf (non-donor analogue) | 2,4,6-tris(trifluoromethyl)phenyl-9-borafluorene | Not explicitly reported | 148[1] | Lower thermal stability compared to donor-functionalized derivatives.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of the stability of trifluoromethylated 9-borafluorenes are provided below.
1. Synthesis of Trifluoromethylated 9-Borafluorenes (General Procedure)
A common synthetic route involves the reaction of a lithiated donor-functionalized bis(trifluoromethyl)benzene with 9-chloro-9-borafluorene (9-ClBF) in an inert solvent such as dry toluene. The lithiated species is prepared by treating the corresponding donor-functionalized bis(trifluoromethyl)benzene with n-butyllithium (nBuLi) in diethyl ether (Et₂O) at low temperatures (-78 °C), followed by warming to room temperature. The subsequent reaction with 9-ClBF is also initiated at -78 °C and then allowed to warm to room temperature. The resulting trifluoromethylated 9-borafluorene derivatives can be purified by column chromatography.[1]
2. Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to determine the reduction potentials of the 9-borafluorene derivatives, providing insight into their electronic properties and stability towards reduction. Measurements are typically performed in a degassed electrolyte solution, such as 0.1 M tetrabutylammonium hexafluorophosphate (nBu₄NPF₆) in dichloromethane (CH₂Cl₂), at a scan rate of 100 mV/s.[7] The potentials are referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. All compounds generally exhibit reversible reduction potentials, which are characteristic of the reduction of the boron center.[1]
3. Thermal Stability Analysis
The thermal stability of the compounds is assessed by thermogravimetric analysis (TGA). The decomposition temperature (Td) is determined as the temperature at which a 5% weight loss is observed. This analysis provides a quantitative measure of the compounds' stability at elevated temperatures. Donor-functionalized 9-borafluorenes have shown significantly higher decomposition temperatures (>250 °C) compared to their non-donor-functionalized counterparts (e.g., F MesBf, Td = 148 °C), indicating their potential for use in materials science applications.[1]
4. NMR Spectroscopy
¹⁹F NMR spectroscopy is a valuable tool for characterizing trifluoromethylated 9-borafluorenes and assessing their stability in different environments. For instance, the reversibility of adduct formation with Lewis bases like acetonitrile can be monitored by observing the shifts in the ¹⁹F NMR spectrum.[3]
Factors Influencing the Stability of Trifluoromethylated 9-Borafluorenes
The following diagram illustrates the key factors that contribute to the enhanced stability of trifluoromethylated 9-borafluorenes.
Caption: Key factors enhancing 9-borafluorene stability.
References
- 1. Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly Stable, Readily Reducible, Fluorescent, Trifluoromethylated 9-Borafluorenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analysis of Byproducts in (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(6-(Trifluoromethyl)pyridin-3-yl)boronic acid is a critical reagent in modern medicinal chemistry, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl and heteroaryl structures. However, the efficiency of these reactions can be compromised by the formation of significant byproducts. This guide provides an objective comparison of the desired cross-coupling pathway with common side reactions, supported by data from analogous systems and detailed experimental protocols for analysis.
Comparison of Primary Reaction Products
In reactions involving this compound, particularly Suzuki-Miyaura coupling, the desired outcome is the formation of a new carbon-carbon bond. However, two primary competing reactions, protodeboronation and homocoupling, lead to undesired byproducts. The electron-withdrawing nature of the trifluoromethyl group and the presence of the Lewis basic pyridine nitrogen influence the propensity for these side reactions.[1][2][3]
| Product Type | General Structure | Formation Pathway | Conditions Favoring Formation | Analytical Signature (vs. Starting Material) |
| Desired Cross-Coupling Product | Ar-PyCF₃ | Suzuki-Miyaura Catalytic Cycle: Oxidative addition, transmetalation, and reductive elimination. | Optimized catalyst/ligand system, anhydrous conditions, appropriate base stoichiometry, moderate temperatures. | HPLC: New, typically more retained peak. ¹H NMR: Appearance of signals from both coupling partners. |
| Protodeboronation Byproduct | H-PyCF₃ (2-(Trifluoromethyl)pyridine) | Protonolysis of the C-B bond: Replacement of the -B(OH)₂ group with a hydrogen atom from the solvent or reagents.[4] | Presence of water, non-optimal pH (especially near neutral for some pyridylboronic acids), extended reaction times, high temperatures.[5] | HPLC: New, less retained peak. ¹H NMR: Disappearance of boronic acid signal, appearance of a new proton signal on the pyridine ring. |
| Homocoupling Byproduct | CF₃Py-PyCF₃ | Reductive elimination from a diorganopalladium(II) intermediate or copper-catalyzed oxidative coupling .[6] | High catalyst loading, presence of oxygen, specific bases (e.g., carbonates), insufficient electrophile.[7] | HPLC: New, significantly more retained peak. ¹H NMR: Symmetrical signal pattern corresponding to the dimerized structure. |
Table 1: Comparison of the desired product and major byproducts in reactions of this compound.
Key Byproduct Formation Pathways
The following diagram illustrates the main Suzuki-Miyaura catalytic cycle leading to the desired product, and the two key off-cycle pathways that generate the protodeboronation and homocoupling byproducts.
Caption: Main reaction pathways in Suzuki-Miyaura coupling.
Experimental Protocols
Precise monitoring of reaction progress and accurate quantification of byproducts are essential for optimizing reaction conditions.
General Protocol for a Trial Suzuki-Miyaura Reaction
This protocol is a starting point for coupling this compound with a generic aryl bromide (Ar-Br).
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the aryl bromide).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 4h, 16h).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol for Reaction Monitoring and Byproduct Quantification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying all components in the reaction mixture.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of a suitable solvent mixture (e.g., 50:50 acetonitrile:water) in an HPLC vial.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 10% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Identify peaks corresponding to the starting materials, product, and byproducts by comparing retention times with authentic standards.
-
Calculate the relative percentage of each component using the peak area (% Area). For more accurate quantification, generate calibration curves for each analyte using a known internal standard.[5]
-
Protocol for Structural Confirmation by ¹¹B NMR Spectroscopy
¹¹B NMR is highly effective for observing the consumption of the boronic acid and the formation of boron-containing byproducts.[8][9]
-
Sample Preparation: Prepare a solution of the boronic acid or a concentrated reaction aliquot in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[8]
-
Instrument Parameters (Example on a 400 MHz spectrometer):
-
Nucleus: ¹¹B
-
Frequency: ~128 MHz
-
Pulse Program: Standard single pulse with proton decoupling.
-
Reference: External BF₃·OEt₂ standard.
-
-
Data Analysis: The trigonal planar boronic acid (sp² hybridized) will typically show a broad signal around δ 30 ppm. Formation of a tetracoordinate boronate species (sp³ hybridized) upon reaction with a base or diol will result in a sharper, upfield signal around δ 3-10 ppm.[10] Complete consumption of the boronic acid signal without corresponding product formation can indicate extensive protodeboronation.
Experimental Workflow Visualization
The following diagram outlines a logical workflow for conducting and analyzing reactions with this compound to manage byproduct formation.
Caption: Workflow for reaction optimization and byproduct analysis.
By understanding the competing reaction pathways and implementing rigorous analytical monitoring, researchers can optimize conditions to maximize the yield of the desired cross-coupled product while minimizing the formation of protodeboronation and homocoupling byproducts.
References
- 1. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (6-(Trinamethyl)pyridin-3-yl)boronic acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the safe disposal of (6-(Trifluoromethyl)pyridin-3-yl)boronic acid, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for mitigating risks to personnel and the environment.
Immediate Safety and Hazard Information
This compound and its hydrochloride salt are classified as hazardous substances. All handling and disposal procedures must be conducted by trained personnel wearing appropriate Personal Protective Equipment (PPE) within a certified chemical fume hood to minimize exposure risks.
Hazard Identification
| Hazard Statement | Classification |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][3][4][5][6] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2][3][4][5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1][2][3][4][5][6][7] |
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.[8] |
| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a respirator may be necessary.[9] |
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[10] It must be treated as hazardous waste and managed according to the following protocol.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, reaction residues, and contaminated labware (e.g., weighing paper, pipette tips, gloves), are to be classified as hazardous waste.[8][10]
-
This waste stream must be segregated from other chemical waste. Specifically, halogenated organic waste should be collected separately from non-halogenated waste.[8]
2. Containerization:
-
Use a designated, leak-proof waste container made of a compatible material (e.g., high-density polyethylene or glass).[8]
-
The container must have a tightly sealing cap.[8]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard symbols (e.g., "Irritant").[8]
3. Waste Accumulation and Storage:
-
Collect all solid waste directly into the designated hazardous waste container.
-
For liquid waste containing this compound, use a separate, clearly labeled, and sealable container for liquid hazardous waste.[10]
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[8][10] This area should be away from incompatible materials.[10]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for the pickup and disposal of the hazardous waste container.[8][10]
-
The final disposal method will likely involve incineration at a licensed chemical destruction plant.[11][12][13]
5. Decontamination of Empty Containers:
-
Empty containers of this compound must be decontaminated before they can be disposed of or recycled.
-
In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste.[10] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[10]
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for clean lab glass or plastic.[10]
Spill Management:
In the event of a spill:
-
Evacuate the immediate area and ensure it is well-ventilated.[12]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[8]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container for disposal.[2][3][7][11]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. combi-blocks.com [combi-blocks.com]
- 7. fishersci.pt [fishersci.pt]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. synquestlabs.com [synquestlabs.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling (6-(Trifluoromethyl)pyridin-3-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling (6-(Trifluoromethyl)pyridin-3-yl)boronic acid. Adherence to these procedures is critical for ensuring laboratory safety and maintaining the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment is mandatory.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for protection against common acids, alkalis, and organic solvents.[2][3] For prolonged or high-risk exposure, consider Butyl rubber gloves, which offer high permeation resistance to a wide variety of chemicals, including corrosive acids.[4] Always inspect gloves for integrity before use and dispose of them immediately after handling the compound.[5] |
| Eyes/Face | Safety goggles and face shield | Chemical splash goggles are the minimum requirement.[1] A face shield must be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body | Laboratory coat or chemical-resistant suit | A standard laboratory coat should be worn for all procedures. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or a Tychem coverall is recommended.[6][7] |
| Respiratory | Respirator | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk. If engineering controls are insufficient, a NIOSH-approved respirator with cartridges suitable for organic vapors and acid gases should be used.[1] |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by lining it with absorbent, disposable bench paper.
-
Dispensing: When weighing or transferring the solid material, do so carefully to minimize dust generation.[1] Use appropriate tools (e.g., spatula, powder funnel).
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment used.
Storage:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible substances and sources of ignition.[1]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal Plan: Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.
-
Collect solid and liquid waste in separate, clearly labeled, and chemically compatible containers. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.
-
Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Disposal Methods:
-
Incineration: This is a common and effective method for the disposal of fluorinated organic compounds, as it can lead to their complete destruction.[9]
-
Hazardous Waste Landfill: Disposal in a designated hazardous waste landfill is another option.[9] This method contains the chemical to prevent its release into the environment.
Container Decontamination:
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional guidelines.
-
After thorough rinsing and air-drying in a fume hood, the original label must be defaced before the container can be disposed of or recycled.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medrux.com [medrux.com]
- 3. aibonsafety.com [aibonsafety.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. pimdata.amgmedical.com [pimdata.amgmedical.com]
- 6. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 7. vdp.com [vdp.com]
- 8. 3.5 Protective Clothing | Environment, Health and Safety [ehs.cornell.edu]
- 9. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
